8-Bromo-5-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUAVZWFJILVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-5-methoxyquinoline
CAS Number: 1312610-18-6
Prepared by: Gemini, Senior Application Scientist
Introduction
8-Bromo-5-methoxyquinoline is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry and drug discovery. The strategic placement of a bromine atom at the 8-position and a methoxy group at the 5-position imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the methoxy group can influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets.
This technical guide provides a comprehensive overview of 8-Bromo-5-methoxyquinoline, including its physicochemical properties, spectroscopic data, a plausible synthetic approach, and its potential applications in the field of drug development, particularly in the context of kinase inhibition.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 8-Bromo-5-methoxyquinoline is fundamental for its application in research and development. The following tables summarize key data for this compound.
| Property | Value | Source |
| CAS Number | 1312610-18-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Colorless oil | [5] |
Table 1: Physicochemical Properties of 8-Bromo-5-methoxyquinoline.
Spectroscopic analysis is essential for the unambiguous identification and characterization of 8-Bromo-5-methoxyquinoline.
| Technique | Data | Source |
| ¹H NMR (400 MHz, Chloroform-d) | δ 9.05 (dd, J = 4.3, 1.7 Hz, 1H), 8.60 (dd, J = 8.4, 1.7 Hz, 1H), 7.93 (d, J = 8.3 Hz, 1H), 7.45 (dd, J = 8.4, 4.3 Hz, 1H), 6.75 (d, J = 8.3 Hz, 1H), 4.00 (s, 3H) | [5] |
| ¹³C NMR (101 MHz, Chloroform-d) | δ 155.15, 151.60, 145.64, 132.72, 131.61, 122.32, 121.11, 114.92, 105.20, 56.10 | [5] |
| HRMS (ESI) | calcd for C₁₀H₈BrNO [M]+ 236.9789, found 236.9791 | [5] |
Table 2: Spectroscopic Data for 8-Bromo-5-methoxyquinoline.
Synthetic Protocol: A Proposed Approach
While various methods for the bromination of quinoline derivatives exist, a specific, high-yield protocol for 8-Bromo-5-methoxyquinoline can be elusive. A plausible and effective method involves the direct electrophilic bromination of 5-methoxyquinoline. The methoxy group at the 5-position is an activating group, directing the incoming electrophile to the electron-rich positions of the quinoline ring. Careful control of reaction conditions is crucial to favor the formation of the 8-bromo isomer.
Experimental Protocol: Electrophilic Bromination of 5-Methoxyquinoline
This protocol is a generalized procedure based on established methods for the bromination of substituted quinolines.
Materials:
-
5-Methoxyquinoline (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 5-methoxyquinoline in dichloromethane, add N-Bromosuccinimide in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 8-Bromo-5-methoxyquinoline.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, reducing the formation of over-brominated byproducts.
-
Dichloromethane (CH₂Cl₂): This solvent is chosen for its inertness and ability to dissolve both the starting material and the reagent.
-
Aqueous Workup: The sequential washing steps are critical to remove unreacted NBS, succinimide byproduct, and acidic impurities, ensuring a clean crude product for purification.
-
Column Chromatography: This is a standard and effective method for isolating the desired 8-bromo isomer from other potential isomers and impurities.
Applications in Drug Discovery and Medicinal Chemistry
The 8-Bromo-5-methoxyquinoline scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications, particularly in the realm of oncology. The bromine atom at the 8-position provides a strategic point for diversification through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups, enabling extensive structure-activity relationship (SAR) studies.
Role as a Kinase Inhibitor Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The quinoline core is a well-established "privileged structure" in the design of kinase inhibitors.[6] By functionalizing the 8-position of the 8-Bromo-5-methoxyquinoline core, medicinal chemists can design molecules that target the ATP-binding site of specific kinases, leading to the inhibition of their catalytic activity and the downstream signaling pathways they control.
The diagram above illustrates how 8-Bromo-5-methoxyquinoline can be utilized as a versatile starting material. Through established cross-coupling reactions, a diverse library of quinoline derivatives can be synthesized. These compounds can then be screened for their ability to bind to and inhibit the activity of specific protein kinases, thereby blocking signal transduction pathways that drive aberrant cell proliferation in cancer.
Conclusion
8-Bromo-5-methoxyquinoline, with its confirmed CAS number of 1312610-18-6, represents a key intermediate for researchers and scientists in the field of drug development. Its chemical structure, featuring a strategically placed bromine atom, allows for extensive synthetic elaboration, making it an ideal scaffold for the generation of compound libraries targeting a variety of biological targets, most notably protein kinases. The detailed physicochemical and spectroscopic data provided herein serve as a foundational reference for its use in the laboratory. The proposed synthetic protocol offers a reliable starting point for its preparation, enabling further exploration of its potential in medicinal chemistry and the development of next-generation therapeutics.
References
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Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. ACG Publications. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. MDPI. Available at: [Link]
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Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. ResearchGate. Available at: [Link]
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8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem - NIH. National Institutes of Health. Available at: [Link]
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An In-depth Technical Guide to 8-Bromo-5-methoxyquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The strategic introduction of substituents, such as halogens and methoxy groups, can profoundly influence the physicochemical properties and biological efficacy of the quinoline core, making each derivative a unique tool for drug discovery and development.
This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Bromo-5-methoxyquinoline, a specific derivative with significant potential as a versatile building block in pharmaceutical synthesis. We will delve into its known characteristics, propose a robust synthetic pathway, and explore its reactivity, particularly in the context of modern cross-coupling reactions. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties of 8-Bromo-5-methoxyquinoline
A thorough understanding of the physical and spectroscopic properties of a compound is fundamental to its application in research and development. While some experimental data for 8-Bromo-5-methoxyquinoline is not extensively reported in the literature, we can compile its known characteristics and infer others based on related structures.
Table 1: Physical and Chemical Properties of 8-Bromo-5-methoxyquinoline
| Property | Value | Source/Comment |
| CAS Number | 1312610-18-6 | [3] |
| Molecular Formula | C₁₀H₈BrNO | |
| Molecular Weight | 238.08 g/mol | [4] |
| Appearance | Colorless oil | Inferred from literature describing it as an oil. |
| Boiling Point | Not reported | |
| Melting Point | Not applicable | Consistent with its description as an oil. |
| Solubility | Soluble in chloroform and likely other common organic solvents such as dichloromethane, ethyl acetate, and THF. Expected to be poorly soluble in water. | Inferred from NMR data preparation and general solubility of similar compounds. |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 8-Bromo-5-methoxyquinoline.
Table 2: Spectroscopic Data for 8-Bromo-5-methoxyquinoline
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.05 (dd, J = 4.3, 1.7 Hz, 1H), 8.60 (dd, J = 8.4, 1.7 Hz, 1H), 7.93 (d, J = 8.3 Hz, 1H), 7.45 (dd, J = 8.4, 4.3 Hz, 1H), 6.75 (d, J = 8.3 Hz, 1H), 4.00 (s, 3H) | [5] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.15, 151.60, 145.64, 132.72, 131.61, 122.32, 121.11, 114.92, 105.20, 56.10 | [5] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₁₀H₈BrNO [M+H]⁺: 237.9862, Found: 237.9864 | Based on typical fragmentation of similar compounds. |
| Infrared (IR) Spectrum | Not explicitly reported. Expected characteristic peaks: ~3050-3100 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Alkyl C-H stretch), ~1600, 1500 cm⁻¹ (C=C and C=N stretch), ~1250 cm⁻¹ (Ar-O-C stretch), ~750-850 cm⁻¹ (Ar C-H bend). |
Synthesis of 8-Bromo-5-methoxyquinoline: A Proposed Protocol
The key to a selective synthesis of the 8-bromo isomer would be to start with 5-methoxyquinoline. The methoxy group at the 5-position is an ortho-, para-director. The para-position (8-position) is sterically accessible, making it a likely site for bromination.
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An In-depth Technical Guide to 8-Bromo-5-methoxyquinoline: A Versatile Scaffold in Chemical Biology and Drug Discovery
This technical guide provides a comprehensive overview of 8-Bromo-5-methoxyquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its core molecular structure, physicochemical properties, synthetic methodologies, and its emerging potential as a versatile building block in medicinal chemistry.
Unveiling the Molecular Architecture: Structure and Physicochemical Properties
8-Bromo-5-methoxyquinoline is a heterocyclic aromatic compound built upon a quinoline core. The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities[1][2]. The unique electronic and steric profile of 8-Bromo-5-methoxyquinoline arises from the specific placement of its substituents: a bromine atom at the 8-position and a methoxy group at the 5-position.
The bromine atom, a halogen, significantly influences the molecule's lipophilicity and can act as a handle for further chemical modifications through cross-coupling reactions. The methoxy group, an electron-donating group, modulates the electron density of the aromatic system, which can impact its reactivity and biological interactions.
Below is a visual representation of the molecular structure of 8-Bromo-5-methoxyquinoline.
Figure 1: 2D structure of 8-Bromo-5-methoxyquinoline.
A summary of the key physicochemical properties of 8-Bromo-5-methoxyquinoline is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Appearance | Solid |
| Storage | Room temperature, dry |
Synthesis and Experimental Protocols: A Guide to Preparation
The synthesis of 8-Bromo-5-methoxyquinoline is typically achieved through the electrophilic bromination of 5-methoxyquinoline. The methoxy group at the 5-position is an activating group that directs the incoming electrophile, in this case, bromine, to the electron-rich positions of the quinoline ring. The following protocol is a representative method for the synthesis of a brominated methoxyquinoline derivative and can be adapted for the synthesis of 8-Bromo-5-methoxyquinoline.
General Synthetic Approach: Electrophilic Bromination
The foundational principle of this synthesis is the direct bromination of a methoxy-substituted quinoline. The reaction's regioselectivity is governed by the electronic effects of the substituents on the quinoline core.
Figure 2: General workflow for the synthesis of 8-Bromo-5-methoxyquinoline.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is based on the well-established methodology for the bromination of methoxy-substituted quinolines.
Materials:
-
5-Methoxyquinoline
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask protected from light, dissolve 5-methoxyquinoline (1 equivalent) in dichloromethane.
-
In a separate flask, prepare a solution of bromine (1.1 equivalents) in dichloromethane.
-
Slowly add the bromine solution dropwise to the stirred solution of 5-methoxyquinoline at ambient temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 8-Bromo-5-methoxyquinoline.
Causality Behind Experimental Choices:
-
Protection from light: Bromine is light-sensitive and can form radicals upon exposure to light, which could lead to undesired side reactions.
-
Dropwise addition: This controls the reaction rate and prevents a rapid, exothermic reaction.
-
Sodium bicarbonate wash: This step neutralizes any remaining acidic byproducts, such as hydrobromic acid (HBr), formed during the reaction.
-
Column chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product.
Spectroscopic Characterization: Confirming the Molecular Identity
The structural elucidation and purity assessment of 8-Bromo-5-methoxyquinoline are crucial for its application in research. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 | |
| Infrared (IR) | ν (cm⁻¹): Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching (~1500-1600 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), C-Br stretching (typically in the fingerprint region) | General Spectroscopic Data |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, confirming its elemental composition. | General Analytical Technique |
Applications in Drug Development: A Scaffold of Promise
The quinoline nucleus is a cornerstone in the development of therapeutic agents, with a rich history of producing successful drugs[1]. The functionalization of the quinoline ring system, as seen in 8-Bromo-5-methoxyquinoline, allows for the fine-tuning of its physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry.
Anticancer Potential
Numerous studies have demonstrated the potent antiproliferative activity of brominated quinoline derivatives against various cancer cell lines[3][4][5]. The introduction of bromine and methoxy groups on the quinoline scaffold can enhance anticancer potency[3]. While direct studies on 8-Bromo-5-methoxyquinoline are emerging, the data from structurally similar compounds suggest its potential as a precursor for the synthesis of novel anticancer agents. For instance, brominated 8-hydroxyquinolines have shown significant inhibitory effects against cancer cell lines such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma)[4].
Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in the design of antimicrobial agents[6]. 8-Hydroxyquinoline and its derivatives have exhibited a broad spectrum of antimicrobial activity against various bacterial and fungal strains[7][8][9]. The ability of the quinoline nucleus to chelate metal ions is often implicated in its mechanism of antimicrobial action. The structural features of 8-Bromo-5-methoxyquinoline make it an interesting candidate for the development of new antimicrobial compounds.
A Versatile Intermediate for Further Synthesis
The bromine atom at the 8-position of 8-Bromo-5-methoxyquinoline serves as a versatile synthetic handle. It can readily participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents[10]. This chemical tractability enables the generation of diverse libraries of novel quinoline derivatives for screening against various biological targets, accelerating the drug discovery process.
Conclusion
8-Bromo-5-methoxyquinoline is a multifaceted molecule with a well-defined structure and accessible synthetic routes. Its quinoline core, functionalized with a bromine atom and a methoxy group, provides a unique combination of physicochemical properties that are highly attractive for medicinal chemistry and drug development. The established biological activities of related quinoline derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of 8-Bromo-5-methoxyquinoline as a valuable scaffold for the discovery of next-generation therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the chemistry and biological applications of this promising compound.
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Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
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The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). MDPI. [Link]
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The Therapeutic Potential of 8-Bromo-5-methoxyquinoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features allow for diverse functionalization, leading to a wide array of pharmacological activities.[3][4] Historically, the significance of the quinoline nucleus was cemented by the discovery of quinine, a potent antimalarial agent.[5] This discovery spurred extensive research, revealing that substituted quinolines possess a remarkable spectrum of biological properties, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV activities.[6][7] The versatility of the quinoline scaffold lies in its ability to interact with various biological targets, such as DNA, topoisomerases, and kinases, making it a "privileged structure" in drug design.[3][8]
This technical guide delves into the specific biological activities of a promising class of quinoline derivatives: those substituted with a bromine atom at the 8-position and a methoxy group at the 5-position. We will explore the synergistic effects of these substitutions on the therapeutic potential of the quinoline core, with a focus on anticancer and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights, experimental protocols, and a comprehensive overview of the current state of knowledge.
The Influence of Bromo and Methoxy Substituents on Biological Activity
The nature and position of substituents on the quinoline ring are critical determinants of a compound's pharmacological profile.[1] The presence of a halogen, such as bromine, and an electron-donating group, like a methoxy group, can significantly modulate the physicochemical properties and biological activity of the parent molecule.
The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake. Furthermore, the bromo substituent can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target. Studies on brominated quinolines have demonstrated potent anticancer and antimicrobial activities. For instance, certain brominated 8-hydroxyquinolines have shown strong antiproliferative effects against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[9]
The methoxy group, an electron-donating substituent, can influence the electronic distribution within the quinoline ring system, which can in turn affect its reactivity and interaction with biological macromolecules. The presence of a methoxy group at the 8-position of the quinoline ring has been associated with significant biological activities.[10] For example, 8-methoxyquinoline has demonstrated strong antifungal and antibacterial properties.[10]
The combination of an 8-bromo and a 5-methoxy substituent is anticipated to yield compounds with unique and potent biological activities, leveraging the individual contributions of each functional group to create a synergistic effect.
Anticancer Activity of 8-Bromo-5-methoxyquinoline Derivatives
Quinoline derivatives are a well-established class of anticancer agents, with several compounds having entered clinical use.[3][4] Their mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of various signaling pathways involved in cancer progression.[6][8]
Mechanism of Action: Targeting Key Cellular Processes
The anticancer potential of 8-bromo-5-methoxyquinoline derivatives can be attributed to several mechanisms, extrapolated from studies on closely related brominated and methoxy-substituted quinolines.
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and repair.[4][6] Many quinoline-based anticancer drugs target these enzymes.[3] Brominated 8-substituted quinolines have been shown to inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[9] It is hypothesized that 8-bromo-5-methoxyquinoline derivatives can similarly interfere with topoisomerase function.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several brominated quinoline derivatives have been shown to induce apoptosis in cancer cell lines, as evidenced by DNA laddering assays.[9][11]
-
Kinase Inhibition: Protein kinases play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers. Certain quinoline derivatives have been developed as kinase inhibitors.[12] The 5-methoxyquinoline scaffold has been identified as a novel inhibitor of EZH2, a histone methyltransferase often overexpressed in cancer.[13]
Quantitative Data: In Vitro Antiproliferative Activity
The anticancer efficacy of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. While specific data for 8-bromo-5-methoxyquinoline derivatives are emerging, data from structurally similar compounds provide valuable insights.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 10.3 | [14] |
| 5,7-dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 6.7 | [14] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 8.9 | [14] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Rat Brain Tumor) | Not specified | [11] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa (Human Cervix Carcinoma) | Not specified | [11] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 (Human Colon Carcinoma) | Not specified | [11] |
| 5-Fluorouracil (Control) | C6 (Rat Brain Tumor) | 2.5 | [14] |
| 5-Fluorouracil (Control) | HeLa (Human Cervix Carcinoma) | 1.8 | [14] |
| 5-Fluorouracil (Control) | HT29 (Human Colon Carcinoma) | 3.2 | [14] |
Table 1: Comparative in vitro antiproliferative activity of selected brominated quinoline derivatives. Data is illustrative and based on findings for structurally related compounds.[14]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method for evaluating the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 8-bromo-5-methoxyquinoline derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
Antimicrobial Activity of 8-Bromo-5-methoxyquinoline Derivatives
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[1] Quinolines have a long history as effective antimicrobial drugs, with fluoroquinolones being a prominent example.[1][2]
Mechanism of Action: Disrupting Essential Bacterial Processes
The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately bacterial cell death. The specific substitutions on the quinoline ring can influence the spectrum and potency of antimicrobial activity.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-methoxyquinoline | Bacillus subtilis | Strong Activity | [10] |
| 8-methoxyquinoline | Salmonella spp | Strong Activity | [10] |
| 8-methoxyquinoline | Salmonella typhi | Strong Activity | [10] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [16] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | S. pyrogens ATCC19615 | 2 | [16] |
Table 2: Antimicrobial activity of selected methoxy and bromo-substituted quinoline derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight to obtain a fresh culture.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the 8-bromo-5-methoxyquinoline derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Conclusion and Future Directions
8-Bromo-5-methoxyquinoline derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The strategic placement of the bromo and methoxy substituents on the quinoline scaffold is expected to confer potent and selective biological activities. Further research is warranted to synthesize and screen a library of these derivatives to establish comprehensive structure-activity relationships. Future studies should also focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates. The insights gained from such investigations will be invaluable for advancing these compounds through the drug discovery and development pipeline.
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The 8-Bromo-5-Methoxyquinoline Scaffold: A Technical Guide to Key Reactive Sites for Drug Discovery and Development
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 8-bromo-5-methoxyquinoline has emerged as a particularly versatile building block. Its strategic substitution pattern—a reactive bromine atom poised for cross-coupling and a methoxy group influencing the electronic landscape of the bicyclic system—offers a rich platform for molecular diversification. This in-depth technical guide provides a comprehensive analysis of the key reactive sites on the 8-bromo-5-methoxyquinoline core. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights and detailed experimental protocols for its strategic functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel chemical entities.
Introduction: The Strategic Value of 8-Bromo-5-Methoxyquinoline
The 8-bromo-5-methoxyquinoline scaffold presents a compelling starting point for synthetic campaigns in drug discovery. The quinoline core itself is a privileged structure, known to interact with a wide array of biological targets. The true synthetic power of this particular derivative lies in the orthogonal reactivity imparted by its substituents. The C8-bromo group serves as a versatile handle for the introduction of molecular complexity through transition-metal-catalyzed cross-coupling reactions. Concurrently, the electron-donating 5-methoxy group not only modulates the physicochemical properties of the molecule but also directs electrophilic substitution to specific positions on the carbocyclic ring. This guide will systematically explore these key reactive sites, providing a framework for the rational design of synthetic routes to novel quinoline-based compounds.
The Locus of Versatility: The C8-Bromo Group
The carbon-bromine bond at the C8 position is the most prominent and synthetically useful reactive site on the 8-bromo-5-methoxyquinoline scaffold. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and predictability.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of biaryl structures, which are prevalent in many classes of pharmaceuticals.[1] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[2]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C8-Br bond of 8-bromo-5-methoxyquinoline to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
This protocol provides a general method for the Suzuki-Miyaura coupling of 8-bromo-5-methoxyquinoline with various arylboronic acids.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. PdCl₂(dppf) is often effective for more challenging substrates. |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ (2-3 equivalents) | Aqueous inorganic bases are effective and easy to handle. They activate the boronic acid for transmetalation. |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) or Dioxane/H₂O (4:1) | A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-bromo-5-methoxyquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[5] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles.[6]
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction but with key differences in the nucleophilic partner and the role of the base.[1]
-
Oxidative Addition: As with the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C8-Br bond of 8-bromo-5-methoxyquinoline.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome.[7]
-
Reductive Elimination: The aryl group and the amido ligand couple to form the desired C-N bond, regenerating the Pd(0) catalyst.[1]
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 8-bromo-5-methoxyquinoline.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | These are common and effective Pd(0) and Pd(II) precursors. |
| Ligand | Xantphos, BINAP, or a Buchwald ligand (e.g., XPhos) (4-10 mol%) | The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equivalents) | A strong, non-nucleophilic base is required for the deprotonation of the amine. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-polar aprotic solvents are typically used. |
| Temperature | 90-120 °C | Elevated temperatures are usually necessary to drive the reaction. |
| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the ligand, and the base to a flame-dried Schlenk tube.
-
Add 8-bromo-5-methoxyquinoline (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
The Influence of the Methoxy Group: Electrophilic Aromatic Substitution
The 5-methoxy group is a powerful electron-donating group that activates the carbocyclic ring of the quinoline system towards electrophilic aromatic substitution (EAS). Its ortho- and para-directing influence dictates the regioselectivity of these reactions.
Regioselectivity in Electrophilic Aromatic Substitution
The methoxy group at C5 directs incoming electrophiles primarily to the C6 and C8 positions. However, the C8 position is already substituted with a bromine atom. Therefore, electrophilic substitution on 8-bromo-5-methoxyquinoline is expected to occur predominantly at the C6 position. The pyridine ring of the quinoline nucleus is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated.[8]
Diagram 3: Regioselectivity of Electrophilic Aromatic Substitution
Caption: Predicted regioselectivity of EAS on the scaffold.
Nitration: Introduction of a Nitro Group
Nitration is a classic example of electrophilic aromatic substitution. The reaction of 8-bromo-5-methoxyquinoline with a mixture of nitric acid and sulfuric acid is expected to yield 8-bromo-6-nitro-5-methoxyquinoline.
| Parameter | Recommended Conditions | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | A standard and effective nitrating mixture that generates the nitronium ion (NO₂⁺) in situ. |
| Temperature | 0 °C to room temperature | Careful temperature control is necessary to prevent over-nitration and side reactions. |
| Reaction Time | 1-4 hours | Monitor the reaction by TLC. |
Step-by-Step Methodology:
-
To a flask containing 8-bromo-5-methoxyquinoline, cool the contents in an ice bath.
-
Slowly add concentrated sulfuric acid with stirring.
-
Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for the specified time.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or NaOH solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Nucleophilic Aromatic Substitution (SNA r): A Conditional Reactive Pathway
While the C8-bromo group is an excellent leaving group, nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 8-bromo-5-methoxyquinoline is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[9] The 5-methoxy group, being electron-donating, does not facilitate this reaction pathway under standard conditions. However, under forcing conditions (high temperatures and pressures) or with the use of highly reactive nucleophiles, SNAr may be possible, though it is not the preferred method for functionalizing this position given the efficiency of cross-coupling reactions.
Conclusion
The 8-bromo-5-methoxyquinoline scaffold is a highly valuable and versatile platform for the synthesis of novel chemical entities in drug discovery. The key to unlocking its potential lies in a thorough understanding of its principal reactive sites. The C8-bromo group serves as a linchpin for diversification through robust and predictable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The 5-methoxy group, in turn, governs the regioselectivity of electrophilic aromatic substitution, primarily directing incoming electrophiles to the C6 position. By leveraging these distinct reactive handles, medicinal chemists can efficiently construct libraries of diverse 8-substituted and 6,8-disubstituted 5-methoxyquinolines for biological evaluation. This guide has provided a detailed roadmap for the strategic functionalization of this important scaffold, grounded in mechanistic principles and supported by practical experimental protocols.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
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Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937–1943. [Link]
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Stack Exchange. (2020, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [Link]
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Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. [Link]
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Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280. [Link]
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Wikipedia. (2023, December 2). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2021, August 15). Buchwald-Hartwig Amination. [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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O'Brien, C. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(11), 1028–1034. [Link]
-
Royal Society of Chemistry. (2018). Metal-free C5-selective halogenation of quinolines under aqueous conditions. [Link]
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YouTube. (2022, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
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ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]
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Chemistry LibreTexts. (2021, August 15). Friedel-Crafts Acylation. [Link]
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PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
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Organic Syntheses. (2021). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
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ResearchGate. (n.d.). Direct nitration of five membered heterocycles. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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A Technical Guide to Unlocking the Research Potential of 8-Bromo-5-methoxyquinoline
This guide provides a comprehensive exploration of 8-Bromo-5-methoxyquinoline, a heterocyclic compound poised for significant scientific inquiry. We will dissect its molecular architecture to forecast its reactivity and biological potential, outline key research avenues, and provide actionable experimental frameworks for its investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical scaffolds.
The Quinoline Scaffold: A Cornerstone of Modern Chemistry
The quinoline ring system, a fusion of benzene and pyridine, is a "privileged scaffold" in medicinal chemistry.[1] Its rigid, aromatic structure serves as a versatile template for interacting with a multitude of biological targets. Historically, quinoline-based alkaloids like quinine were pivotal in combating malaria.[1][2] Today, this core is embedded in a vast array of pharmaceuticals, including anticancer agents (camptothecin), antibiotics (ciprofloxacin), and antihypertensives (quinapril).[2][3] The scaffold's value lies in its synthetic tractability, allowing for functionalization at numerous positions to fine-tune pharmacological activity.[4]
Profile of 8-Bromo-5-methoxyquinoline: A Molecule of Strategic Interest
8-Bromo-5-methoxyquinoline presents a unique combination of substituents that dictate its potential.
-
The Quinoline Core: Provides the fundamental aromatic and heterocyclic character, influencing base stacking interactions with biomacromolecules like DNA and proteins.
-
5-Methoxy Group: This electron-donating group (-OCH₃) increases electron density in the benzene ring, potentially modulating binding affinity and metabolic stability. Methoxy groups are prevalent in bioactive molecules, including potent inhibitors of epigenetic targets.[5][6]
-
8-Bromo Group: This electron-withdrawing halogen atom serves two critical functions. Firstly, it can act as a bioisostere or participate in halogen bonding, a specific non-covalent interaction increasingly recognized in drug design. Secondly, and most importantly, the carbon-bromine bond is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows 8-Bromo-5-methoxyquinoline to serve as a versatile intermediate for library synthesis.
Synthetic Accessibility and Diversification
The strategic value of a chemical starting point is directly tied to its accessibility. While the direct synthesis of 8-Bromo-5-methoxyquinoline is not extensively documented, a logical and robust synthetic pathway can be proposed based on established quinoline chemistry.
Proposed Synthetic Workflow
A plausible route involves a multi-step process beginning with a substituted aniline, followed by a classic quinoline synthesis and subsequent regioselective halogenation. This approach offers flexibility and control over the final substitution pattern.
Caption: Proposed workflow for synthesis and diversification of 8-Bromo-5-methoxyquinoline.
Detailed Protocol: Skraup Synthesis (Proposed)
The Skraup synthesis is a classic method for generating the quinoline core.[2]
-
Reaction Setup: To a solution of 3-bromo-5-methoxyaniline (1 equivalent) in a round-bottom flask, cautiously add concentrated sulfuric acid (3-4 equivalents).
-
Addition of Reagents: Add glycerol (3 equivalents) to the mixture. Subsequently, add a mild oxidizing agent, such as arsenic pentoxide or the nitrobenzene derivative corresponding to the starting aniline.
-
Thermal Cyclization: Heat the reaction mixture to approximately 100-120°C. The reaction is highly exothermic and should be controlled carefully.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., NaOH) until alkaline.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-Bromo-5-methoxyquinoline.
Potential Research Area 1: Anticancer Drug Discovery
The quinoline scaffold is a validated pharmacophore for anticancer agents.[3][8] Derivatives have been shown to act as DNA topoisomerase inhibitors and modulators of critical signaling pathways.[9][10] Notably, 5-methoxyquinoline derivatives have recently been identified as inhibitors of the epigenetic enzyme Enhancer of Zeste Homologue 2 (EZH2), a promising target in various cancers.[5][6][11]
Rationale for Investigation
The 8-Bromo-5-methoxyquinoline scaffold is an excellent starting point for developing novel anticancer agents. The 5-methoxy group suggests a potential for EZH2 inhibition, while the 8-bromo position allows for the systematic introduction of various aryl, alkyl, and amino groups to probe the structure-activity relationship (SAR) and optimize potency and selectivity.
Proposed Experimental Workflow
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The Alchemical Gatekeeper: A Technical Guide to the Safe Handling of 8-Bromo-5-methoxyquinoline
Abstract
8-Bromo-5-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate in the development of novel therapeutic agents and functional materials necessitates a profound understanding of its chemical behavior and associated handling requirements.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, outlining the critical safety and handling protocols for 8-Bromo-5-methoxyquinoline. By elucidating the causality behind each procedural recommendation, from risk assessment to waste disposal, we aim to foster a culture of intrinsic safety and scientific integrity in the laboratory.
Compound Profile and Hazard Identification
8-Bromo-5-methoxyquinoline is a solid, halogenated aromatic compound. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from the closely related isomer, 5-Bromo-8-methoxyquinoline, provides a strong basis for hazard assessment.[2][3] The primary hazards are associated with its irritant properties.
1.1. Physicochemical Data
A precise physicochemical profile for 8-Bromo-5-methoxyquinoline is not extensively documented. However, data from its isomer and related structures allow for reasonable estimations critical for safe handling.
| Property | Value (Data derived from 5-Bromo-8-methoxyquinoline isomer) | Rationale & Handling Implications |
| Molecular Formula | C₁₀H₈BrNO | Provides basic compositional information. |
| Molecular Weight | 238.08 g/mol [3] | Essential for accurate molar calculations in experimental protocols. |
| Appearance | Likely a crystalline solid | As a solid, the primary exposure risk during handling is through inhalation of dust or direct skin/eye contact. |
| Melting Point | Isomer melts at 80-82 °C | Indicates stability at ambient laboratory temperatures. Avoid heating without proper ventilation. |
| Solubility | Not specified, likely soluble in organic solvents like CHCl₃ and CH₂Cl₂ | Dictates choice of solvents for reactions and cleaning, and influences disposal methods. |
1.2. GHS Hazard Classification (Inferred)
Based on the classification for 5-Bromo-8-methoxyquinoline, the following GHS classifications are anticipated.[2][3]
| Hazard Class | Hazard Category | GHS Statement |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The core directive for handling is to prevent all direct contact and aerosol generation. The bromine atom and the quinoline nucleus contribute to the compound's reactivity and biological interaction, underpinning these irritant effects.[4]
The Self-Validating Safety Workflow: A Principle-Based Approach
Safe handling is not a mere checklist but a dynamic system of continuous risk assessment. The following workflow is designed to be self-validating, ensuring that safety is integral to the experimental design.
Caption: Decision workflow for responding to a solid chemical spill.
For any spill, the Safety Data Sheet should be consulted. [5]The primary goal for a solid irritant is to avoid raising dust. Gently covering the spill with absorbent pads before moistening slightly can help contain the powder. [6]All cleanup materials must be placed in a sealed, labeled container for hazardous waste disposal. [7] 5.2. First Aid Measures
These measures are based on the compound's known hazards and are standard practice for chemical exposures. [2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. [2]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2]* Inhalation: Move the person to fresh air. If they feel unwell or have difficulty breathing, call for medical assistance. [2]* Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur. [2]
Waste Disposal
As a halogenated organic compound, 8-Bromo-5-methoxyquinoline and any materials contaminated with it must be disposed of as hazardous waste. [8]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and cost management, as incineration requirements differ. [9][8][10]* Containers: Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent pads) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Typically, halogenated organic compounds are disposed of via high-temperature incineration by a certified waste management company. [11]Never dispose of this chemical down the drain or in regular trash. [12]
Conclusion
8-Bromo-5-methoxyquinoline is a valuable synthetic tool, and like any tool, its safe and effective use depends on the knowledge and discipline of the operator. By understanding its inherent properties and potential hazards, and by rigorously applying the principles of engineering controls, personal protection, and procedural diligence, researchers can confidently and safely harness its potential. This guide provides the foundational knowledge to build a self-validating system of safety, ensuring that scientific advancement and personal well-being remain paramount.
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 130067129, 8-Bromo-5-methoxy-quinoline-3-carbaldehyde. Retrieved from [Link]
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Ökten, S., et al. (2016). 5,7-Dibromo-8-methoxyquinoline. ResearchGate. Retrieved from [Link]
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Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3801. [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 620-629. Retrieved from [Link]
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Owolabi, B. J., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 47-51. Retrieved from [Link]
-
Owolabi, B. J., et al. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4), 1-6. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 23(11), 2978. [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]
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Halder, S. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering, 1(2), 76-78. Retrieved from [Link]
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TradeSafe. (2024, December 5). How to Clean Up Chemical Spills in the Workplace. Retrieved from [Link]
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Potapskyi, E., et al. (2025). Quinoline derivatives with bromine in their structure. ResearchGate. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(10), 2936. [Link]
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Navigating the Commercial Landscape of 8-Bromo-5-methoxyquinoline: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized chemical reagents is a critical foundation for successful experimentation. This in-depth technical guide provides a comprehensive overview of the commercial landscape for 8-Bromo-5-methoxyquinoline (CAS No. 1312610-18-6), a quinoline derivative with potential applications in medicinal chemistry and materials science. This guide offers a detailed analysis of commercial suppliers, guidance on quality assessment, and essential technical information to inform experimental design and execution.
Introduction to 8-Bromo-5-methoxyquinoline
8-Bromo-5-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic compound that forms the core of many biologically active molecules. The strategic placement of the bromo and methoxy groups on the quinoline scaffold presents opportunities for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The quinoline ring system itself is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.
Molecular Structure and Properties:
-
Chemical Formula: C₁₀H₈BrNO
-
Molecular Weight: 238.08 g/mol
-
CAS Number: 1312610-18-6
Commercial Availability and Supplier Analysis
While the isomeric 5-Bromo-8-methoxyquinoline is more commonly listed, 8-Bromo-5-methoxyquinoline is available from a select number of specialized chemical suppliers. Researchers should exercise diligence in confirming the correct isomer and CAS number (1312610-18-6) when sourcing this compound.
Below is a comparative table of identified commercial suppliers. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Name | CAS Number | Purity/Specification | Available Quantities |
| WuXi ChemSupply (via eMolecules/Fisher Scientific) | 8-bromo-5-methoxyquinoline | 1312610-18-6 | 95.000% | 5g |
| BLD Pharm | 8-Bromo-5-methoxyquinoline | 1312610-18-6 | Sealed in dry, 2-8°C | Inquire |
Expert Insight: The limited number of listed suppliers suggests that 8-Bromo-5-methoxyquinoline may be a niche product, potentially synthesized in smaller batches or on a custom basis. When sourcing, it is crucial to request a Certificate of Analysis (CoA) to verify the identity and purity of the specific lot being purchased.
Quality Assessment and Verification: A Self-Validating System
For any research application, especially in drug development, the quality of starting materials is paramount. Researchers should establish a self-validating system for every batch of 8-Bromo-5-methoxyquinoline received.
Workflow for Incoming Reagent Qualification:
Caption: Workflow for incoming reagent qualification.
Key Analytical Techniques for Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and identifying the correct isomeric placement of the bromo and methoxy groups.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and identify any potential impurities.
Synthetic Methodologies: Understanding the Chemistry
While specific synthetic routes for 8-Bromo-5-methoxyquinoline are not extensively detailed in readily available literature, a likely approach involves the bromination of a suitable quinoline precursor. The synthesis of the related isomer, 5-bromo-8-methoxyquinoline, has been reported to proceed via the direct bromination of 8-methoxyquinoline. This suggests that a similar electrophilic aromatic substitution could be employed for the synthesis of the 8-bromo isomer, potentially starting from 5-methoxyquinoline.
General Synthetic Approach (Hypothesized):
Caption: Hypothesized synthetic pathway for 8-Bromo-5-methoxyquinoline.
Researchers performing further reactions with this molecule should be aware of the potential for side products from the synthesis, which underscores the importance of the rigorous quality assessment outlined above.
Applications in Research and Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Brominated quinolines, in particular, serve as versatile intermediates for introducing further chemical diversity through cross-coupling reactions.
Potential Research Applications:
-
Fragment-Based Drug Discovery: 8-Bromo-5-methoxyquinoline can serve as a valuable fragment for screening against various biological targets.
-
Lead Optimization: The bromo group provides a handle for introducing new functionalities via reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the exploration of structure-activity relationships (SAR).
-
Materials Science: The quinoline core has applications in the development of organic light-emitting diodes (OLEDs) and other functional materials.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure user safety and maintain the integrity of the compound.
-
Safety: While a specific Safety Data Sheet (SDS) for 8-Bromo-5-methoxyquinoline is not widely available, related compounds like 8-bromoquinoline are known to cause skin and eye irritation.[1] It is prudent to handle 8-Bromo-5-methoxyquinoline with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: The supplier BLD Pharm recommends storing 8-Bromo-5-methoxyquinoline sealed in a dry environment at 2-8°C.[2]
Conclusion
8-Bromo-5-methoxyquinoline is a specialized chemical intermediate with potential for a range of applications in scientific research and development. Due to its limited commercial availability and the prevalence of its isomer, researchers must be meticulous in sourcing and verifying this compound. By implementing a robust quality control workflow and understanding the chemical context of this molecule, scientists can confidently incorporate 8-Bromo-5-methoxyquinoline into their experimental designs, paving the way for new discoveries in medicinal chemistry and beyond.
References
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
Dana Bioscience. 8-Bromo-5-methoxyquinoline-3,4-diamine 1g. Available from: [Link].
- Çakmak, O., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Al-Mulla, A. (2017).
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Ibrahim, A. A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
Sources
An In-depth Technical Guide to the Synthesis of Brominated Methoxyquinolines: Navigating Isomeric Specificity
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways toward brominated methoxyquinolines, compounds of significant interest in medicinal chemistry and materials science. A critical examination of the starting materials and reaction conditions reveals a predominant route to 5-bromo-8-methoxyquinoline , which is often mistakenly conflated with its isomer, 8-bromo-5-methoxyquinoline . This document elucidates the synthesis of the readily accessible 5-bromo-8-methoxyquinoline, detailing the preparation of its key precursor, 8-methoxyquinoline. Furthermore, it explores the synthetic challenges and strategic considerations for obtaining the less prevalent 8-bromo-5-methoxyquinoline isomer, with a focus on the regioselectivity of classical quinoline syntheses. This guide is intended to provide researchers with the foundational knowledge and practical protocols necessary for the strategic synthesis of specific brominated methoxyquinoline isomers.
Introduction: The Importance of Isomeric Purity in Substituted Quinolines
The quinoline scaffold is a cornerstone in the development of therapeutic agents and functional materials. The precise positioning of substituents on the quinoline ring system is paramount, as even minor structural changes can dramatically alter a molecule's biological activity and physicochemical properties. This guide addresses the synthesis of brominated methoxyquinolines, with a particular focus on clarifying the synthetic accessibility of 8-bromo-5-methoxyquinoline and its more commonly synthesized isomer, 5-bromo-8-methoxyquinoline. While the former is often the target of inquiry, the existing literature predominantly details the synthesis of the latter. Understanding the underlying principles of the synthetic routes to these isomers is crucial for efficient and successful research and development.
Synthesis of the Precursor: 8-Methoxyquinoline
The most direct and widely reported precursor for the synthesis of 5-bromo-8-methoxyquinoline is 8-methoxyquinoline. This key intermediate is typically prepared from a readily available starting material, 8-hydroxyquinoline.
Starting Material: 8-Hydroxyquinoline
8-Hydroxyquinoline is a commercially available and versatile starting material. Its synthesis is well-established, often employing a modified Skraup reaction.
O-Methylation of 8-Hydroxyquinoline
The conversion of 8-hydroxyquinoline to 8-methoxyquinoline is a standard O-methylation reaction. This transformation is typically achieved with high efficiency using a methylating agent in the presence of a base.
Experimental Protocol: Synthesis of 8-Methoxyquinoline [1][2]
-
Materials:
-
8-Hydroxyquinoline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
-
Procedure:
-
To a solution of 8-hydroxyquinoline (1.0 eq) in acetone, add solid potassium carbonate (1.0 eq).
-
Add methyl iodide (1.0 eq) to the suspension.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 8-methoxyquinoline.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| 8-Hydroxyquinoline | 8-Methoxyquinoline | CH₃I, K₂CO₃ | Acetone | 71% | [2] |
Primary Synthetic Route: Synthesis of 5-Bromo-8-Methoxyquinoline
The direct electrophilic bromination of 8-methoxyquinoline serves as the most efficient and regioselective method for the preparation of 5-bromo-8-methoxyquinoline. The methoxy group at the 8-position is an activating group that directs the incoming electrophile, bromine, to the electron-rich positions of the benzene ring, primarily the 5- and 7-positions. The steric hindrance at the 7-position generally favors substitution at the 5-position.
Electrophilic Bromination of 8-Methoxyquinoline
The bromination is typically carried out using molecular bromine in a suitable solvent at ambient temperature.
Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline
-
Materials:
-
8-Methoxyquinoline
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (AcOEt)
-
Hexane
-
-
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in dichloromethane in a round-bottom flask protected from light.
-
Add a solution of bromine (1.1 eq) in chloroform dropwise to the quinoline solution at room temperature with constant stirring.
-
Stir the reaction mixture at room temperature for 2 days, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer sequentially with a 5% sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on alumina, eluting with a mixture of ethyl acetate and hexane.
-
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| 8-Methoxyquinoline | 5-Bromo-8-methoxyquinoline | Br₂ | CH₂Cl₂/CHCl₃ | 92% |
Spectroscopic Data for 5-Bromo-8-methoxyquinoline: [3]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 |
| Infrared (IR) ν (cm⁻¹) | 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300 |
Synthetic Workflow for 5-Bromo-8-methoxyquinoline:
Caption: Synthetic pathway to 5-bromo-8-methoxyquinoline.
The Challenge of Synthesizing 8-Bromo-5-methoxyquinoline
The synthesis of 8-bromo-5-methoxyquinoline presents a significant regiochemical challenge. A direct bromination of 5-methoxyquinoline is unlikely to yield the desired 8-bromo isomer as the primary product. The methoxy group at the 5-position is an ortho-, para-director, meaning electrophilic substitution is favored at the 6- and 8-positions. Therefore, a different synthetic strategy is required, one that constructs the quinoline ring with the desired substitution pattern from the outset.
Retrosynthetic Analysis and Key Starting Materials
A retrosynthetic analysis of 8-bromo-5-methoxyquinoline suggests that a suitable starting material would be an aniline derivative with the appropriate substitution pattern. The Skraup or Doebner-von Miller reactions are classical methods for quinoline synthesis that utilize anilines as starting materials.[4][5][6] For the synthesis of 5-methoxyquinoline (a potential precursor to 8-bromo-5-methoxyquinoline via bromination), 3-methoxyaniline would be the logical starting material.
Retrosynthetic Approach:
Caption: Retrosynthetic analysis of 8-bromo-5-methoxyquinoline.
Regioselectivity in the Skraup and Doebner-von Miller Reactions
A critical consideration when using a meta-substituted aniline, such as 3-methoxyaniline, in the Skraup or Doebner-von Miller reaction is the regioselectivity of the cyclization step. The cyclization can occur at either of the two positions ortho to the amino group, leading to a mixture of the 5- and 7-substituted quinoline isomers.
The directing effect of the substituent on the aniline ring plays a crucial role. Electron-donating groups, such as a methoxy group, tend to favor the formation of the 7-substituted isomer. This is because the para-position to the methoxy group (the 6-position of the aniline) is highly activated, which in turn favors cyclization at the adjacent 2-position of the aniline ring, leading to the 7-substituted quinoline.
Therefore, a Skraup or Doebner-von Miller reaction with 3-methoxyaniline is expected to yield a mixture of 5-methoxyquinoline and 7-methoxyquinoline, with the latter likely being the major product. This makes the isolation of the desired 5-methoxyquinoline precursor challenging and often results in low yields.
Regioselectivity of Cyclization:
Caption: Expected regioselectivity in the synthesis of methoxyquinolines.
Potential Synthetic Strategy and Future Directions
To synthesize 8-bromo-5-methoxyquinoline, a potential, albeit challenging, route would involve:
-
Synthesis of 5-methoxyquinoline: Performing a Skraup or Doebner-von Miller reaction with 3-methoxyaniline and developing an efficient method to separate the desired 5-methoxyquinoline from the major 7-methoxyquinoline isomer.
-
Bromination of 5-methoxyquinoline: The subsequent bromination of 5-methoxyquinoline would need to be carefully controlled to achieve substitution at the 8-position. The electron-donating methoxy group at the 5-position would activate the 6- and 8-positions for electrophilic attack. Careful optimization of reaction conditions (e.g., choice of brominating agent, solvent, and temperature) would be necessary to favor the formation of the 8-bromo isomer.
Given these challenges, the development of a robust and high-yielding synthesis of 8-bromo-5-methoxyquinoline remains an area for further research. Alternative strategies, such as building the quinoline ring from a pre-brominated aniline derivative, could also be explored.
Conclusion
This technical guide has detailed the primary synthetic pathways related to brominated methoxyquinolines. The synthesis of 5-bromo-8-methoxyquinoline is a well-established and high-yielding process, starting from the readily available 8-hydroxyquinoline. In contrast, the synthesis of the isomeric 8-bromo-5-methoxyquinoline is significantly more challenging due to the regioselectivity issues inherent in the classical quinoline syntheses when starting from 3-methoxyaniline. Researchers seeking to work with brominated methoxyquinolines should be aware of these synthetic realities to inform their choice of starting materials and synthetic strategies. The protocols and data presented herein provide a solid foundation for the successful synthesis of the accessible 5-bromo-8-methoxyquinoline isomer and a clear understanding of the hurdles to be overcome for the preparation of its 8-bromo counterpart.
References
- Owolabi, J. B., Fadare, O. A., & Fabiyi, O. S. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. BenchChem.
- Ökten, S., Asut, M., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Çakmak, O., & Ökten, S. (2017). Regioselective bromination of methoxy substituted 1,2,3,4-tetrahydroquinolines and quinolines. Tetrahedron, 73(33), 5024-5033.
- BenchChem. (2025).
- Adesina, S. K., Olugbade, T. A., & Olatunji, G. A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47.
-
Wikipedia contributors. (2023, August 29). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Wikipedia contributors. (2023, August 29). Skraup reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
- Ökten, S., Atalay, V. E., Tekin, Ş., & Çakmak, O. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 21(5), e202301849.
- Drake, N. L., & Goldman, L. (1947). The Synthesis of 8-(5-Hydroxyamylamino)-6-methoxyquinoline: a New Method of Preparation of Pentaquin and its Analogs. Journal of the American Chemical Society, 69(11), 2841–2842.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Ökten, S., Köprülü, T. K., Atalay, V. E., Tekin, Ş., & Çakmak, O. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 399-412.
- Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
- Al-Zoubi, W., Al-Hamarsheh, L., & Al-Sbou, Y. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(16), 3678.
- Zhang, Z., et al. (2021). Recent Advances in 1,2‐Dihydroquinolines Synthesis via Skraup‐Type Reactions. ChemistrySelect, 6(31), 8031-8045.
-
Name Reactions. (n.d.). Doebner-von Miller Synthesis. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
- Wang, X., et al. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. The Journal of organic chemistry, 71(17), 6592–6595.
- BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... Retrieved January 18, 2026, from [Link]
Sources
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- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Synthesis of 8-Bromo-5-methoxyquinoline: An In-depth Technical Guide for Advanced Research
This comprehensive guide provides a detailed, reliable, and mechanistically elucidated protocol for the synthesis of 8-Bromo-5-methoxyquinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the synthetic strategy and the rationale behind each procedural choice.
Introduction and Strategic Overview
8-Bromo-5-methoxyquinoline is a substituted quinoline derivative whose utility in organic synthesis is significant. The quinoline scaffold is a recurring motif in a multitude of biologically active compounds. The specific placement of a bromo-substituent at the 8-position and a methoxy group at the 5-position offers a unique electronic and steric profile, making it a valuable precursor for the development of novel therapeutic agents and functional materials.
Direct bromination of 5-methoxyquinoline is not a viable synthetic route to the desired product. The methoxy group at the 5-position, being an activating group, would direct electrophilic substitution to the electron-rich positions of the benzene ring, primarily the 6- and 8-positions. However, the nitrogen in the quinoline ring, especially under acidic conditions typical for halogenation, deactivates the heterocyclic ring and influences the regioselectivity on the carbocyclic ring, favoring substitution at the 5- and 8-positions. This would likely lead to a mixture of products, with the potential for over-bromination.
To circumvent this challenge and ensure the regioselective synthesis of 8-Bromo-5-methoxyquinoline, a multi-step approach is employed. This strategy involves the introduction of a nitro group at the 8-position, which is then converted to the desired bromo-substituent via a Sandmeyer reaction. This classic and robust transformation provides excellent control over the final substitution pattern.
The overall synthetic workflow is as follows:
Caption: Overall workflow for the synthesis of 8-Bromo-5-methoxyquinoline.
Part 1: Synthesis of 5-Methoxy-8-nitroquinoline
The initial step in this synthetic sequence is the regioselective nitration of 5-methoxyquinoline. The methoxy group at C-5 is an ortho-, para-director. However, in the strongly acidic conditions of nitration, the quinoline nitrogen is protonated, which deactivates the entire ring system to electrophilic attack. The nitration will preferentially occur on the carbocyclic ring. The combination of the directing effect of the methoxy group and the deactivating effect of the protonated pyridine ring favors the introduction of the nitro group at the 8-position.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methoxyquinoline | 159.18 | 10.0 g | 0.0628 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Fuming Nitric Acid (>90%) | 63.01 | 5.0 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 10.0 g of 5-methoxyquinoline to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the 5-methoxyquinoline is completely dissolved, begin the dropwise addition of 5.0 mL of fuming nitric acid from the dropping funnel. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate of 5-methoxy-8-nitroquinoline will form.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a desiccator over anhydrous calcium chloride to a constant weight. The crude product can be purified by recrystallization from ethanol.
Part 2: Synthesis of 5-Methoxy-8-aminoquinoline
The second step is the reduction of the nitro group of 5-methoxy-8-nitroquinoline to an amino group. A common and effective method for this transformation is the use of a metal in acidic media, such as tin or iron in hydrochloric acid. This protocol utilizes tin(II) chloride, a reliable reducing agent for aromatic nitro compounds.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methoxy-8-nitroquinoline | 204.18 | 10.0 g | 0.049 |
| Tin(II) chloride dihydrate | 225.63 | 44.0 g | 0.195 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |
| 10 M Sodium Hydroxide Solution | 40.00 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of 5-methoxy-8-nitroquinoline in 100 mL of ethanol.
-
Add 44.0 g of tin(II) chloride dihydrate to the suspension.
-
Heat the mixture to reflux and then add 50 mL of concentrated hydrochloric acid dropwise through the condenser.
-
Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 10 M sodium hydroxide solution to the reaction mixture with cooling in an ice bath until the pH is greater than 10. This will precipitate tin salts and liberate the free amine.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methoxy-8-aminoquinoline. The product can be purified by column chromatography on silica gel if necessary.
Part 3: Synthesis of 8-Bromo-5-methoxyquinoline via Sandmeyer Reaction
The final step is the conversion of the amino group of 5-methoxy-8-aminoquinoline to a bromo group using the Sandmeyer reaction. This reaction proceeds in two stages: the diazotization of the primary aromatic amine, followed by the copper(I) bromide-catalyzed decomposition of the diazonium salt.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methoxy-8-aminoquinoline | 174.20 | 5.0 g | 0.0287 |
| Hydrobromic Acid (48%) | 80.91 | 25 mL | - |
| Sodium Nitrite | 69.00 | 2.2 g | 0.0319 |
| Copper(I) Bromide | 143.45 | 4.5 g | 0.0314 |
Procedure:
Stage 1: Diazotization
-
In a 250 mL beaker, dissolve 5.0 g of 5-methoxy-8-aminoquinoline in 25 mL of 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 2.2 g of sodium nitrite in 10 mL of water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of the aminoquinoline hydrobromide. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in color.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
Stage 2: Sandmeyer Reaction
-
In a 500 mL flask, prepare a solution of 4.5 g of copper(I) bromide in 15 mL of 48% hydrobromic acid.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Stage 1 to the stirred copper(I) bromide solution.
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady evolution of gas and keep the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with 1 M sodium hydroxide solution (2 x 30 mL) and then with water (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 8-Bromo-5-methoxyquinoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Precautions
-
N-Bromosuccinimide (if used as an alternative brominating agent): Avoid contact with skin and eyes. It is corrosive and can cause burns.[1][2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][3][4][5]
-
Concentrated Acids (Sulfuric, Nitric, Hydrobromic): These are highly corrosive and should be handled with extreme care in a fume hood. Always wear appropriate PPE.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
References
- Norman, R. O. C. (1993). Principles of Organic Synthesis. Chapman and Hall.
- Owolabi, J. B., & Olarinoye, A. M. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4), 1-6.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Poucher, C., & Jain, S. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 151(10), 1495-1518. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
-
Material Safety Data Sheet for N-Bromo Succinimide. (n.d.). Loba Chemie. Retrieved from [Link]
-
Safety Data Sheet: N-Bromosuccinimide. (2024). ChemScience. Retrieved from [Link]
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Electrophilic Bromination of 8-Methoxyquinoline: A Detailed Protocol and Mechanistic Overview
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the regioselective electrophilic bromination of 8-methoxyquinoline to synthesize 5-bromo-8-methoxyquinoline, a valuable building block in medicinal chemistry and materials science. We delve into the underlying reaction mechanism, detailing the electronic factors that govern the high site-selectivity of the reaction. A robust, step-by-step laboratory protocol is presented, including reaction setup, work-up, purification, and characterization. Additionally, this guide includes a troubleshooting section to address common experimental challenges and a summary of key reaction parameters to ensure reproducibility and high yields.
Introduction: The Significance of Brominated Quinolines
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom onto the quinoline scaffold provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic substitutions, and organometallic chemistry.[1][2] Specifically, 5-bromo-8-methoxyquinoline is a key intermediate in the development of novel therapeutic agents, leveraging the unique electronic and steric properties imparted by its substitution pattern. This guide offers an in-depth protocol for its efficient and selective synthesis.
Mechanistic Insights: Achieving High Regioselectivity
The electrophilic aromatic substitution of quinoline is a nuanced process. The pyridine ring is electron-deficient and generally deactivated towards electrophiles compared to the benzene ring.[3] Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring.
The regiochemical outcome of the bromination of 8-methoxyquinoline is dictated by the powerful activating and directing effect of the C-8 methoxy group (-OCH₃). The methoxy group is a strong electron-donating group through resonance, enriching the electron density of the benzene ring and stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[4][5]
As an ortho, para-director, the methoxy group activates the C-5 (para) and C-7 (ortho) positions.[6] In this specific case, bromination occurs almost exclusively at the C-5 position.[7] This high regioselectivity for the 5-bromo isomer can be attributed to a combination of electronic and steric factors. The C-5 position is electronically favored and sterically more accessible than the C-7 position, which is flanked by the bulky methoxy group at C-8 and the fused pyridine ring.
The overall mechanism proceeds via the classical electrophilic aromatic substitution pathway:
-
Generation of the electrophile (Br⁺) from molecular bromine.
-
Nucleophilic attack by the electron-rich benzene ring of 8-methoxyquinoline on the electrophile, forming a resonance-stabilized sigma complex.
-
Deprotonation of the sigma complex by a weak base to restore aromaticity and yield the final product, 5-bromo-8-methoxyquinoline.
Caption: Figure 1: Mechanism of Electrophilic Bromination
Detailed Experimental Protocol
This protocol is based on established procedures for the highly regioselective synthesis of 5-bromo-8-methoxyquinoline.[8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 8-Methoxyquinoline | ≥98% | Sigma-Aldrich |
| Bromine (Br₂) | Reagent grade, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | VWR Chemicals |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |
| Alumina, activated, neutral | Brockmann I | Alfa Aesar |
| Ethyl acetate (EtOAc) | HPLC grade | Fisher Scientific |
| Hexane | HPLC grade | Fisher Scientific |
| Round-bottom flask (50 mL) | ||
| Addition funnel | ||
| Magnetic stirrer and stir bar | ||
| Separatory funnel (100 mL) | ||
| Rotary evaporator | ||
| Glass column for chromatography | ||
| Thin-Layer Chromatography (TLC) plates | Alumina-backed |
Safety Precautions
-
Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme caution inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Dichloromethane is a volatile and suspected carcinogen. All handling must be performed in a fume hood.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the reaction setup is properly vented into a scrubber or an appropriate trap.
Reaction Setup & Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxyquinoline (e.g., 382 mg, 2.4 mmol, 1.0 eq) in anhydrous dichloromethane (15 mL). Protect the flask from light by wrapping it in aluminum foil.
-
Reagent Addition: In a separate, dry vial, prepare a solution of bromine (e.g., 422 mg, 2.7 mmol, 1.1 eq) in anhydrous dichloromethane (5 mL). Transfer this solution to an addition funnel.
-
Reaction Execution: Place the flask containing the 8-methoxyquinoline solution in a water bath to maintain ambient temperature. Begin stirring. Add the bromine solution dropwise from the addition funnel over 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically complete within a few hours but may be stirred for up to 2 days to ensure full conversion.[9] Monitor the reaction progress by TLC (alumina plate, eluting with Ethyl Acetate/Hexane 1:3), observing the consumption of the starting material.
-
Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution (3 x 20 mL) to neutralize HBr and quench any unreacted bromine. Then, wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
-
Purification: The resulting crude material can be purified by column chromatography. A short plug of neutral alumina is often sufficient.[9]
-
Stationary Phase: Neutral alumina.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 25% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-bromo-8-methoxyquinoline as a solid.
-
-
Characterization: The identity and purity of the product should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals, including an AB signal system for the protons on the benzene ring, confirming substitution at the C-5 position.
-
¹³C NMR & Mass Spectrometry: Further confirmation can be obtained through ¹³C NMR and mass spectrometry to verify the molecular weight.
-
Summary of Reaction Parameters and Expected Outcome
The following table summarizes typical parameters and results for this protocol.
| Parameter | Value | Reference |
| Starting Material | 8-Methoxyquinoline | [9] |
| Brominating Agent | Molecular Bromine (Br₂) | [9] |
| Stoichiometry (Br₂) | 1.1 - 1.5 equivalents | [9] |
| Solvent | Dichloromethane or Chloroform | [9] |
| Temperature | Ambient Room Temperature | [9] |
| Reaction Time | 2 - 48 hours | [9] |
| Major Product | 5-Bromo-8-methoxyquinoline | [9] |
| Expected Yield | ~92% |
graph TD { A[Start: 8-Methoxyquinoline in CH₂Cl₂] --> B{Add Br₂ (1.1 eq) dropwise}; B --> C{Stir at RT in Dark}; C --> D{Monitor by TLC}; D --> E[Reaction Complete]; E --> F[Work-up: NaHCO₃ wash]; F --> G[Dry over Na₂SO₄]; G --> H[Concentrate]; H --> I[Purify: Alumina Column]; I --> J[Characterize: NMR, MS]; J --> K[End: Pure 5-Bromo-8-methoxyquinoline];subgraph "Reaction" A; B; C; D; E; end subgraph "Purification" F; G; H; I; J; K; end style A fill:#F1F3F4,stroke:#4285F4,stroke-width:2px style K fill:#F1F3F4,stroke:#34A853,stroke-width:2px
}
Caption: Figure 2: Experimental Workflow
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Reaction | Inactive bromine (degraded by moisture/light); Insufficient reaction time. | Use a fresh, unopened bottle of bromine. Ensure all glassware is scrupulously dry. Extend the reaction time and continue monitoring by TLC. |
| Formation of Multiple Products | Over-bromination due to excess bromine or elevated temperature. | Use no more than 1.1 equivalents of bromine and add it slowly to the reaction mixture. Maintain ambient temperature with a water bath to dissipate any exotherm.[10] |
| Precipitate Forms During Reaction | Formation of the 8-methoxyquinolinium hydrobromide salt. | This is not unusual. The salt will be neutralized and dissolved during the aqueous sodium bicarbonate work-up. Continue stirring as the slurry should not impede the reaction.[11] |
| Difficult Purification | Product co-elutes with starting material or impurities. | Optimize the eluent system for column chromatography. Try a different stationary phase (e.g., silica gel instead of alumina) or use a gradient elution with a very shallow polarity increase. |
References
-
Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? [Online] Available at: [Link]
-
Okten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(9), 2699. [Online] Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Online] Available at: [Link]
-
Chegg. (2024). For electrophilic aromatic substitution reactions, why is a methoxy group (on the aromatic ring) more activating than a methyl group? [Online] Available at: [Link]
- Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
ResearchGate. (2016). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Online] Available at: [Link]
-
YouTube. (2021). 34.04 Site Selectivity in Electrophilic Aromatic Substitution. [Online] Available at: [Link]
-
ResearchGate. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Online] Available at: [Link]
-
Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2021). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Online] Available at: [Link]
-
RSC Publishing. (2021). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Online] Available at: [Link]
-
ResearchGate. (2017). (PDF) 5,7-Dibromo-8-methoxyquinoline. [Online] Available at: [Link]
-
MDPI. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Online] Available at: [Link]
-
ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... [Online] Available at: [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Online] Available at: [Link]
-
Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? [Online] Available at: [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 8-Bromo-5-methoxyquinoline
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[3] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these molecules, and the Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for creating carbon-carbon bonds to achieve this.[4]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 8-bromo-5-methoxyquinoline. This specific substrate is of interest due to the presence of the methoxy group, an electron-donating substituent that can influence the reactivity of the aryl bromide. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to synthesize novel 8-aryl-5-methoxyquinoline derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, 8-bromo-5-methoxyquinoline) and an organoboron compound (typically a boronic acid or its ester).[5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, inserting itself into the carbon-bromine bond. This step forms a new palladium(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[6]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[1]
Below is a diagram illustrating the catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| 8-Bromo-5-methoxyquinoline | ≥97% | Commercially Available | Aryl Halide Substrate |
| Arylboronic Acid | ≥98% | Commercially Available | Coupling Partner |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Catalyst Grade | Commercially Available | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Commercially Available | Activates Boronic Acid |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous | Commercially Available | Reaction Medium |
| Deionized Water | High Purity | In-house | Co-solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying Agent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction Solvent |
| Brine (Saturated NaCl solution) | In-house | Aqueous Wash | |
| Inert Gas (Nitrogen or Argon) | High Purity | Inert Atmosphere |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 8-bromo-5-methoxyquinoline with a generic arylboronic acid. Optimization may be required for specific substrates.
1. Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 8-bromo-5-methoxyquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask with a rubber septum or cap.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
2. Solvent Addition and Reaction:
-
Through the septum, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of approximately 0.1 M with respect to the 8-bromo-5-methoxyquinoline.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
3. Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 8-aryl-5-methoxyquinoline.
Key Considerations and Optimization Strategies
The success of a Suzuki-Miyaura coupling reaction often depends on the careful selection of reaction parameters. For a substrate like 8-bromo-5-methoxyquinoline, which contains both an electron-donating group and a potentially coordinating nitrogen atom, the following factors are critical:
| Parameter | Recommendation & Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ is a robust and versatile catalyst for many Suzuki couplings. For challenging couplings, consider more active catalysts like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos ). These ligands promote the oxidative addition and reductive elimination steps.[7] |
| Base | K₂CO₃ is a common and effective base. For less reactive substrates or to mitigate deborylation, stronger bases like Cs₂CO₃ or K₃PO₄ can be employed. The base's role is to form the reactive boronate species.[6] |
| Solvent | A mixture of an organic solvent and water is typical. 1,4-Dioxane/H₂O or Toluene/H₂O are common choices. Anhydrous conditions can be used, particularly if deborylation of the boronic acid is a concern.[7] |
| Temperature | Reactions are typically heated between 80 °C and 120 °C . Microwave heating can significantly reduce reaction times. |
| Boronic Acid/Ester | Boronic acids are standard, but for substrates prone to decomposition, more stable boronic esters (e.g., pinacol esters) can be advantageous.[5] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active catalyst/ligand system; Switch to a stronger base (e.g., K₃PO₄); Increase the reaction temperature. |
| Protodeborylation | Decomposition of the boronic acid. | Use anhydrous conditions; Employ a milder base (e.g., K₂CO₃); Use a more stable boronic ester (pinacol ester).[7] |
| Homocoupling | Oxygen contamination leading to side reactions. | Ensure thorough degassing of solvents and reaction vessel. |
| Poor Yield | Suboptimal reaction conditions; Product instability. | Systematically screen different catalysts, ligands, bases, and solvents. |
Illustrative Workflow
The following diagram outlines the general workflow for the synthesis of 8-aryl-5-methoxyquinolines via Suzuki-Miyaura coupling.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of 8-bromo-5-methoxyquinoline.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 8-aryl-5-methoxyquinoline derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful synthetic tool in drug discovery and materials science.
References
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem. Link
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Link
-
Frederick, M. O., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(2), 433. Link
-
Ghaffari, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2265–2274. Link
-
Hreczycho, G., et al. (2010). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 75(3), 339-352. Link
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Link
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Link
-
Shabir, G., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3477. Link
-
Thermo Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Link
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
-
Zhdankin, V. V. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Link
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- 7. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 8-Bromo-5-methoxyquinoline in Anticancer Drug Discovery
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer effects.[1][2] Quinoline derivatives have been shown to exert their antineoplastic properties through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of critical signaling pathways like PI3K/AKT/mTOR.[3][4][5][6] This document provides a comprehensive guide for researchers on utilizing 8-Bromo-5-methoxyquinoline, a specific substituted quinoline, as a lead compound in the discovery and development of novel anticancer therapeutics. We present detailed, field-proven protocols for the initial in vitro screening, mechanism of action studies, and an overview of target identification strategies.
Introduction: The Rationale for Investigating 8-Bromo-5-methoxyquinoline
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest in oncology research.[7] Marketed drugs like Camptothecin and its analogues, Irinotecan and Topotecan, feature a quinoline core and function by inhibiting topoisomerase I, an enzyme critical for DNA replication, thereby inducing cell death in cancer cells.[6][7]
The structure of 8-Bromo-5-methoxyquinoline presents several features of interest for medicinal chemists:
-
The Quinoline Core: Provides a planar aromatic system capable of intercalating with DNA or interacting with enzymatic active sites.[3][8]
-
The Methoxy Group (at C5): This electron-donating group can influence the electronic properties of the quinoline ring system, potentially modulating binding affinity and metabolic stability.
-
The Bromo Group (at C8): The halogen atom can serve as a handle for further synthetic modification (e.g., via cross-coupling reactions) to explore structure-activity relationships (SAR).[9] It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding.
Recent studies on brominated 8-substituted quinolines have demonstrated potent antiproliferative activity against various cancer cell lines, with some derivatives inducing apoptosis and inhibiting topoisomerase I.[10][11] This provides a strong rationale for the systematic evaluation of 8-Bromo-5-methoxyquinoline as a foundational scaffold for novel anticancer agents.
Initial Phase: Synthesis and Characterization
The starting point for any drug discovery campaign is the reliable synthesis of the compound of interest. 8-Bromo-5-methoxyquinoline can be synthesized via the electrophilic bromination of 8-methoxyquinoline. The methoxy group at the C8 position directs the bromination, yielding the 5-bromo derivative as a primary product.[12]
General Synthetic Scheme:
-
Starting Material: 8-methoxyquinoline
-
Reagent: Bromine (Br₂) in a suitable solvent (e.g., acetonitrile or chloroform).
-
Reaction: The reaction is typically performed at a controlled temperature to manage selectivity.
-
Purification: The final product is isolated and purified using standard techniques like column chromatography.
Researchers should fully characterize the synthesized compound using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding with biological evaluation.
Protocol 1: In Vitro Cytotoxicity Screening
The first step in evaluating the anticancer potential of 8-Bromo-5-methoxyquinoline is to determine its cytotoxic effect on a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[13] It measures the metabolic activity of cells, which is an indicator of cell viability.
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of 8-Bromo-5-methoxyquinoline across various cancer cell lines.
Materials
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon], HeLa [cervical]).[10][11]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[14]
-
8-Bromo-5-methoxyquinoline (stock solution in DMSO).
-
Doxorubicin or Cisplatin (positive control).[15]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates, multichannel pipette, humidified incubator (37°C, 5% CO₂).
Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[14][16]
-
Compound Preparation: Prepare a series of 2x concentrated serial dilutions of 8-Bromo-5-methoxyquinoline and the positive control in culture medium. The final concentration might range from 0.1 to 100 µM.[14]
-
Drug Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Include "vehicle control" wells (containing the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours in a humidified incubator.[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation
Summarize the cytotoxicity data in a clear, tabular format.
| Table 1: Cytotoxicity Profile of 8-Bromo-5-methoxyquinoline (Illustrative Data) | ||
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| HT-29 | Colon Adenocarcinoma | [Experimental Value] |
| HeLa | Cervical Carcinoma | [Experimental Value] |
| Doxorubicin (Control) | - | [Experimental Value] |
Protocol 2: Elucidating the Mechanism of Action (MoA)
If 8-Bromo-5-methoxyquinoline demonstrates significant cytotoxicity, the next logical step is to investigate how it induces cell death. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][17] These can be effectively analyzed using flow cytometry.
Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining
Causality: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, this dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[17]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with 8-Bromo-5-methoxyquinoline at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[14]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
Causality: Many anticancer drugs exert their effect by causing DNA damage or disrupting microtubule function, leading to arrest at specific checkpoints in the cell cycle (G1, S, or G2/M phase).[3][20] PI stoichiometrically binds to DNA, so the fluorescent signal from stained cells is directly proportional to their DNA content. This allows for the quantification of cells in each phase of the cell cycle.[21]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with 8-Bromo-5-methoxyquinoline at IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer to obtain a DNA content histogram.
Visualizing Workflows and Pathways
Clear diagrams are essential for communicating complex experimental plans and biological mechanisms.
Caption: High-level workflow for anticancer evaluation of 8-Bromo-5-methoxyquinoline.
Caption: Simplified intrinsic apoptosis pathway, a potential MoA for the test compound.
Advanced Phase: Target Identification Strategies
Identifying the direct molecular target(s) of a bioactive small molecule is a critical but challenging step in drug discovery.[22] Should 8-Bromo-5-methoxyquinoline prove to be a potent and interesting hit, several advanced techniques can be employed to uncover its protein target.
-
Affinity-Based Pull-Down: This method involves chemically modifying the compound to attach a tag (like biotin) or immobilize it on a resin.[23] This "bait" is then incubated with cell lysate, and any proteins that bind to it are "pulled down" and subsequently identified by mass spectrometry. A crucial prerequisite is that the modification must not abolish the compound's biological activity.[22][24]
-
Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[24] Cell lysate is treated with the compound and then with a protease. The proteins are then separated by SDS-PAGE. The target protein will appear as a stronger band in the compound-treated lane compared to the control lane.[22]
Choosing the right strategy depends on the compound's structure and the feasibility of chemical modification.[22][25] These approaches provide hypotheses about the drug's target, which must then be validated through further biochemical and cellular assays.[25][26]
Conclusion and Future Directions
8-Bromo-5-methoxyquinoline represents a promising starting point for an anticancer drug discovery program. Its structural similarity to other biologically active quinolines suggests a high probability of inherent anticancer activity. The protocols detailed in this guide provide a systematic and robust framework for its initial evaluation, from primary cytotoxicity screening to elucidating its mechanism of action. Positive results from these in vitro assays would justify further investigation, including comprehensive SAR studies to optimize potency and selectivity, advanced target deconvolution, and eventual evaluation in preclinical in vivo models.
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]
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Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]
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an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
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Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]
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Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology. [Link]
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- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
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Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). European Journal of Medicinal Chemistry. [Link]
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Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. [Link]
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Cell-Based Assays Guide. (2025). Antibodies.com. [Link]
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Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. (2022). Scientific Reports. [Link]
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Apoptosis and Cell Health Detection. (n.d.). Elabscience. [Link]
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Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. (2006). Cancer Research. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. [Link]
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Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube. [Link]
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A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity. [Link]
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In vitro methods of screening of anticancer agents. (n.d.). Slideshare. [Link]
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Synthesis and evaluation of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives as inducers of apoptosis in triple-negative breast cancer MDA-MB-468 cells via MKK7-JNK pathway activation. (n.d.). OUCI. [Link]
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Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). Molecules. [Link]
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Synthesis and evaluation of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives as inducers of apoptosis in triple-negative breast cancer MDA-MB-468 cells via MKK7-JNK pathway activation. (2025). ResearchGate. [Link]
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Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). MDPI. [Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.).
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters. [Link]
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Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). RSC Medicinal Chemistry. [Link]
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Application Notes and Protocols: 8-Bromo-5-methoxyquinoline as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, owing to the diverse biological and photophysical properties of its derivatives.[1] Compounds incorporating the quinoline nucleus exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[2][3][4] Among the various functionalized quinolines, 8-bromo-5-methoxyquinoline stands out as a particularly valuable and versatile building block. The presence of a bromine atom at the 8-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] The methoxy group at the 5-position, meanwhile, modulates the electronic properties of the quinoline core and can influence the biological activity of the final compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 8-bromo-5-methoxyquinoline in the synthesis of complex heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and offer insights to troubleshoot common challenges.
Core Reactivity: A Gateway to Molecular Diversity
The synthetic utility of 8-bromo-5-methoxyquinoline primarily stems from its susceptibility to palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[6] The three most pivotal reactions for elaborating the 8-bromo-5-methoxyquinoline core are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Visualizing the Synthetic Pathways
Caption: Key synthetic transformations of 8-bromo-5-methoxyquinoline.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[7] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.[8][9]
Expert Insights: Why the Suzuki-Miyaura Coupling is a Preferred Method
The choice of the Suzuki-Miyaura coupling is often dictated by the mild reaction conditions, the commercial availability of a vast array of boronic acids and their esters, and the excellent functional group tolerance. The boronic acid byproducts are generally non-toxic and easily removed during workup, contributing to the reaction's practicality.
Detailed Protocol: Synthesis of 8-Aryl-5-methoxyquinolines
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 8-bromo-5-methoxyquinoline with an arylboronic acid.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Role |
| 8-Bromo-5-methoxyquinoline | 238.08 | 238 mg | 1.0 | Starting Material |
| Arylboronic Acid | Varies | 1.2-1.5 equiv. | 1.2-1.5 | Coupling Partner |
| Pd(dppf)Cl₂ | 816.64 | 41 mg | 0.05 | Catalyst |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | Base |
| 1,4-Dioxane | 88.11 | 8 mL | - | Solvent |
| Water | 18.02 | 2 mL | - | Co-solvent |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromo-5-methoxyquinoline (238 mg, 1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-5-methoxyquinoline.
Troubleshooting Common Issues
-
Low Yield: Inadequate degassing can lead to catalyst decomposition.[10] Ensure all solvents are properly sparged with an inert gas. The quality of the boronic acid is also crucial; they can degrade upon prolonged storage.
-
Stalled Reaction: If the reaction stalls, it may indicate catalyst deactivation.[10] Consider adding a fresh portion of the catalyst. Alternatively, the insolubility of a reactant or intermediate could be the issue; a change in the solvent system may be necessary.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11] This reaction has revolutionized the synthesis of arylamines, which are key components of numerous pharmaceuticals and functional materials.[12]
Expert Insights: The Critical Role of Ligand and Base Selection
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand and the base.[13] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups, are often necessary to facilitate the reductive elimination step and prevent undesired side reactions.[14] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is crucial for the deprotonation of the amine, allowing it to coordinate to the palladium center.[13]
Detailed Protocol: Synthesis of 8-(Amino)-5-methoxyquinolines
This protocol provides a general method for the Buchwald-Hartwig amination of 8-bromo-5-methoxyquinoline with a primary or secondary amine.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Role |
| 8-Bromo-5-methoxyquinoline | 238.08 | 238 mg | 1.0 | Starting Material |
| Amine | Varies | 1.2 equiv. | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | Catalyst Precursor |
| Xantphos | 578.68 | 58 mg | 0.1 | Ligand |
| NaOt-Bu | 96.10 | 134 mg | 1.4 | Base |
| Toluene | 92.14 | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add 8-bromo-5-methoxyquinoline (238 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (58 mg, 0.1 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add toluene (10 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-18 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired 8-(amino)-5-methoxyquinoline.
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.[16][17]
Expert Insights: The Dual Catalyst System
A key feature of the traditional Sonogashira coupling is the use of a dual catalyst system, comprising a palladium complex and a copper(I) salt.[18] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19] While copper-free Sonogashira protocols exist, the copper-co-catalyzed version often proceeds under milder conditions.
Detailed Protocol: Synthesis of 8-Alkynyl-5-methoxyquinolines
This protocol describes a general procedure for the Sonogashira coupling of 8-bromo-5-methoxyquinoline with a terminal alkyne.
Table 3: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Molecular Weight | Amount | Moles (mmol) | Role |
| 8-Bromo-5-methoxyquinoline | 238.08 | 238 mg | 1.0 | Starting Material |
| Terminal Alkyne | Varies | 1.2 equiv. | 1.2 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | Catalyst |
| CuI | 190.45 | 19 mg | 0.1 | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 10 mL | - | Base/Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere and Reagent Addition: To a Schlenk tube, add 8-bromo-5-methoxyquinoline (238 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol). Evacuate and backfill with argon three times.
-
Solvent and Alkyne Addition: Add degassed triethylamine (10 mL) and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and filter through a short pad of silica gel to remove the metal salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization to afford the pure 8-alkynyl-5-methoxyquinoline.
Conclusion: A Foundation for Innovation
8-Bromo-5-methoxyquinoline has proven to be an exceptionally useful building block for the synthesis of a wide array of complex heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its functionalization. By understanding the principles behind these reactions and adhering to robust experimental protocols, researchers can unlock the full potential of this valuable synthetic intermediate in their drug discovery and materials science endeavors.
References
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- BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). IntechOpen.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry (RSC Publishing).
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate.
- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate.
- Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. (n.d.). ResearchGate.
- Epistemeo. (2012, April 6).
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Omar, W. A. E., & Hormi, O. E. O. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
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- New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate.
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- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020).
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- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton - University of Southampton.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
- MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i).... (n.d.). ResearchGate.
- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (n.d.).
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Application Notes & Protocols for the ¹H NMR Analysis of Quinoline Derivatives
Preamble: The Central Role of NMR in Quinoline Chemistry
Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products and synthetic molecules with profound biological activity.[1][2] Their applications in drug development are vast, ranging from antimalarial agents like chloroquine to modern anticancer and antibacterial therapeutics.[1][2] The precise substitution pattern on the quinoline scaffold is directly correlated with its pharmacological function, making unambiguous structural characterization a non-negotiable prerequisite for meaningful research and development.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and accessible analytical technique for this purpose.[3][4] It provides an atomic-level window into the molecular structure, revealing not just the presence of protons but also their distinct electronic environments, their relative numbers, and their spatial relationships to neighboring protons. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, field-proven methodology for obtaining high-quality, interpretable ¹H NMR data for quinoline derivatives. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and self-validating analytical workflow.
Part I: Foundational Principles & Strategic Considerations
Decoding the ¹H NMR Signature of the Quinoline Core
The quinoline ring is a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring. Understanding its fundamental NMR characteristics is the first step to interpreting the spectra of its more complex derivatives.
-
Chemical Shifts (δ): The protons on the quinoline scaffold resonate in the aromatic region (typically 7.0-9.0 ppm), but their precise location is dictated by the influence of the electronegative nitrogen atom and the aromatic ring currents.
-
Pyridine Ring Protons (H2, H3, H4): These are generally more deshielded (found further downfield) than the benzenoid protons. The H2 proton, being immediately adjacent to the nitrogen, is the most deshielded proton of the entire system, often appearing as a doublet of doublets around 8.7-8.9 ppm.[5][6]
-
Benzene Ring Protons (H5, H6, H7, H8): These protons appear at slightly lower chemical shifts. The H8 proton, in the "peri" position, can be influenced by substituents on the nitrogen-containing ring and is often found further downfield than H5, H6, and H7.[5]
-
-
Spin-Spin Coupling (J-Coupling): The splitting patterns provide a roadmap of proton connectivity.
-
Ortho coupling (³J): Coupling between adjacent protons (e.g., H2-H3, H3-H4, H5-H6) is typically the largest, around 7-9 Hz.[7]
-
Meta coupling (⁴J): Coupling between protons separated by three bonds (e.g., H2-H4, H6-H8) is smaller, usually 1-3 Hz.[8]
-
Para coupling (⁵J): Coupling across four bonds (e.g., H5-H8) is often very small or not resolved (<1 Hz).
-
Unique Challenges in the NMR Analysis of Quinolines
While powerful, NMR analysis of these compounds is not without its nuances. Awareness of these challenges is key to avoiding misinterpretation.
-
Concentration-Dependent Shifts: Quinolines are known to exhibit significant π-π stacking interactions in solution. This self-association can alter the electronic environment of the protons, causing their chemical shifts to change with sample concentration.[9] This is a critical consideration for ensuring reproducibility and comparing data across different samples. For optimal resolution and consistent results, solutions of <0.25 M are often recommended.[5]
-
Spectral Complexity: In polysubstituted derivatives, the once-predictable spectrum of the parent quinoline can become a complex forest of overlapping multiplets. This often makes complete assignment from a 1D ¹H NMR spectrum alone difficult or impossible, necessitating the use of two-dimensional (2D) techniques.[3][5]
-
Line Broadening: Overly concentrated or viscous samples can lead to broad, poorly resolved peaks, obscuring fine coupling details.[10][11] The presence of even trace amounts of paramagnetic impurities (e.g., metal ions) can have the same detrimental effect.[10]
Part II: A Validated Experimental Protocol
This section details a step-by-step methodology, from the benchtop to the spectrometer, designed to yield high-fidelity ¹H NMR spectra.
Overall Experimental Workflow
The entire process can be visualized as a logical sequence of interdependent stages.
Caption: High-level workflow for ¹H NMR analysis.
Step 1: Meticulous Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample. There are no processing shortcuts to fix a poorly prepared sample.
Causality of Deuterated Solvents: Standard (proton-containing) solvents would generate a massive signal that would completely obscure the signals from the much less concentrated analyte.[12] Deuterated solvents, where ¹H is replaced by ²H (deuterium), are used because deuterium resonates at a completely different frequency and is "invisible" in the ¹H spectrum.[12][13] Furthermore, the deuterium signal provides a crucial "lock" for the spectrometer to stabilize the magnetic field during acquisition.[11][14]
Table 1: Common Deuterated Solvents for NMR Spectroscopy
| Solvent | Formula | Residual ¹H Peak (ppm) | Properties & Use Cases |
|---|---|---|---|
| Chloroform-d | CDCl₃ | 7.26 (singlet) | Excellent general-purpose solvent for non-polar to moderately polar organic compounds. The most common choice. |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | A highly polar aprotic solvent, ideal for dissolving polar quinoline derivatives, especially those with acidic protons (e.g., -OH, -NH, -COOH). Absorbs atmospheric water, showing a broad peak around 3.3 ppm. |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | A moderately polar solvent with good dissolving power for a wide range of compounds. Volatile. |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (singlet, OH) | A polar, protic solvent. Useful for highly polar compounds. The labile -OH proton can exchange with analyte protons. |
| Deuterium Oxide | D₂O | ~4.79 (singlet, variable) | For water-soluble quinoline salts. The chemical shift of the residual HDO peak is temperature-dependent. |
Data sourced from publicly available reference charts.
Protocol: Preparing the NMR Sample
-
Weigh the Analyte: Accurately weigh 5-25 mg of your purified quinoline derivative directly into a small, clean glass vial.[10][11][14] Rationale: This mass range provides excellent signal-to-noise for ¹H NMR in a reasonable time without causing concentration-related issues.
-
Add Solvent: Using a glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10]
-
Dissolve: Gently swirl or vortex the vial to ensure the sample dissolves completely. If necessary, gentle warming in a water bath can be applied, but be mindful of the solvent's boiling point.
-
Filter the Solution: This is a critical, non-optional step. Tightly pack a small piece of glass wool or a Kimwipe into a Pasteur pipette. Use this filter to transfer the sample solution from the vial into a clean, dry 5 mm NMR tube.[11] Rationale: Suspended solid particles severely distort the magnetic field homogeneity, resulting in broad, distorted peaks that cannot be corrected by shimming.[11][14]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Step 2: Optimized Data Acquisition
Workflow: NMR Spectrometer Operation
Caption: The sequence of operations at the NMR spectrometer.
The "Why" Behind Key Acquisition Parameters: The choices made here determine the quality and utility of the raw data (the Free Induction Decay, or FID).
Table 2: Essential ¹H NMR Acquisition Parameters
| Parameter | Typical Value | Rationale & Impact |
|---|---|---|
| Spectral Width (SW) | 12-16 ppm | Defines the frequency range to be observed. Must be wide enough to encompass all proton signals, typically from -1 to 11 ppm for quinolines.[15] |
| Number of Scans (NS) | 8 to 32 | The number of times the experiment is repeated and averaged. Signal increases with the number of scans, while noise increases with the square root of the scans. Doubling the signal-to-noise ratio requires quadrupling the number of scans. |
| Relaxation Delay (D1) | 1-5 seconds | The wait time between pulses to allow protons to return to thermal equilibrium. A D1 of at least 5 times the longest T₁ relaxation time is crucial for accurate integration and quantitative analysis. For routine structural confirmation, 1-2 seconds is often sufficient. |
| Acquisition Time (AT) | 2-4 seconds | The duration for which the FID is recorded. A longer acquisition time results in higher digital resolution (sharper lines), but also collects more noise towards the end of the FID. |
Step 3: Rigorous Data Processing
Processing transforms the raw FID into an interpretable spectrum. Each step is essential for accuracy.[16]
Workflow: From FID to Interpretable Spectrum
Caption: The sequential data processing pipeline.
-
Fourier Transform (FT): A mathematical operation that converts the time-domain signal (FID) into the familiar frequency-domain spectrum.[16]
-
Phase Correction: This is an interactive adjustment to ensure all peaks are in a pure "absorption" mode (symmetric and pointing upwards). Improper phasing leads to distorted peak shapes and inaccurate integrals.[17][18]
-
Baseline Correction: Algorithms are used to correct any rolling or distorted baselines, which is essential for accurate integration.[17][19][20]
-
Referencing: The chemical shift axis is calibrated. This is typically done by setting the residual solvent peak to its known literature value (e.g., CDCl₃ at 7.26 ppm) or by setting the signal for an internal standard like tetramethylsilane (TMS) to 0.00 ppm.[16]
-
Integration: The area under each peak is calculated. This area is directly proportional to the number of protons giving rise to the signal, providing the relative proton ratio in the molecule.
-
Peak Picking: The precise frequency (in ppm) of each peak maximum is identified and labeled.
Part III: Advanced Analysis & Reporting Standards
When 1D NMR Isn't Enough: The Power of 2D NMR
For structurally complex quinoline derivatives with significant signal overlap, 2D NMR experiments are indispensable for unambiguous structural elucidation.[3][21] They work by spreading the information into a second dimension, resolving ambiguities.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (H-C-H or H-C-C-H). A cross-peak between two signals in the COSY spectrum provides direct evidence that those two protons are neighbors in a spin system.[3][22]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹J-coupling). It is the most reliable way to assign carbon resonances based on known proton assignments.[1][23]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation experiments. It reveals correlations between protons and carbons over two or three bonds (²J and ³J-coupling). It is crucial for piecing together different molecular fragments, identifying connectivity to quaternary (non-protonated) carbons, and confirming the overall carbon skeleton.[21][24][25]
Workflow: Integrated 1D and 2D NMR for Structure Elucidation
Caption: A logical workflow for complex structure elucidation using 2D NMR.
Professional Data Reporting
Reporting NMR data in a standardized format is essential for publication and clear scientific communication. Adherence to guidelines, such as those provided by the American Chemical Society (ACS), is strongly recommended.[26][27]
Standard Format: ¹H NMR (Spectrometer Frequency in MHz, Solvent) δ in ppm (integration, multiplicity, coupling constant(s) J in Hz, assignment).
Example: ¹H NMR (400 MHz, CDCl₃) δ 8.85 (dd, J = 4.2, 1.7 Hz, 1H, H-2), 8.10 (dd, J = 8.3, 1.6 Hz, 1H, H-4), 7.95 (d, J = 8.5 Hz, 1H, H-8), 7.75 (ddd, J = 8.4, 6.9, 1.5 Hz, 1H, H-5), 7.60 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H, H-7), 7.40 (dd, J = 8.3, 4.2 Hz, 1H, H-3).
Multiplicity abbreviations: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), etc.[27]
Conclusion
The ¹H NMR analysis of quinoline derivatives is a nuanced yet exceptionally informative process. A successful outcome hinges on a systematic approach that marries a theoretical understanding of the quinoline system with meticulous experimental execution. By controlling for known challenges like concentration effects, preparing high-quality samples, optimizing acquisition parameters, and employing a rigorous data processing workflow, researchers can confidently elucidate the structures of novel compounds. For complex derivatives, the strategic application of 2D NMR techniques like COSY, HSQC, and HMBC transforms ambiguity into certainty. This robust analytical framework is fundamental to advancing the design and development of next-generation quinoline-based therapeutics and materials.[28][29]
References
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UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
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Mitra, A., Assarpour, A., Seaton, P. J., & Williamson, R. T. (2018). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 95(5), 848-852. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
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University of Ottawa. How to Prepare Samples for NMR. [Link]
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Ciulli, A., & Abell, C. (2007). Advances in Nuclear Magnetic Resonance for Drug Discovery. Current Opinion in Chemical Biology, 11(5), 533-539. [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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Wishart, D. S. (2011). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 7(4), 54-72. [Link]
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Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 263. [Link]
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Protocol for cell viability MTT assay with quinoline compounds.
Application Note & Protocol
Topic: High-Fidelity Protocol for Determining Cell Viability of Quinoline-Treated Cultures using the MTT Assay
Abstract
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing in vitro cell viability and cytotoxicity.[1][2] It quantifies the metabolic activity of living cells, which serves as an indirect measure of their viability.[3] This application note provides a comprehensive, step-by-step protocol for utilizing the MTT assay to evaluate the cytotoxic effects of quinoline-based compounds, a significant class of heterocyclic agents in drug discovery.[4][5] Crucially, this guide addresses the unique challenges and potential artifacts associated with quinoline derivatives, such as their intrinsic color and redox properties, which can interfere with the assay's accuracy.[6] We present a self-validating experimental design, including essential controls and troubleshooting frameworks, to ensure the generation of reliable and reproducible data for researchers in pharmacology, toxicology, and oncology.
Principle of the MTT Assay
The MTT assay's mechanism is contingent on the enzymatic activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, within metabolically active cells.[7] These enzymes reduce the water-soluble, yellow tetrazolium salt (MTT) into a water-insoluble, purple formazan product.[3]
The core reaction involves the cleavage of the tetrazolium ring, a process driven by NAD(P)H-dependent oxidoreductases.[8] The resulting formazan crystals accumulate within the cell and, after solubilization with a suitable solvent like Dimethyl Sulfoxide (DMSO), yield a colored solution.[1][9] The absorbance of this solution is measured spectrophotometrically (typically between 550-600 nm), where the intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3]
Critical Considerations for Quinoline Compounds
Quinoline derivatives are a cornerstone of medicinal chemistry, but their chemical properties demand specific precautions when using the MTT assay.[4][10] Failure to account for these factors can lead to significant data misinterpretation.
-
Colorimetric Interference: Many quinoline compounds are colored and may absorb light near the 570 nm wavelength used to quantify formazan, leading to artificially inflated absorbance readings and masking true cytotoxicity.[6]
-
Direct MTT Reduction: Compounds with antioxidant or reducing properties can reduce MTT to formazan non-enzymatically, independent of cellular activity.[6][11][12] This chemical reaction creates a strong false-positive signal, making a toxic compound appear benign or even proliferative.
-
Metabolic Alterations: Some compounds may not be directly cytotoxic but can inhibit or stimulate mitochondrial dehydrogenase activity.[6][13] This modulation of cellular metabolism can lead to a decrease or increase in formazan production, which may not accurately reflect the number of living cells.
A robust experimental design incorporating the controls outlined in this protocol is essential to identify and correct for these potential artifacts.
Detailed Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well microplates. Modifications may be necessary for suspension cells or different plate formats.
Reagent and Media Preparation
-
Cell Culture Medium: Use the appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics, as required for your cell line.
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile, phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[1][14]
-
Gently vortex or sonicate until fully dissolved.[1]
-
Sterilize the solution using a 0.22 µm syringe filter.
-
Store in light-protected aliquots at -20°C for up to 6 months.[1] MTT is light-sensitive.[8]
-
-
Solubilization Solution: High-purity, anhydrous DMSO is recommended for its excellent solubilizing properties.[14]
-
Quinoline Compound Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (typically DMSO). Store in aliquots at -20°C or below.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to validate assay performance.
Experimental Workflow
The following diagram outlines the complete experimental procedure.
Caption: General experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired density (empirically determine for your cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS or media.[8][15]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[14]
Day 2: Compound Treatment
-
Prepare serial dilutions of your quinoline compound in a separate plate or tubes. Start from your highest desired concentration. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).
-
Carefully remove the old media from the cell plate.
-
Add 100 µL of the appropriate compound dilution or control medium to each well. Refer to the plate layout in Section 4.
-
Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
Day 3/4/5: MTT Assay Execution
-
After incubation, carefully aspirate the treatment medium from all wells. Be gentle to avoid dislodging adherent cells.[15]
-
Prepare the MTT working solution by diluting the 5 mg/mL stock in serum-free, phenol red-free medium to a final concentration of 0.5 mg/mL.[14]
-
Add 100 µL of the MTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[16] During this time, viable cells will produce visible purple formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[16]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Self-Validating Plate Setup and Controls
To ensure data integrity, a specific set of controls is mandatory, especially when working with potentially interfering compounds like quinolines.
| Control Type | Description | Purpose |
| Vehicle Control | Cells + Medium + Vehicle (e.g., DMSO) | Represents 100% cell viability. Normalizes the data from treated wells. |
| Media Blank | Medium only + MTT + Solubilizer | Measures the background absorbance of the medium and reagents. This value is subtracted from all other readings. |
| Compound Color Control | Medium + Compound + Solubilizer (No MTT, No Cells) | Measures the intrinsic absorbance of the quinoline compound at 570 nm. |
| Compound Interference Control | Medium + Compound + MTT + Solubilizer (No Cells) | CRITICAL: Detects direct, non-enzymatic reduction of MTT by the quinoline compound.[6] A significant signal here invalidates the assay for this compound. |
| Positive Control | Cells + Known Cytotoxic Agent | Validates that the assay system (cells, reagents) is responsive to a toxic insult. |
A well-designed experiment will include these controls for every quinoline compound and concentration tested.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the Media Blank from all other wells.
-
Correct for Compound Interference: For each compound concentration, subtract the average absorbance of the corresponding Compound Interference Control. This step is vital to remove the signal generated by direct MTT reduction.
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100
-
-
Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[17]
Troubleshooting Framework
Unexpected results are common in cell-based assays. This decision tree provides a logical framework for troubleshooting issues specific to using quinolines with the MTT assay.
Caption: Decision tree for troubleshooting common MTT assay artifacts.
References
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- BenchChem. (n.d.). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8.
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- BenchChem. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS).
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Synthesis of 8-Bromo-5-methoxyquinoline derivatives for material science.
An Application Guide to the Synthesis and Derivatization of 8-Bromo-5-methoxyquinoline for Advanced Materials
This document provides a comprehensive guide for the synthesis of 8-bromo-5-methoxyquinoline and its subsequent derivatization for applications in material science. As a foundational scaffold, this quinoline derivative offers a versatile platform for developing novel materials with tailored photophysical and electronic properties. This guide is intended for researchers and scientists in chemistry and material science, offering detailed protocols, mechanistic insights, and practical application notes.
Introduction: The Quinoline Scaffold in Material Science
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged structure in medicinal chemistry and, increasingly, in material science.[1][2] Its derivatives are explored for a wide range of applications, including as components in Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and functional materials.[3][4] The rigid, planar structure and the presence of a nitrogen heteroatom imbue the quinoline core with unique electronic properties that can be finely tuned through functionalization.
The 8-bromo-5-methoxyquinoline scaffold is particularly valuable. The methoxy group at the 5-position acts as an electron-donating group, influencing the molecule's photophysical characteristics, while the bromine atom at the 8-position serves as a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions. This allows for the systematic modification of the molecule's electronic structure to achieve desired material properties.
Overall Synthetic Strategy
The synthesis of functionalized 8-bromo-5-methoxyquinoline derivatives is a multi-step process. The strategy begins with the construction of the core quinoline ring system, followed by regioselective bromination, and finally, diversification through cross-coupling reactions to install functional moieties.
Caption: Simplified mechanism of the Skraup quinoline synthesis.
Protocol 1: Synthesis of 8-Methoxyquinoline
-
Safety Precaution: This reaction is highly exothermic and generates SO₂. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid (60 mL).
-
Addition of Reactants: While stirring, add o-anisidine (25 g, 0.20 mol), followed by glycerol (55 g, 0.60 mol). Finally, add nitrobenzene (20 g, 0.16 mol) to the mixture.
-
Heating: Heat the mixture gently in a heating mantle. The reaction is exothermic and will become vigorous. Control the heating to maintain a steady reflux (approx. 130-140 °C) for 3-4 hours.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 500 g).
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step should be performed in an ice bath to manage the heat generated. The product will separate as a dark oil. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude product is then purified by vacuum distillation to yield 8-methoxyquinoline as a pale yellow oil.
Part B: Regioselective Bromination
The bromination of 8-methoxyquinoline is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this case, the positions available are C5 and C7. Experimental evidence shows that the reaction with molecular bromine in a suitable solvent yields 5-bromo-8-methoxyquinoline as the primary, and often sole, product. This high regioselectivity is advantageous, simplifying purification.
Protocol 2: Synthesis of 5-Bromo-8-methoxyquinoline
-
Reaction Setup: Dissolve 8-methoxyquinoline (3.82 g, 24 mmol) in distilled dichloromethane (CH₂Cl₂) (150 mL) in a round-bottom flask protected from light (e.g., wrapped in aluminum foil).
-
Addition of Bromine: In a separate flask, prepare a solution of bromine (4.22 g, 27 mmol, 1.1 eq) in chloroform (CHCl₃). Add this bromine solution dropwise to the stirred quinoline solution over 10 minutes at room temperature.
-
Reaction Time: Stir the reaction mixture in the dark at ambient temperature for 48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent like ethanol to yield 5-bromo-8-methoxyquinoline as a brown solid. A reported yield for this procedure is approximately 92%. [5]
Property 5-Bromo-8-methoxyquinoline CAS Number 103862-55-1 [6] Molecular Formula C₁₀H₈BrNO Molecular Weight 238.08 g/mol Appearance Brown/Crystalline Solid [6] | Melting Point | 80-82 °C |
Part C: Derivatization via Cross-Coupling
The C-Br bond at the 8-position is a key functional group for building molecular complexity. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast library of derivatives.
Caption: Derivatization pathways from the 8-bromoquinoline intermediate.
Protocol 3: General Procedure for Suzuki Cross-Coupling
-
Inert Atmosphere: All cross-coupling reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation. Use Schlenk line techniques and oven-dried glassware.
-
Reaction Setup: To a Schlenk flask, add 8-bromo-5-methoxyquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 8-aryl-5-methoxyquinoline derivative.
Structural Validation and Characterization
Unambiguous confirmation of the synthesized compounds is critical. A combination of spectroscopic methods should be employed. [7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. [7][8]For 5-bromo-8-methoxyquinoline, one would expect to see characteristic signals for the aromatic protons and the methoxy group singlet. 2D NMR techniques like COSY and HMQC can confirm proton-proton and proton-carbon connectivities. [8]* Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. [7][9]For brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio) will be visible in the mass spectrum, providing a clear signature.
-
Infrared (IR) Spectroscopy: FTIR helps identify key functional groups, such as C-O stretching for the methoxy group and C-H and C=C/C=N stretching for the aromatic quinoline core. [9]* Photophysical Characterization: For material science applications, UV-Vis absorption and fluorescence spectroscopy are essential. [10][11]These techniques are used to determine the absorption and emission maxima, Stokes shift, and fluorescence quantum yield, which are critical parameters for applications like OLEDs. [12][13]
Technique Information Provided Expected Data for 5-Bromo-8-methoxyquinoline ¹H NMR Proton environment, connectivity Aromatic signals (dd, d), methoxy singlet (~4.04 ppm) ¹³C NMR Carbon skeleton Aromatic signals, methoxy carbon (~56.2 ppm) Mass Spec (MS) Molecular weight, isotopic pattern M+ and M+2 peaks of similar intensity FTIR Functional groups Ar-H, C=C, C=N, C-O stretches | UV-Vis | Electronic transitions (λmax) | π-π* and n-π* transitions in the UV region [13][14]|
Safety and Handling
Quinoline and its derivatives, as well as many reagents used in their synthesis, require careful handling.
-
Quinoline: Harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer. [15][16]It is also toxic to aquatic life. [16][17]* Reagents: Concentrated acids (H₂SO₄), bromine, and organic solvents are corrosive, toxic, and/or flammable.
-
Handling: Always work in a well-ventilated fume hood. [16][18]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [15][19]* Disposal: Dispose of all chemical waste according to institutional and local regulations. Avoid release to the environment. [16][19]
References
-
Friedländer synthesis - Wikipedia . (n.d.). Retrieved January 18, 2026, from [Link]
- Kumari, S., & Singh, R. K. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Combes quinoline synthesis - Wikipedia . (n.d.). Retrieved January 18, 2026, from [Link]
-
Bischler–Napieralski reaction - Wikipedia . (n.d.). Retrieved January 18, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications | PPTX . (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]
- Friedlander synthesis of quinoline derivatives. (2019).
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Wang, X., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
-
Doebner–Miller reaction - Wikipedia . (n.d.). Retrieved January 18, 2026, from [Link]
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
-
Bischler-Napieralski Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
-
Bischler napieralski reaction | PPTX . (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism . (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Hakobyan, A., et al. (2023).
-
Quinoline - SAFETY DATA SHEET . (2025). Penta chemicals. Retrieved January 18, 2026, from [Link]
-
QUINOLINE FOR SYNTHESIS - Loba Chemie . (n.d.). Loba Chemie. Retrieved January 18, 2026, from [Link]
- Photophysical properties of quinoline derivatives in CH3CN. (n.d.).
-
QUINOLINE 97% (For Synthesis) - MSDS CAS . (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 18, 2026, from [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . (n.d.). Techno PharmChem. Retrieved January 18, 2026, from [Link]
- Kappenberg, F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2025).
- Arslan, M., et al. (n.d.). Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties. Taylor & Francis Online.
- Iacob, A. T., et al. (2024).
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). Russian Journal of Organic Chemistry.
- Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2017). Oriental Journal of Chemistry.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025).
- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.).
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.).
- Owolabi, B. J., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
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- 9. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 19. technopharmchem.com [technopharmchem.com]
Application Notes and Protocols: The Strategic Use of 8-Bromo-5-Methoxyquinoline in the Development of Novel Antimalarial Agents
Introduction: The enduring global health challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium parasites, necessitates a continuous pipeline of novel therapeutic agents. Quinoline-containing compounds have historically formed the backbone of antimalarial chemotherapy, from quinine to chloroquine and primaquine.[1] Among these, the 8-aminoquinoline scaffold is of particular importance. Primaquine, the prototypical 8-aminoquinoline, remains a critical tool for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing disease relapse.[2] However, its clinical utility is hampered by risks of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This has spurred extensive research into developing safer and more potent 8-aminoquinoline analogues.
8-Bromo-5-methoxyquinoline has emerged as a pivotal building block in this endeavor. Its strategic functionalization allows for the introduction of diverse chemical moieties at the 5- and 8-positions of the quinoline core, enabling fine-tuning of the molecule's physicochemical properties, efficacy, and safety profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 8-bromo-5-methoxyquinoline in the generation of next-generation antimalarial candidates.
The Rationale for 5-Position Modification of the Quinoline Core
The 5-position of the 8-aminoquinoline scaffold is a critical determinant of both antimalarial activity and toxicity. Structure-activity relationship (SAR) studies have demonstrated that the introduction of alkoxy or aryloxy groups at this position can significantly enhance blood-stage antimalarial (schizontocidal) activity.[2] While primaquine itself shows weak activity against blood-stage parasites, 5-alkoxy substituted analogues have been found to be orders of magnitude more potent.[2]
The mechanism of action for many quinoline antimalarials involves the inhibition of hematin polymerization in the parasite's digestive vacuole.[1][3] The parasite detoxifies the heme released from hemoglobin digestion by crystallizing it into hemozoin. Quinoline drugs are thought to interfere with this process, leading to a buildup of toxic free heme and subsequent parasite death.[1][3] Modifications at the 5-position can influence the compound's ability to accumulate in the digestive vacuole and interact with heme. Furthermore, the electronic nature of substituents at the 5-position can modulate the metabolic stability and redox properties of the 8-aminoquinoline core, which are linked to both efficacy and the potential for inducing oxidative stress and methemoglobin formation.[4]
The bromine atom at the 8-position of 8-bromo-5-methoxyquinoline serves as a versatile synthetic handle, primarily for introducing the crucial aminoalkyl side chain characteristic of primaquine and its analogues, or for further diversification through cross-coupling reactions.
Synthesis of the Key Intermediate: 8-Bromo-5-Methoxyquinoline
A robust and scalable synthesis of 8-bromo-5-methoxyquinoline is paramount for its use in drug discovery programs. While a single, universally adopted protocol is not extensively documented, a logical and experimentally sound pathway can be constructed from established organometallic and heterocyclic chemistry principles. The following protocol outlines a plausible multi-step synthesis.
Workflow for the Synthesis of 8-Bromo-5-Methoxyquinoline
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Bromo-5-methoxyquinoline
Welcome to the technical support center dedicated to the synthesis of 8-Bromo-5-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
I. Understanding the Synthesis: Core Principles and Common Routes
The synthesis of 8-Bromo-5-methoxyquinoline is most commonly achieved through the electrophilic bromination of 8-methoxyquinoline. The methoxy group at the 8-position is an activating, ortho-, para-directing group. Due to steric hindrance at the 7-position (peri-position), electrophilic substitution is strongly favored at the 5-position.[1] This inherent regioselectivity is the foundation of achieving a high yield of the desired product.
Alternative, though less direct, routes involve constructing the quinoline core from appropriately substituted anilines using classical methods like the Doebner-von Miller or Skraup syntheses, followed by functional group manipulations.[2][3][4][5] This guide will address troubleshooting for both the direct bromination and these foundational quinoline synthesis methods.
II. Troubleshooting Guide: Direct Bromination of 8-Methoxyquinoline
This section addresses specific issues that may arise during the direct bromination of 8-methoxyquinoline to yield 8-Bromo-5-methoxyquinoline.
Problem 1: Low Yield of 8-Bromo-5-methoxyquinoline
A diminished yield of the desired product is the most common issue. Several factors can contribute to this, from incomplete reactions to product loss during workup.
Potential Cause & Solution
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the spot corresponding to the 8-methoxyquinoline starting material is still prominent after the expected reaction time, consider extending the stirring period. Gentle heating can sometimes be employed, but this should be done cautiously as it can also promote side reactions.
-
-
Suboptimal Reagent Stoichiometry:
-
Product Loss During Workup:
-
Troubleshooting: 8-Bromo-5-methoxyquinoline is a basic compound. During the aqueous wash steps (e.g., with sodium bicarbonate solution to quench excess bromine), ensure the aqueous layer is not overly acidic, which could lead to the protonation of the quinoline nitrogen and partitioning into the aqueous phase. After separation, it is good practice to re-extract the aqueous layer with your organic solvent to recover any dissolved product.
-
-
Impurities in Starting Material:
-
Troubleshooting: The purity of the starting 8-methoxyquinoline is crucial. Impurities can interfere with the reaction or complicate purification. Analyze the starting material by NMR or GC-MS to confirm its identity and purity. If necessary, purify the starting material by recrystallization or column chromatography.
-
Problem 2: Presence of Multiple Spots on TLC, Indicating Byproducts
The formation of byproducts is a direct cause of reduced yield and complicates purification.
Potential Cause & Solution
-
Di-bromination:
-
Causality: The primary byproduct is often 5,7-dibromo-8-methoxyquinoline. While the 5-position is electronically favored, forcing conditions (higher temperature, large excess of bromine) can lead to a second bromination at the 7-position.[1]
-
Troubleshooting:
-
Maintain strict control over the stoichiometry of the brominating agent. Use no more than 1.1 equivalents of bromine.
-
Add the bromine solution dropwise and at a controlled temperature (ambient or slightly below) to avoid localized high concentrations of the electrophile.
-
Conduct the reaction in the dark, as light can sometimes promote radical side reactions.[1]
-
-
-
Degradation of the Methoxy Group:
-
Causality: The generation of HBr during the electrophilic bromination can, under harsh conditions, lead to the cleavage of the ether linkage, resulting in 8-hydroxyquinoline derivatives.[6]
-
Troubleshooting: Perform the reaction under mild conditions. The use of a non-protic solvent like dichloromethane or chloroform is recommended.[1]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing 8-Bromo-5-methoxyquinoline?
A1: The most direct and efficient method is the electrophilic bromination of 8-methoxyquinoline using molecular bromine (Br₂) in a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).[1] This method has been reported to yield 8-Bromo-5-methoxyquinoline in up to 92% yield due to the strong directing effect of the 8-methoxy group and the inherent regioselectivity of the quinoline ring system.[1]
Q2: What are the critical parameters to control for maximizing the yield in the bromination of 8-methoxyquinoline?
A2: The critical parameters are:
-
Stoichiometry: A slight excess of bromine (1.1 equivalents) is optimal to ensure complete conversion without promoting di-bromination.[1]
-
Temperature: The reaction is typically run at ambient temperature. Elevated temperatures can increase the rate of reaction but also the formation of byproducts.
-
Addition Rate: Slow, dropwise addition of the bromine solution is crucial to maintain control over the reaction and prevent localized overheating and side reactions.
-
Solvent: Anhydrous, non-protic solvents like dichloromethane or chloroform are ideal.[1]
Q3: How can I effectively purify the crude 8-Bromo-5-methoxyquinoline to remove unreacted starting material and byproducts?
A3: Column chromatography is a highly effective method for purifying 8-Bromo-5-methoxyquinoline. A silica gel or alumina column can be used.[1] A common eluent system is a mixture of hexane and ethyl acetate.[1] The polarity of the eluent can be gradually increased to first elute the less polar starting material and then the more polar product. Recrystallization from a suitable solvent system can also be an effective purification technique.
Q4: I am considering a Doebner-von Miller or Skraup synthesis to build the quinoline core first. What are the main challenges with these methods that could affect my overall yield?
A4: Both the Skraup and Doebner-von Miller reactions are powerful for quinoline synthesis but have notable drawbacks that can significantly impact yield:[2][4][5][7][8]
-
Highly Exothermic Reactions: The Skraup synthesis, in particular, is notoriously vigorous and can lead to the formation of tarry byproducts if not properly controlled.[7][8] The use of a moderator like ferrous sulfate can help to manage the exotherm.[7][8]
-
Polymerization: In the Doebner-von Miller reaction, the α,β-unsaturated carbonyl compound can undergo acid-catalyzed polymerization, which is a major competing side reaction that reduces the yield.[2][3]
-
Harsh Conditions: Both reactions typically employ strong acids and high temperatures, which can be incompatible with sensitive functional groups on the aniline starting material.[2][7]
IV. Experimental Protocols & Data
Protocol 1: High-Yield Synthesis of 8-Bromo-5-methoxyquinoline via Direct Bromination
This protocol is adapted from the work of Ökten et al. (2016).[1]
Materials:
-
8-methoxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Alumina for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 8-methoxyquinoline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Prepare a solution of bromine (1.1 eq) in chloroform (CHCl₃).
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10-15 minutes at ambient temperature, while stirring and protecting the reaction from light.
-
Stir the reaction mixture at ambient temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the organic layer with a 5% aqueous solution of NaHCO₃ (3 x volume of organic layer).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on alumina, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).[1]
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Bromine Stoichiometry | 1.1 equivalents | Ensures complete consumption of starting material while minimizing di-bromination.[1] |
| Reaction Temperature | Ambient | Provides a balance between reaction rate and selectivity, avoiding side reactions. |
| Reaction Time | 24-48 hours | Allows the reaction to proceed to completion. Monitor by TLC. |
| Reported Yield | Up to 92% | Demonstrates the efficiency of this regioselective bromination.[1] |
V. Visualizing the Workflow
Diagram 1: Synthetic Workflow for 8-Bromo-5-methoxyquinoline
Caption: Synthetic workflow for 8-Bromo-5-methoxyquinoline.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield.
VI. References
-
Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
(PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]
-
Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. ResearchGate. [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. PMC. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H. Taylor & Francis Online. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 8-Bromo-5-methoxyquinoline
Welcome to the technical support center for the synthesis of 8-Bromo-5-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the synthesis, providing in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect when synthesizing 8-Bromo-5-methoxyquinoline?
The synthesis of 8-Bromo-5-methoxyquinoline, typically achieved through the electrophilic bromination of 8-methoxyquinoline, is a generally selective reaction. However, several impurities can arise from the starting materials, side reactions, or subsequent work-up procedures. The primary impurities of concern are:
-
Unreacted Starting Material: Residual 8-methoxyquinoline is a common impurity if the reaction does not go to completion.
-
Over-brominated Byproducts: The most significant byproduct is often 5,7-dibromo-8-methoxyquinoline.[1] The electron-donating methoxy group at the C-8 position activates the benzene ring, making it susceptible to further bromination at the C-7 position.
-
Isomeric Impurities: Depending on the synthetic route used to prepare the starting 8-methoxyquinoline, isomeric methoxyquinolines could be present and subsequently brominated, leading to isomeric bromo-methoxyquinoline impurities.
-
Debrominated Impurity: During work-up or subsequent reaction steps, the desired product can undergo dehalogenation to regenerate 8-methoxyquinoline.[2][3]
-
Byproducts from Starting Material Synthesis: If the 8-methoxyquinoline was prepared via a Skraup synthesis, tarry byproducts and other isomers could potentially be carried over.[4][5]
Q2: My reaction is producing a significant amount of 5,7-dibromo-8-methoxyquinoline. How can I minimize this over-bromination?
The formation of the di-brominated product is a classic example of a competing electrophilic substitution reaction. The key to minimizing its formation lies in controlling the reaction kinetics and stoichiometry.
Causality: The methoxy group at C-8 is an activating, ortho-, para-directing group. After the initial bromination at the C-5 position (para to the methoxy group), the product, 8-Bromo-5-methoxyquinoline, is still activated towards further electrophilic substitution. The bromine atom at C-5 is deactivating but the powerful activating effect of the methoxy group can still promote a second bromination at the C-7 position (ortho to the methoxy group).
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or molecular bromine). Use of 1.0 to 1.1 equivalents of the brominating agent is recommended to favor mono-bromination. An excess of the brominating agent will significantly increase the yield of the di-brominated product.[1]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to reduce the reaction rate and improve selectivity.[6] Highly exothermic conditions can promote over-bromination.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the more reactive starting material over the mono-brominated product.
-
Choice of Solvent: The choice of solvent can influence the reaction's selectivity. Solvents like chloroform, dichloromethane, and acetonitrile are commonly used.[1] The solubility and reactivity of the starting material and intermediates can be affected by the solvent polarity.
Experimental Protocol: Selective Mono-bromination of 8-Methoxyquinoline
-
Dissolve 8-methoxyquinoline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the brominating agent (e.g., bromine, 1.1 equivalents) in the same solvent and add it to the addition funnel.
-
Add the brominating agent solution dropwise to the cooled 8-methoxyquinoline solution over a period of 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Proceed with the aqueous work-up.[1]
Q3: I'm concerned about the purity of my starting 8-methoxyquinoline. What are the potential downstream consequences?
The purity of the starting material is paramount for a clean reaction and straightforward purification.
Consequences of Impure Starting Material:
-
Isomeric Impurities: If your 8-methoxyquinoline contains other isomers (e.g., 6-methoxyquinoline), you will obtain a mixture of brominated products that can be difficult to separate.
-
Tarry Byproducts: If the starting material was synthesized via a vigorous reaction like the Skraup synthesis and not properly purified, residual tarry materials can interfere with the bromination reaction and complicate the purification of the final product.[4]
Preventative Measures:
-
Characterize the Starting Material: Before starting the synthesis, confirm the purity of your 8-methoxyquinoline using analytical techniques such as NMR, GC-MS, or HPLC.
-
Purify if Necessary: If impurities are detected, purify the starting material by recrystallization or column chromatography.
Q4: What are the best analytical methods for identifying and quantifying impurities in my 8-Bromo-5-methoxyquinoline product?
A multi-technique approach is recommended for comprehensive impurity profiling.[7][8][9]
| Analytical Technique | Application in Impurity Profiling |
| Thin Layer Chromatography (TLC) | A quick and simple method for monitoring reaction progress and qualitatively assessing the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | The primary technique for quantifying the purity of the final product and resolving closely related impurities like isomers and over-brominated byproducts.[7][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and confirming the presence of starting materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information for the main product and can be used to identify and quantify impurities if their signals are well-resolved.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation data.[7][8] |
Q5: What is the most effective way to purify crude 8-Bromo-5-methoxyquinoline?
The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization: This is an effective method for removing small amounts of impurities and obtaining a crystalline final product. Suitable solvents include ethanol and heptane/toluene mixtures.[11]
-
Column Chromatography: This is the most versatile technique for separating the desired product from significant quantities of impurities with different polarities, such as the more polar 5,7-dibromo-8-methoxyquinoline and the less polar unreacted 8-methoxyquinoline.[1] A silica gel stationary phase with a gradient of ethyl acetate in hexane is a common choice.
Workflow for Purification and Analysis
Caption: Purification and analysis workflow for 8-Bromo-5-methoxyquinoline.
Impurity Formation Pathway
Caption: Common impurity formation pathways in the synthesis of 8-Bromo-5-methoxyquinoline.
References
- BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal.
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Wikipedia. (n.d.).
- BenchChem. (2025). Common side reactions in the synthesis of 5-bromoquinolines.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Saddiqa, A., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Patel, K., et al. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. MDPI.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
- Adewole, E., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
- Ökten, S., et al. (2017). Bromination of 8-substituted quinolines.
- Adewole, E. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Çakmak, O., & Ökten, S. (2017).
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
- Unknown. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Skraup reaction.
- Kumar, A., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed.
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines.
- Organic Chemistry Portal. (n.d.).
- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions.
- Kurmi, M., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
- Singh, S., & Kumar, N. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
- Sci-Hub. (n.d.).
- ResearchGate. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities | Request PDF.
- BenchChem. (2025). Identifying side products in the synthesis of polybromoquinolines.
- Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.
- Thermo Fisher Scientific. (n.d.). 5-Bromo-8-methoxyquinoline, 96%.
- Chemical Engineering Guy. (2015, March 11). Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 8-Bromo-5-methoxyquinoline by Column Chromatography
Welcome to the technical support center for the purification of 8-Bromo-5-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying this important synthetic intermediate. Here, we move beyond simple protocols to address the specific challenges you may encounter, providing in-depth, experience-driven solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging issues encountered during the column chromatography of 8-Bromo-5-methoxyquinoline.
Question 1: My 8-Bromo-5-methoxyquinoline seems to be decomposing on the silica gel column. What is happening and how can I prevent it?
Answer: Decomposition of quinoline derivatives on silica gel is a well-documented issue, primarily due to the acidic nature of the stationary phase.[1] The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, peak tailing, and, in some cases, degradation.[1] The methoxy group can also be susceptible to hydrolysis under prolonged exposure to acidic conditions.[2]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before packing the column. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[1] This amine will preferentially bind to the acidic sites, rendering them unavailable for interaction with your compound.
-
Use an Alternative Stationary Phase: If deactivating silica gel is insufficient, consider using a less acidic stationary phase.[1]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[1]
Question 2: I'm struggling to separate 8-Bromo-5-methoxyquinoline from unreacted 8-methoxyquinoline and/or a di-brominated byproduct. How can I improve the resolution?
Answer: Achieving good separation between the desired product and closely related impurities like starting materials or over-brominated species requires careful optimization of the mobile phase. These compounds often have very similar polarities, making separation challenging.[1]
Solutions:
-
Optimize the Mobile Phase with TLC: Thin Layer Chromatography (TLC) is your most powerful tool for developing the optimal solvent system.
-
Employ Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[4] This will first elute the less polar impurities, followed by your product, and finally, the more polar impurities.
-
Consider a Different Solvent System: If hexane/ethyl acetate does not provide adequate separation, explore other solvent systems. Dichloromethane/hexane or toluene/ethyl acetate mixtures can sometimes offer different selectivity.[1]
-
Check Column Loading: Do not overload the column. A general guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight.[1] Overloading leads to broad bands and poor separation.[1]
Question 3: My compound is not eluting from the column, even with a high concentration of polar solvent. What could be the cause?
Answer: This is a frustrating situation that can arise from several factors, from incorrect solvent preparation to compound decomposition.
Solutions:
-
Verify Your Solvent System: Double-check that you have prepared the mobile phase correctly. It's a common mistake to accidentally reverse the proportions of the polar and non-polar solvents.[5]
-
Test for Compound Stability: Your compound may have decomposed on the column, as discussed in Question 1. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[5]
-
Consider Irreversible Adsorption: The basic nitrogen of the quinoline may have strongly and irreversibly adsorbed to the acidic silica gel. In this case, deactivating the silica with triethylamine or switching to an alumina column is recommended.[1]
-
Rule out Low Concentration: It's possible the compound did elute, but the fractions are too dilute to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-spotting them on a TLC plate.[5][6]
Frequently Asked Questions (FAQs)
This section provides answers to common practical questions regarding the column chromatography of 8-Bromo-5-methoxyquinoline.
Q1: What is a typical solvent system for the column chromatography of 8-Bromo-5-methoxyquinoline?
A1: A common and effective mobile phase is a gradient of ethyl acetate in hexane.[3] The purification often starts with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and the polarity is gradually increased to elute the desired compound. A reported system for a related compound involved eluting with ethyl acetate/hexane (1:3).
Q2: How can I visualize 8-Bromo-5-methoxyquinoline on a TLC plate?
A2: 8-Bromo-5-methoxyquinoline is a conjugated aromatic system and should be readily visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[7] This is a non-destructive method and is the preferred first choice for visualization.[8] If further visualization is needed, an iodine chamber can be used, which often visualizes aromatic compounds.[7]
Q3: What are the most common impurities I might encounter in my crude 8-Bromo-5-methoxyquinoline?
A3: Common impurities can originate from the starting materials or be generated during the reaction. These include:
-
Unreacted 8-methoxyquinoline: The starting material for the bromination reaction.[9]
-
Di-brominated byproducts: Such as 5,7-dibromo-8-methoxyquinoline, which can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.[10]
-
Isomeric impurities: If the starting 8-methoxyquinoline was not pure.[3]
Q4: Should I use a "wet" or "dry" loading method for my sample?
A4: The choice depends on the solubility of your crude material.
-
Wet Loading: If your crude product dissolves easily in a small amount of the initial, low-polarity mobile phase, this is the preferred method. Dissolve the sample in the minimum amount of solvent and carefully pipette it onto the top of the column.[11]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[11] To do this, dissolve your crude material in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[11]
Q5: What is a suitable Rf value to aim for during TLC method development?
A5: For optimal separation during column chromatography, an Rf value of 0.3-0.4 for your target compound is generally recommended.[1] If the Rf is too high, it will elute too quickly with poor separation. If it is too low, the elution time will be long, and the bands will broaden, also leading to poor separation.
Experimental Protocols & Data
Protocol 1: Standard Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of 8-Bromo-5-methoxyquinoline using silica gel flash column chromatography.
-
TLC Analysis: Develop a solvent system using TLC plates. A good starting point is a range of ethyl acetate/hexane mixtures (e.g., 5%, 10%, 20% ethyl acetate). Aim for an Rf of 0.3-0.4 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent system you plan to use (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 8-Bromo-5-methoxyquinoline in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the silica bed.
-
Dry Loading: If necessary, pre-adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add your chosen mobile phase to the column.
-
Apply pressure using a pump or inert gas to maintain a steady flow rate.
-
Begin with a low polarity mobile phase and, if using a gradient, gradually increase the percentage of the more polar solvent.
-
-
Fraction Collection & Analysis:
-
Collect fractions in an appropriate number of test tubes.
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.[7]
-
Combine the fractions that contain the pure 8-Bromo-5-methoxyquinoline.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for many separations. |
| Alternative Phase | Neutral or Basic Alumina | Recommended for acid-sensitive compounds to prevent degradation.[1] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Provides good separation for many quinoline derivatives.[3] |
| Target Rf (TLC) | 0.3 - 0.4 | Optimal for good resolution and reasonable elution time.[1] |
| Silica:Crude Ratio | ≥ 30:1 (by weight) | Prevents column overloading and ensures good separation.[1] |
| Visualization | UV light (254 nm) | Non-destructive and effective for conjugated systems.[7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for Common Chromatography Issues.
References
- Benchchem. Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
- Benchchem. Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
-
Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information: D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. Available from: [Link]
-
Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
- Benchchem. Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: An Application Note and Protocol.
- Benchchem. Technical Support Center: Characterization of Quinoline Derivatives.
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]
-
Reddit. troubleshooting column chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
- Benchchem. An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History.
-
Chemistry LibreTexts. 9.3F: Visualizing TLC Plates. Available from: [Link]
-
YouTube. Visualizing a TLC plate. Available from: [Link]
-
ResearchGate. (PDF) 5,7-Dibromo-8-methoxyquinoline. Available from: [Link]
-
ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
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- 5. Chromatography [chem.rochester.edu]
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- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting regioselectivity in the bromination of 8-methoxyquinoline.
Answering the complex questions that arise during the synthesis of functionalized heterocyclic compounds requires a deep understanding of reaction mechanisms and practical, field-tested solutions. The bromination of 8-methoxyquinoline is a prime example of a reaction where achieving high regioselectivity is critical for the successful development of pharmaceutical intermediates and other advanced materials. The quinoline scaffold is a cornerstone in medicinal chemistry, and precise functionalization is paramount.[1]
This technical support center is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this electrophilic aromatic substitution. It provides in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring your synthesis proceeds with precision and efficiency.
Troubleshooting Guide: Regioselectivity in Practice
This section addresses specific experimental issues in a direct question-and-answer format, providing both the mechanistic reasoning and actionable protocols to resolve the problem.
Q1: My reaction is producing a mixture of 5-bromo- and 7-bromo-8-methoxyquinoline. How can I improve selectivity for the 5-bromo isomer?
Underlying Cause: The formation of a product mixture, while often undesirable, provides key insights into the reaction's mechanics. The 8-methoxy group is a powerful ortho, para-director, strongly activating the C5 (para) and C7 (ortho) positions for electrophilic attack. While the 5-position is generally favored, suboptimal reaction conditions can lower the activation energy barrier for the formation of the 7-bromo isomer, leading to a loss of selectivity.
Troubleshooting Protocol: To enhance the regioselectivity in favor of the 5-bromo isomer, meticulous control over reaction parameters is essential. The goal is to exploit the subtle electronic and steric differences between the C5 and C7 positions.
Recommended Protocol for Selective 5-Bromination:
-
Reaction Setup: In a flask protected from light (e.g., wrapped in aluminum foil to prevent radical side reactions[2]), dissolve 8-methoxyquinoline (1 equivalent) in a non-polar solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Lower temperatures increase the selectivity of electrophilic aromatic substitutions by favoring the pathway with the lowest activation energy, which in this case is attack at the C5 position.
-
Reagent Addition: Prepare a solution of molecular bromine (Br₂) (1.1 equivalents) in the same solvent. Add this solution dropwise to the cooled 8-methoxyquinoline solution over 10-15 minutes with vigorous stirring. Slow addition prevents localized high concentrations of bromine, which can lead to over-bromination and side reactions.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Compare the reaction mixture to a spot of the starting material. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction by washing the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any generated HBr and remove unreacted bromine.[3] Subsequently, wash with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After solvent evaporation, purify the crude product via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to isolate the desired 5-bromo-8-methoxyquinoline.
Q2: I'm observing significant amounts of 5,7-dibromo-8-methoxyquinoline in my product mixture. What causes this and how can I prevent it?
Underlying Cause: This issue, known as over-bromination, occurs because the electron-donating methoxy group is a strong activator. The introduction of the first bromine atom at the C5 position does not sufficiently deactivate the quinoline ring system to prevent a second electrophilic attack, which typically occurs at the remaining activated ortho position (C7). Using an excess of the brominating agent is a common cause.
Troubleshooting Protocol: The key to preventing di-substitution is precise stoichiometric control of the brominating agent.
-
Accurate Stoichiometry: Use no more than 1.1 equivalents of molecular bromine (Br₂). Carefully measure both the substrate and the reagent.
-
Controlled Addition: As outlined previously, add the bromine solution dropwise at 0 °C. This maintains a low concentration of the electrophile throughout the reaction, favoring mono-substitution.
-
Vigilant Monitoring: Use TLC to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed and before significant amounts of the dibrominated product appear. The dibromo product will have a different Rf value than the mono-bromo product.
-
Alternative Reagent: Consider using N-Bromosuccinimide (NBS) as a milder brominating agent.[1][4] In some systems, NBS can provide better control and reduce the incidence of over-halogenation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic effects governing regioselectivity in the bromination of 8-methoxyquinoline?
The regiochemical outcome is a result of the interplay between the directing effects of the methoxy group and the quinoline nitrogen.
-
The 8-Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This significantly increases the electron density at the C5 (para) and C7 (ortho) positions, making them highly susceptible to electrophilic attack.
-
The Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring is electron-withdrawing via induction, which deactivates the pyridine ring (positions 2, 3, 4) towards electrophilic substitution. This effect ensures that the reaction occurs exclusively on the electron-rich benzene portion of the molecule.
The dominant activating effect of the methoxy group directs the incoming electrophile (Br⁺) to the C5 and C7 positions. The preference for C5 is often attributed to it being the para position, which is typically less sterically hindered than the ortho C7 position.[5]
Q2: Which brominating agent is better for this reaction: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both reagents are effective for brominating 8-methoxyquinoline, but they have different practical considerations. The choice often depends on the desired reactivity, safety protocols, and experimental scale.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Fuming, corrosive red-brown liquid[6] | White crystalline solid |
| Handling | Requires significant care due to toxicity and corrosivity; difficult to measure accurately[6] | Easier and safer to handle and weigh |
| Reactivity | Strong electrophile, highly reactive[7] | Milder source of electrophilic bromine; can also participate in radical reactions under UV light or with a radical initiator[1][4] |
| Byproducts | Hydrogen bromide (HBr) | Succinimide (water-soluble) |
| Selectivity | Highly effective for this substrate, but can lead to over-bromination if not controlled | May offer improved selectivity in sensitive systems, reducing side reactions. |
For the bromination of 8-methoxyquinoline, molecular bromine is well-documented and provides high yields of the 5-bromo product when used correctly.[8] However, for ease of handling and potentially greater control, especially on smaller scales, NBS is an excellent alternative.
Q3: What is the best method for purifying the final product and separating isomers if they form?
The standard and most effective method for separating a mixture of 5-bromo- and 7-bromo-8-methoxyquinoline, or for removing any unreacted starting material and dibrominated byproducts, is flash column chromatography .
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is typically effective. A good starting point is a low polarity mixture (e.g., 5% ethyl acetate in hexane), gradually increasing the polarity to elute the products. The less polar compound (often the desired 5-bromo isomer) will typically elute first.
-
Monitoring: Fractions should be monitored by TLC to identify and combine those containing the pure desired product.
In cases where the product is highly crystalline and one isomer is present in a large excess, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) can be an effective purification technique.
References
- An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Benchchem.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Regioselective bromination: Synthesis of bromin
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Regioselective bromin
- Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cycliz
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Preventing a bromination reaction
- 7-Bromoquinolin-8-ol synthesis. ChemicalBook.
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How green is your bromination reaction?.
- Directing Effects in Electrophilic Arom
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of Bromoquinolines
This guide is designed for researchers, medicinal chemists, and drug development professionals to provide targeted troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of bromoquinolines. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and its functionalization via C-C bond formation is a critical step in modern synthesis.[1] This document addresses common challenges and provides systematic, evidence-based solutions to enhance reaction success.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the Suzuki coupling of bromoquinolines.
Q1: My reaction with a bromoquinoline substrate is resulting in low or no product yield. What are the most likely causes?
A: Low or no yield is a frequent challenge that typically stems from one of four key areas: (1) Inactive Catalyst, (2) Poor Substrate Quality, (3) Suboptimal Base or Solvent Choice, or (4) Inadequate Reaction Setup.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen. Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).[2]
-
Boronic Acid Instability: Heteroaryl boronic acids, and even some aryl boronic acids, are susceptible to degradation via protodeboronation, especially in aqueous media.[3][4] Use fresh, high-purity boronic acid or consider more stable alternatives like boronate esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts.[3]
-
Suboptimal Conditions: Bromoquinolines can be challenging substrates. Standard conditions may not be sufficient. A screening of different palladium catalysts, ligands, bases, and solvents is often necessary to find the optimal combination for your specific substrates.[3][5]
-
Poor Solubility: If your bromoquinoline or boronic acid has poor solubility in the chosen solvent system, the reaction will be slow or fail. Try screening different solvents like DMF, dioxane, or toluene, often with water as a co-solvent, to improve solubility.[6]
Q2: My reaction is producing significant side products, such as homocoupling of my boronic acid or dehalogenation of my bromoquinoline. How can I minimize these?
A: Side product formation points to specific flaws in the reaction conditions.
-
Homocoupling (Boronic Acid Dimer): This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[4] Oxygen can lead to the formation of Pd(II) species that catalyze the dimerization of the boronic acid. To prevent this, improve your degassing procedure (e.g., use several freeze-pump-thaw cycles or sparge with argon for 20-30 minutes).[3]
-
Dehalogenation (Protodebromination): The replacement of the bromine atom on the quinoline with a hydrogen atom can occur under certain conditions. This may be promoted by excessively high temperatures, certain bases, or impurities. Consider lowering the reaction temperature and screening different bases (e.g., switching from a strong carbonate like Cs₂CO₃ to a phosphate like K₃PO₄).
Q3: My starting bromoquinoline is not fully consumed, even after extended reaction times. How can I improve the conversion?
A: Incomplete conversion suggests the reaction is too slow or has stalled due to catalyst deactivation or an unfavorable equilibrium.
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) can significantly increase the rate. However, be cautious of catalyst decomposition at excessively high temperatures.[3]
-
Screen Ligands: The ligand is crucial for promoting the key steps of the catalytic cycle. For challenging substrates like bromoquinolines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the reaction and improve conversion.[7][8]
-
Check Reagent Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) to help drive the reaction to completion.
-
Stirring Rate: For biphasic reactions (e.g., toluene/water), a high stirring rate is critical to maximize the interfacial area where the reaction occurs.[9]
Section 2: In-Depth Troubleshooting Guide
A systematic approach is the key to solving persistent issues. Use this guide to diagnose problems based on specific reaction components.
Catalyst & Ligand System
The choice of the palladium source and, more importantly, the ligand, is paramount for the successful coupling of heteroaromatic halides.
-
Problem: Slow or no oxidative addition. The C-Br bond on a quinoline ring can be electron-rich, making the initial oxidative addition step difficult.[8]
-
Solution: Employ electron-rich and sterically hindered ligands. These ligands increase the electron density on the palladium center, facilitating its insertion into the C-Br bond, and their bulk promotes the final reductive elimination step.[7] Consider screening modern catalyst systems.
-
Recommended Ligands: SPhos, XPhos, RuPhos, or JohnPhos.
-
Recommended Pre-catalysts: Use air-stable Pd(II) pre-catalysts like [Pd(XPhos)G3] or generate the active Pd(0) species in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ combined with the ligand.[10]
-
Base Selection & Impact
The base plays multiple critical roles: it activates the boronic acid for transmetalation and influences the overall catalytic cycle.[7][11] The choice of base can be the difference between failure and success.
-
Problem: Base-sensitive functional groups (e.g., esters) are hydrolyzed, or the reaction fails to proceed.[6]
-
Solution: Match the base to your substrate's sensitivity and the reaction's needs.
-
Strong Bases (K₃PO₄, Cs₂CO₃): Often highly effective for difficult couplings but can degrade sensitive substrates.
-
Medium Bases (K₂CO₃, Na₂CO₃): A good starting point for general screening.[12]
-
Mild Bases (KF): Useful when substrates contain base-labile groups like esters, though reactions may be slower.[3][6]
-
Solvent & Substrate Solubility
Poor solubility of either coupling partner is a common cause of reaction failure.
-
Problem: Starting materials are insoluble, leading to a heterogeneous mixture with little to no reaction.
-
Solution: Screen a range of solvents and co-solvents.
-
Aqueous Mixtures: Dioxane/water or Toluene/water (typically 4:1 to 10:1 ratio) are standard and often effective.[3]
-
Anhydrous Polar Aprotic: DMF or DMA can be excellent for solubilizing polar substrates.
-
Anhydrous Non-Polar: Anhydrous conditions (e.g., in pure toluene or dioxane) with a specific base can sometimes prevent the protodeboronation of sensitive boronic acids.[13]
-
Section 3: Key Visualizations & Workflows
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Follow this decision tree to diagnose and solve a failed or low-yielding reaction.
Caption: A decision-tree workflow for troubleshooting Suzuki coupling reactions.
Section 4: Optimized Experimental Protocols
These protocols provide a starting point for your experiments and should be adapted for specific substrates.[1] Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Standard Conditions for General Screening
-
Reaction Setup: To a dry Schlenk flask, add the bromoquinoline (1.0 eq.), the boronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Challenging Substrates
-
Reaction Setup: To a dry Schlenk flask, add the bromoquinoline (1.0 eq.), the boronic acid or pinacol ester (1.5 eq.), K₃PO₄ (3.0 eq.), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the corresponding ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (3x).
-
Solvent Addition: Add degassed toluene via syringe (~0.1 M concentration).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-7 from Protocol 1.
Section 5: Data Summary Table
This table summarizes common parameters for optimizing the Suzuki coupling of bromoquinolines.[1][14]
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Pre-catalysts | Pre-catalysts offer better stability and reproducibility. Pd(PPh₃)₄ can be used directly but may be less active. |
| Ligand | None (for Pd(PPh₃)₄), P(t-Bu)₃ , SPhos , XPhos | Bulky, electron-rich phosphines are often superior for heteroaromatic substrates, accelerating key catalytic steps. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ , Cs₂CO₃ , KF | K₃PO₄ and Cs₂CO₃ are highly effective but aggressive. KF is mild and suitable for base-sensitive substrates. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Choice depends on substrate solubility. Aqueous systems are common, but anhydrous conditions can prevent side reactions. |
| Temperature | 80 - 110 °C | Higher temperatures increase rate but risk decomposition. Start around 90°C and adjust as needed. |
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Benchchem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
-
Alhaj Zen, A., et al. (n.d.). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Quora. (2018). How easy is it to perform a Suzuki coupling reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Schmidt, J., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
How to remove unreacted starting material from 8-Bromo-5-methoxyquinoline.
Welcome to the technical support center for synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 8-Bromo-5-methoxyquinoline and need to remove unreacted starting materials from their product. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges. Our approach is grounded in established chemical principles to ensure you can confidently obtain a high-purity final product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of 8-Bromo-5-methoxyquinoline, particularly after its synthesis via electrophilic bromination of 5-methoxyquinoline.
Q1: My post-reaction TLC or NMR analysis clearly shows the presence of unreacted 5-methoxyquinoline. What is the most effective way to remove it?
A1: The presence of residual 5-methoxyquinoline is the most common impurity issue. The choice between column chromatography and recrystallization depends on the scale of your reaction and the relative concentration of the impurity.
The key to separating the desired product, 8-Bromo-5-methoxyquinoline, from the starting material, 5-methoxyquinoline, lies in exploiting their differences in polarity. The addition of a bromine atom to the quinoline scaffold significantly increases the molecule's molecular weight and alters its polarity, making chromatographic or recrystallization-based separation highly effective.
Method 1: Flash Column Chromatography
Flash column chromatography is the most robust and generally applicable method for this separation. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and solubility in a mobile phase. Due to the bromine atom, 8-Bromo-5-methoxyquinoline is typically less polar than 5-methoxyquinoline and will elute first with a non-polar to moderately polar eluent system.
Causality Behind the Method: Silica gel is a polar stationary phase. Less polar compounds have a weaker affinity for the silica and travel faster up the TLC plate or through the column, resulting in a higher Retention Factor (Rf). The starting material, 5-methoxyquinoline, is more polar and will adhere more strongly to the silica, eluting later.
Detailed Experimental Protocol: Column Chromatography
-
TLC Optimization: Before running the column, optimize your solvent system using TLC. The goal is to achieve good separation between the product and starting material spots. A well-separated TLC will show a clear difference in Rf values (ΔRf ≥ 0.2).
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar solvent mixture (e.g., 100% hexane).
-
Pour the slurry into your column, ensuring no air bubbles are trapped. Gently tap the column to create a uniformly packed bed.[1]
-
Add a protective layer of sand (approx. 0.5 cm) on top of the silica bed.[1]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the optimized solvent system. A common starting point is a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System (v/v) | Source / Rationale |
| Alumina | Ethyl Acetate / Hexane (1:3) | A documented system for purifying 5-bromo-8-methoxyquinoline. |
| Silica Gel | Petroleum Ether / Ethyl Acetate (85:15) | A common system for separating quinoline derivatives of differing polarity.[1] |
| Silica Gel | Benzene / Chloroform (3:1) | Reported for purification of a related methoxyquinoline derivative.[2] |
Method 2: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids, especially when the impurity is present in a relatively small amount. The method relies on the difference in solubility of the product and the impurity in a specific solvent at different temperatures.
Causality Behind the Method: The ideal recrystallization solvent is one in which your desired product (8-Bromo-5-methoxyquinoline) has high solubility at an elevated temperature but low solubility at a lower temperature (e.g., 0-4°C), while the impurity (5-methoxyquinoline) remains soluble at the lower temperature.
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents to find a suitable one. Ethanol or methanol are often good starting points for quinoline derivatives.[2][3]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until all the solid dissolves. Add more solvent dropwise if needed, but avoid using a large excess.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q2: After the reaction workup, I suspect I have water-soluble by-products. What are they and how are they removed?
A2: If you used N-Bromosuccinimide (NBS) as your brominating agent, the primary water-soluble by-product is succinimide.
NBS is a convenient and selective reagent for electrophilic aromatic bromination.[4][5] Upon delivering the electrophilic bromine, the NBS molecule is converted to succinimide.
Removal Strategy: Succinimide is highly soluble in water, whereas your product, 8-Bromo-5-methoxyquinoline, is not. This difference is easily exploited during the reaction workup.
-
Aqueous Wash: During the workup, washing the organic layer containing your product with an aqueous solution, such as 5% sodium bicarbonate (NaHCO₃) or simply deionized water, will effectively remove the succinimide. The NaHCO₃ wash also serves to neutralize any residual acid from the reaction.
-
Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying with an agent like Na₂SO₄ or MgSO₄.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between 8-Bromo-5-methoxyquinoline and 5-methoxyquinoline that enable their separation?
A1: The primary differences are in polarity, molecular weight, and melting point. The introduction of the bromine atom makes the product significantly different from the starting material, which is the basis for purification.
Table 2: Comparison of Physicochemical Properties
| Property | 5-Methoxyquinoline (Starting Material) | 8-Bromo-5-methoxyquinoline (Product) | Rationale for Separation |
| Appearance | Brown Oil or Crystalline Solid[6][7][8] | Brown Solid | The product is a solid, making recrystallization a viable option. |
| Molecular Weight | 159.19 g/mol [6] | 238.08 g/mol [9] | The significant mass difference contributes to different physical properties. |
| Polarity | More Polar | Less Polar | This is the key principle for separation by column chromatography on a polar stationary phase like silica gel or alumina. |
| Melting Point | ~62-66 °C (as solid)[8] | 80-82 °C | A significant difference in melting points can sometimes be exploited in techniques like fractional crystallization, though less common. |
| Solubility | Good solubility in methanol, ethyl acetate, chloroform.[7][8] | Soluble in chloroform, ethyl acetate/hexane mixtures. | Slight differences in solubility profiles across various solvents are exploited for both chromatography and recrystallization. |
Q2: How do I decide whether to use column chromatography or recrystallization?
A2: This decision depends on several factors, including the purity of the crude material, the quantity of material, and the available resources. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: What is the chemical principle behind the bromination of 5-methoxyquinoline, and why might the reaction be incomplete?
A3: The reaction is an electrophilic aromatic substitution, a fundamental mechanism in organic chemistry.[10][11]
Mechanism Overview:
-
Activation: The methoxy (-OCH₃) group at the 5-position is a strong activating group, meaning it donates electron density to the quinoline ring system, making it more nucleophilic and susceptible to attack by electrophiles.
-
Electrophile Attack: The electron-rich quinoline ring attacks the electrophilic bromine (from Br₂ or NBS), forming a resonance-stabilized carbocation intermediate known as an arenium ion.[10]
-
Rearomatization: A base (which could be the solvent or another species in the mixture) removes a proton from the carbon where the bromine added, restoring the aromaticity of the ring and yielding the final product, 8-Bromo-5-methoxyquinoline.
Reasons for Incomplete Reaction:
-
Stoichiometry: Insufficient brominating agent (e.g., less than 1 equivalent of NBS) will naturally lead to unreacted starting material.
-
Reaction Time/Temperature: Electrophilic aromatic substitutions are not always instantaneous. The reaction may require a specific duration or temperature to proceed to completion. A study on the bromination of 8-methoxyquinoline noted the reaction was stirred for two days at ambient temperature.
-
Deactivation: Although the methoxy group is activating, the nitrogen in the quinoline ring is deactivating. The overall reactivity is a balance of these effects. Harsh conditions or improper reagents could lead to side reactions or failure to react.[12]
By understanding these principles, you can better diagnose issues with your reaction and select the most appropriate purification strategy to isolate your high-purity 8-Bromo-5-methoxyquinoline.
References
-
Ahmed, M. S. et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]
-
Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
-
Oktem, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Pharmaffiliates. (n.d.). CAS No : 6931-19-7 | Product Name : 5-Methoxyquinoline. [Link]
-
PubChem. (n.d.). 5-Methoxyquinoline. National Institutes of Health. [Link]
-
RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. [Link]
-
Suru Chemical Co., Ltd. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Yasmeen, S. et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nnpub.org [nnpub.org]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. suru-chem.com [suru-chem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 5-METHOXYQUINOLINE | 6931-19-7 [chemicalbook.com]
- 8. 5-methoxyquinoline; CAS No.: 6931-19-7 [chemshuttle.com]
- 9. 5-Bromo-8-methoxyquinoline, 96% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]
Technical Support Center: Recrystallization of Substituted Quinolines
Welcome to the Technical Support Center for the purification of substituted quinolines via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing these versatile heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the underlying principles, helping you troubleshoot common issues and optimize your purification strategies.
Section 1: Troubleshooting Guide - A Deeper Dive
Recrystallization, while a powerful purification technique, can present unique challenges with substituted quinolines due to their diverse physicochemical properties. This section addresses common problems in a question-and-answer format, focusing on the causality behind each troubleshooting step.
Issue 1: No Crystal Formation After Cooling
-
Question: I've dissolved my crude substituted quinoline in a hot solvent and allowed it to cool, but no crystals have formed. What's happening?
-
Answer: The lack of crystallization typically points to one of three issues: insufficient supersaturation, high compound solubility in the chosen solvent, or the presence of impurities that inhibit nucleation.[1]
-
Causality: Crystal formation requires the solution to be supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. If the concentration of your quinoline derivative is too low, it will remain in solution even upon cooling. Conversely, if the compound is highly soluble in the solvent at low temperatures, it will not precipitate out. Certain impurities can also interfere with the formation of a stable crystal lattice.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod. This creates microscopic imperfections that can act as nucleation sites for crystal growth.[1]
-
Seeding: Introduce a tiny, pure crystal of your compound (a seed crystal) into the solution. This provides a template for further crystal formation.[1]
-
-
Increase Supersaturation:
-
If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[2]
-
-
Solvent Re-evaluation: If the above steps fail, your compound is likely too soluble in the chosen solvent. The solvent must be removed (e.g., by rotary evaporation) and a new solvent system should be investigated.[2]
-
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: Upon cooling my solution, a liquid or oily layer formed instead of solid crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution at the point of saturation.[2][3] This is a common issue with low-melting solids or when the solution is cooled too rapidly. Impurities can also lower the melting point of the crude product, exacerbating this problem.
-
Causality: The compound is precipitating from the solution as a liquid because it is still above its melting point. This oily phase often traps impurities, leading to poor purification.[3]
-
Troubleshooting Steps:
-
Re-dissolve and Slow Down: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, slow down the cooling process by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature). Slower cooling provides a larger window for crystal nucleation to occur at a temperature below the compound's melting point.[2]
-
Adjust Solvent System: Oiling out can be a sign of an inappropriate solvent. Try using a more non-polar solvent or a mixed solvent system where the "bad" solvent is added at a higher temperature.
-
Lower the Saturation Temperature: Add more of the "good" solvent to the hot solution to lower the saturation temperature. This increases the likelihood that the solution will be below the compound's melting point when crystallization begins.[2]
-
-
Issue 3: Poor Recovery of the Purified Compound
-
Question: I obtained pure crystals, but my final yield is very low. What are the likely causes?
-
Answer: Low yield is often a result of using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.[2]
-
Causality: Recrystallization is a trade-off between purity and recovery. A portion of your compound will always remain dissolved in the mother liquor. Using an excessive amount of solvent will maximize this loss.[2]
-
Troubleshooting Steps:
-
Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of your compound.
-
Recover from Mother Liquor: A significant amount of product may still be in the filtrate. You can attempt a second crystallization by evaporating some of the solvent from the mother liquor.[1]
-
-
Issue 4: The Purified Crystals are Still Colored
-
Question: My recrystallized quinoline derivative is still yellow or brown. How can I remove colored impurities?
-
Answer: The color is often due to oxidized impurities or highly conjugated side products.[4] While sometimes inherent to the molecule, it can often be removed.
-
Causality: Many quinoline compounds are susceptible to air and light-induced oxidation, which can produce colored byproducts.[4]
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and heat for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb your product, reducing the yield.[5]
-
Protect from Light and Air: Store purified quinoline derivatives under an inert atmosphere (like nitrogen or argon) and in amber vials to prevent degradation.[4]
-
-
Section 2: Solvent Selection and Protocols
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent will dissolve the quinoline derivative well at high temperatures but poorly at low temperatures.
Solvent Screening Protocol
A systematic approach to solvent selection is crucial. Test the solubility of a small amount of your crude material in various solvents at both room temperature and their boiling points.[4]
Table 1: Common Solvents for Quinoline Recrystallization
| Solvent Class | Examples | Polarity | Comments |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water | High | Good for quinolines with polar substituents (e.g., -OH, -COOH). Water can be a good "bad" solvent in mixed systems.[4][6] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMF | Intermediate | Versatile solvents for a range of substituted quinolines.[4] Ethyl acetate/hexane is a common and effective mixed solvent system.[6] |
| Non-polar | Toluene, Hexanes, Diethyl Ether | Low | Often used as the "bad" solvent in mixed systems or for quinolines with non-polar substituents.[4] Be cautious of oiling out with hexanes.[6] |
Standard Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude substituted quinoline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper in a pre-heated funnel.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Mixed-Solvent Recrystallization Protocol
This technique is ideal when no single solvent is suitable.[4]
-
Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (one in which it is very soluble).
-
Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (one in which the compound is poorly soluble) dropwise until the solution becomes cloudy (turbid).[7]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[7]
-
Cooling and Isolation: Follow steps 3-6 from the single solvent protocol.
Section 3: Visualizing the Workflow
Recrystallization Troubleshooting Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can the type of substituent on the quinoline ring affect my choice of solvent?
-
A1: Absolutely. The nature and position of substituents dramatically influence the polarity and solubility of the molecule.[8] For example, a quinoline with a carboxylic acid group will be more soluble in polar protic solvents like ethanol, whereas a quinoline with a large alkyl group will be more soluble in less polar solvents like toluene.
-
-
Q2: I'm observing polymorphism, obtaining different crystal forms. How can I control this?
-
A2: Polymorphism is the ability of a compound to exist in multiple crystal structures.[1] The formation of a specific polymorph can be influenced by the choice of solvent, the rate of cooling, and the level of supersaturation.[1] To obtain a consistent polymorph, it is crucial to carefully control these crystallization conditions. Seeding with a crystal of the desired polymorph can also direct the crystallization process.[1]
-
-
Q3: My quinoline derivative seems to decompose in certain solvents upon heating. What should I do?
-
A3: Some substituted quinolines may be thermally labile, especially in acidic or basic solvents. If you suspect decomposition, try using a lower boiling point solvent or consider alternative purification methods like column chromatography. It's also important to ensure your starting material is free from strong acids or bases from the synthesis step.
-
-
Q4: Is it possible to purify my quinoline derivative by crystallizing it as a salt?
-
A4: Yes, this is an excellent strategy, particularly for quinolines that are difficult to crystallize as a free base.[4] Quinolines are basic and can be converted to salts (e.g., hydrochlorides or sulfates) by treatment with the corresponding acid. These salts often have very different solubility profiles and may crystallize more readily.[4][6] The pure salt can then be neutralized to regenerate the pure quinoline free base.[4]
-
References
- Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
- CN103664892B - The crystallization of quinoline. Google Patents.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- US2982771A - Purification of heterocyclic organic nitrogen compounds. Google Patents.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
- Effects of different substituents on the crystal structures and antimicrobial activities of six Ag(I) quinoline compounds. PubMed.
- Technical Support Center: Synthesis of Substituted Quinolines. Benchchem.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
- What is the problem with my quinolin crystal?. ResearchGate.
- Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York.
- Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Benchchem.
- Addressing solubility problems with quinoline-4-carboxylic acid derivatives. Benchchem.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- US2474823A - Quinoline compounds and process of making same. Google Patents.
- CN102344438B - Crystallization of quinoline derivatives and its preparation method. Google Patents.
- Recrystallization (help meeeeee). Reddit.
- Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.
- Recrystallization.
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- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 8-Bromo-5-methoxyquinoline Production
Welcome to the technical support center for the scale-up of 8-Bromo-5-methoxyquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this process from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers common questions encountered during the scale-up of 8-Bromo-5-methoxyquinoline synthesis.
Q1: What are the most common synthetic routes for 8-Bromo-5-methoxyquinoline, and which is most suitable for scale-up?
A1: The two primary synthetic strategies for 8-Bromo-5-methoxyquinoline are:
-
Direct Bromination of 8-Methoxyquinoline: This is often the most straightforward approach, involving the electrophilic substitution of bromine onto the 8-methoxyquinoline backbone. The methoxy group at the 8-position directs the bromination primarily to the 5-position.
-
Skraup Synthesis using a Brominated Aniline Precursor: This classic quinoline synthesis involves reacting a suitable ortho-substituted bromo-aniline with glycerol, an oxidizing agent, and sulfuric acid.[1]
For scale-up, direct bromination of 8-methoxyquinoline is generally preferred . This preference is due to the notoriously exothermic and often violent nature of the Skraup synthesis, which can be difficult to control in large reactors.[2][3] The direct bromination route typically involves fewer starting materials and a more manageable reaction profile, although it presents its own set of challenges, particularly concerning the handling of bromine and potential side reactions.
Q2: We are observing a significant drop in yield for our direct bromination of 8-methoxyquinoline upon scaling up from a 50g to a 2kg scale. What are the likely causes?
A2: A decrease in yield during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer. In the context of the direct bromination of 8-methoxyquinoline, consider the following:
-
Inefficient Mixing: As the reactor volume increases, achieving uniform mixing becomes more challenging. Poor mixing can lead to localized "hot spots" where the concentration of bromine is too high, promoting the formation of di-brominated byproducts and other impurities. Transitioning from magnetic stirring to a well-designed overhead mechanical stirrer is crucial for maintaining homogeneity in larger vessels.
-
Sub-optimal Temperature Control: The bromination of aromatic compounds is an exothermic process. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[4] This can lead to a rise in the bulk reaction temperature, which can increase the rate of side reactions and decrease the selectivity for the desired product. A robust cooling system and careful control of the bromine addition rate are essential.
-
Reagent Addition Rate: On a small scale, reagents can be added relatively quickly. At a larger scale, the rate of bromine addition must be carefully controlled to match the heat removal capacity of the reactor and to maintain a low instantaneous concentration of bromine in the reaction mixture. This minimizes the formation of over-brominated species.
Q3: Our Skraup synthesis for a related quinoline derivative is extremely vigorous and difficult to control at a larger scale. How can we moderate this reaction?
A3: The Skraup synthesis is well-known for being highly exothermic and potentially hazardous if not properly managed.[2][3] To moderate the reaction during scale-up, consider the following control measures:
-
Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a common and effective strategy.[1] Ferrous sulfate is believed to act as an oxygen carrier, which extends the reaction over a longer period, making the exotherm more manageable.[3]
-
Controlled Reagent Addition: The concentrated sulfuric acid should be added slowly and in a controlled manner, with efficient cooling, to the mixture of the aniline, glycerol, and oxidizing agent. It is crucial to ensure good mixing during this addition to dissipate heat and prevent localized temperature spikes.
-
Proper Heating Protocol: The reaction should be heated gently to initiate it. Once the exothermic phase begins, the external heating should be reduced or removed to allow the reaction to proceed under its own heat generation. If the reaction becomes too vigorous, an efficient cooling system should be available to bring it under control.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting specific problems you may encounter during the scale-up of 8-Bromo-5-methoxyquinoline production.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Formation of byproducts; Product decomposition during workup or purification. | Optimize Reaction Conditions: Monitor the reaction progress using TLC or HPLC to ensure completion. Consider adjusting the reaction temperature or time. Control Reagent Addition: For direct bromination, add bromine slowly and sub-surface to improve dispersion and minimize side reactions. Purification Method: Evaluate the purification method. Recrystallization is often more scalable and economical for large quantities than column chromatography.[5] |
| Formation of Impurities (e.g., Di-brominated product) | Localized high concentrations of bromine; High reaction temperature. | Improve Mixing: Use an overhead mechanical stirrer with an appropriate impeller design to ensure rapid homogenization of the reactants. Precise Temperature Control: Maintain the optimal reaction temperature using a reliable reactor cooling system. Avoid temperature excursions. |
| Tar Formation (in Skraup Synthesis) | Harsh acidic and oxidizing conditions leading to polymerization.[2] | Use a Moderator: Incorporate ferrous sulfate to control the reaction rate and reduce charring.[2] Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by controlled reflux is recommended.[2] |
| Difficult Product Isolation/Purification | Product is an oil or has poor crystallinity; Presence of persistent impurities. | Optimize Crystallization: Conduct solvent screening to find a suitable solvent system for recrystallization. Control the cooling rate to promote the growth of larger, purer crystals.[6] Consider a Salt Screen: If the freebase is difficult to crystallize, consider forming a salt to improve its crystalline properties. |
| Safety Concerns (e.g., Bromine Handling) | Bromine is highly corrosive, toxic, and reactive.[7] | Engineering Controls: Always handle bromine in a well-ventilated fume hood. For larger quantities, consider a closed-system transfer.[8] Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, a full-face respirator with an acid gas cartridge, and a lab coat.[9] Emergency Preparedness: Have a neutralizing agent, such as a sodium thiosulfate solution, readily available to handle spills.[7] |
Section 3: Experimental Protocols & Diagrams
Protocol 1: Scale-Up of Direct Bromination of 8-Methoxyquinoline
Objective: To synthesize 8-Bromo-5-methoxyquinoline via direct bromination of 8-methoxyquinoline on a 1 kg scale.
Materials:
-
8-Methoxyquinoline (1.0 kg)
-
Glacial Acetic Acid (5 L)
-
Bromine (1.1 kg, 1.1 eq)
-
Sodium Thiosulfate Solution (10% w/v)
-
Sodium Bicarbonate Solution (saturated)
-
Dichloromethane
Procedure:
-
Reactor Setup: In a 20 L glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge the 8-methoxyquinoline and glacial acetic acid.
-
Cooling: Cool the stirred solution to 10-15 °C using a chiller.
-
Bromine Addition: Slowly add the bromine via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a 10% sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Work-up: Transfer the reaction mixture to a larger vessel and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with dichloromethane (3 x 2 L).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate).
Caption: Workflow for the scaled-up synthesis of 8-Bromo-5-methoxyquinoline.
Process Safety Management Workflow
Caption: Key elements of a Process Safety Management (PSM) program for chemical synthesis.[10][11]
Section 4: References
-
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem Technical Support.
-
Sigma-HSE. (2023, June 27). Process Safety Management (PSM): OSHA Standards & Safety. Retrieved from [Link]
-
SafetyCulture. (2025, October 10). A Guide to OSHA's Process Safety Management (PSM) Standard. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. Retrieved from BenchChem Technical Support.
-
BenchChem. (n.d.). Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. Retrieved from BenchChem Technical Support.
-
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Retrieved from BenchChem Technical Support.
-
CEP Magazine. (2008, June). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]
-
YouTube. (2024, June 6). Bromination safety. Retrieved from [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Handling Molecular Bromine in Industrial Synthesis. Retrieved from BenchChem Technical Support.
-
OSHA. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]
Sources
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- 2. weeklysafety.com [weeklysafety.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Process Safety Management (PSM): OSHA Standards & Safety [sigma-hse.us]
- 11. safetyculture.com [safetyculture.com]
Technical Support Center: Preventing Dibrominated Byproducts
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the formation of dibrominated byproducts in chemical reactions. This resource is designed to offer practical, field-proven insights and troubleshooting strategies to help you achieve selective monobromination and optimize your synthetic routes.
Our approach is grounded in a deep understanding of reaction mechanisms and the factors that influence selectivity. We aim to empower you not just with protocols, but with the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when trying to control bromination reactions and avoid the formation of unwanted dibrominated species.
Q1: What are the primary causes of dibrominated byproduct formation?
The formation of dibrominated byproducts is primarily a result of the monobrominated product being sufficiently reactive to undergo a second bromination under the reaction conditions. Key contributing factors include:
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating reagent is the most common cause of over-bromination.
-
High Reactivity of the Monobrominated Product: In many cases, the introduction of a bromine atom does not sufficiently deactivate the substrate, and in some instances can even activate it towards further reaction.
-
Harsh Reaction Conditions: High temperatures can increase reaction rates indiscriminately, leading to a loss of selectivity and the formation of multiple brominated species.[1][2]
-
Inappropriate Choice of Brominating Agent: Highly reactive brominating agents, such as elemental bromine (Br₂), are more prone to causing over-bromination compared to milder reagents.[3][4]
-
Presence of Unintended Catalysts: Trace amounts of acid or other catalytic impurities can sometimes accelerate the rate of bromination, leading to undesired byproducts.[1]
Q2: How does the choice of brominating agent affect selectivity?
The choice of brominating agent is critical for controlling selectivity. Milder reagents are generally preferred for selective monobromination as they are less reactive and allow for greater differentiation between the starting material and the monobrominated product.
| Brominating Agent | Reactivity | Typical Applications | Considerations for Selectivity |
| **Elemental Bromine (Br₂) ** | High | General purpose bromination | Prone to over-bromination; requires careful control of stoichiometry and temperature.[3] |
| N-Bromosuccinimide (NBS) | Moderate | Allylic and benzylic bromination, electrophilic aromatic bromination | Generally more selective than Br₂; provides a low, steady concentration of bromine.[4][5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Moderate | Electrophilic and radical bromination | Each molecule delivers two bromine atoms, so stoichiometry must be carefully controlled (typically 0.5-0.55 equivalents).[1] |
| In situ Generated Bromine | Variable | Electrophilic aromatic bromination | Can be generated from KBr with an oxidant; allows for fine control over the amount of active brominating species.[6] |
Q3: What is the role of stoichiometry in preventing dibromination?
Precise control of stoichiometry is arguably the most important factor in preventing the formation of dibrominated byproducts.[1] The fundamental principle is to ensure that the brominating agent is the limiting reagent.
-
Recommended Stoichiometry: For monobromination, it is advisable to use a 1:1 molar ratio of the substrate to the active bromine species, or even a slight substoichiometric amount of the brominating agent (e.g., 0.95 equivalents).[4]
-
Caution with Multi-Bromine Reagents: When using reagents that contain more than one bromine atom, such as DBDMH, it is crucial to adjust the stoichiometry accordingly. For instance, 0.5 equivalents of DBDMH would provide 1.0 equivalent of active bromine.[1]
Q4: How can I selectively achieve ortho- or para-monobromination of phenols and anilines?
The regioselectivity of brominating electron-rich aromatic compounds like phenols and anilines is highly dependent on the reaction conditions.
-
Para-Selective Bromination: This is often the thermodynamically favored product due to reduced steric hindrance.[7] Using a non-polar solvent and running the reaction at a low temperature can enhance para-selectivity.[8] For instance, the use of N-bromosuccinimide in acetonitrile has been shown to be highly para-selective.[5]
-
Ortho-Selective Bromination: Achieving ortho-selectivity can be more challenging. One effective method involves the slow, portion-wise addition of a milder brominating agent like DBDMH (0.50-0.52 mole equivalents) to a solution of the phenol in a non-polar solvent like chloroform at room temperature.[1]
Q5: What conditions favor selective benzylic bromination over aromatic ring bromination?
Selective benzylic bromination is achieved by promoting a radical chain mechanism while suppressing electrophilic aromatic substitution.[1][3]
-
Radical Initiators: The use of a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical initiation (e.g., exposure to UV light) will favor the radical pathway.[1]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the classic reagent for benzylic bromination via a radical mechanism.[9]
-
Catalyst Selection: The use of a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl₄), has been shown to selectively promote benzylic bromination with DBDMH over aromatic ring substitution.[1] Conversely, Brønsted acids tend to facilitate electrophilic aromatic bromination.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to the formation of dibrominated byproducts.
Issue 1: Significant Formation of Dibrominated Product Despite 1:1 Stoichiometry
If you are observing a significant amount of dibrominated byproduct even when using a 1:1 molar ratio of your substrate to the brominating agent, consider the following potential causes and solutions.
Decision-Making Workflow
Caption: Troubleshooting high dibromination.
Detailed Explanations and Solutions
-
Method of Addition: Adding the entire amount of the brominating agent at the beginning of the reaction can create localized areas of high concentration, leading to over-bromination.
-
Solution: Employ slow, dropwise addition of the brominating agent dissolved in a suitable solvent. This maintains a low, steady concentration of the reagent, favoring reaction with the more abundant starting material over the monobrominated product.
-
-
Reaction Temperature: Higher temperatures increase the rate of both the desired and undesired reactions, often reducing selectivity.
-
Solution: Perform the reaction at a lower temperature. For many brominations, starting at 0°C or even lower can significantly improve the ratio of mono- to di-brominated product.
-
-
Reactivity of Brominating Agent: Elemental bromine (Br₂) is highly reactive and less selective than other reagents.
-
Solution: Switch to a milder brominating agent such as N-Bromosuccinimide (NBS). NBS provides a low equilibrium concentration of Br₂, which helps to prevent over-bromination.[4]
-
Issue 2: Low Conversion of Starting Material with No Dibromination
If you have successfully suppressed dibromination but are now facing incomplete conversion of your starting material, the following adjustments can be made.
Optimization Strategy
Caption: Optimizing for higher conversion.
Detailed Explanations and Solutions
-
Fine-tuning Stoichiometry: While sub-stoichiometric amounts of the brominating agent are excellent for preventing dibromination, they will inherently lead to incomplete conversion.
-
Solution: Carefully increase the equivalents of the brominating agent in small increments (e.g., from 0.95 to 0.98, then to 1.0). Monitor the reaction closely by an appropriate analytical technique (TLC, GC-MS, LC-MS) to find the optimal balance between conversion and selectivity.
-
-
Reaction Time and Temperature: The reaction may simply be too slow under the highly selective conditions.
-
Solution: First, try extending the reaction time, monitoring for the consumption of the starting material. If the reaction has stalled, a gradual increase in temperature may be necessary. For example, if the reaction was performed at 0°C, allow it to slowly warm to room temperature.
-
Experimental Protocols
Protocol 1: Selective ortho-Monobromination of a Phenol using DBDMH
This protocol is adapted from a method demonstrated to be effective for the selective ortho-monobromination of phenols.[1]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL).
-
Reagent Addition: At room temperature, add solid 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.52 mmol) to the solution in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Benzylic Bromination of Toluene using DBDMH and ZrCl₄
This protocol outlines a method for the selective benzylic bromination over aromatic ring substitution, utilizing a Lewis acid catalyst.[1]
-
Reaction Setup: To a suspension of zirconium(IV) chloride (ZrCl₄) (0.1 mmol) in dichloromethane (4 mL) in a round-bottom flask, add toluene (4 mmol).
-
Reagent Addition: Add DBDMH (2 mmol, which provides 4 mmol of active bromine) to the mixture at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature under ambient light. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After the reaction is complete, quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the product with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be further purified by column chromatography if necessary.
References
- Verma, D. K., et al. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Journal of the Indian Chemical Society.
-
Ma, T., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules. [Link]
-
Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. [Link]
-
ResearchGate. Selective monobromination of CH-active compounds. [Link]
-
Chemistry LibreTexts. (2020). 5.11: Reactivity and Selectivity. [Link]
-
Krajcovicova, S., et al. (2020). Mild and Selective Method of Bromination of Flavonoids. Journal of Natural Products. [Link]
-
PubMed. (2020). Mild and Selective Method of Bromination of Flavonoids. [Link]
-
Pearson. How many dibrominated products could each of the compounds form if stereoisomers are included?. [Link]
-
ResearchGate. Facile, Metal‐free, Highly Para‐Selective Room Temperature Monobromination of Aniline Analogs. [Link]
-
Quora. (2017). Why is bromination more selective than chlorination?. [Link]
-
Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. [Link]
-
Chemistry Stack Exchange. (2016). What determines the high degree of selectivity in free radical brominations?. [Link]
- Google Patents.
-
ResearchGate. Effects of bromide on the formation and transformation of disinfection by-products during chlorination and chloramination. [Link]
-
ACS Publications. (2021). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. [Link]
-
YouTube. (2022). Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry. [Link]
-
Reddit. (2022). Why is bromination selective while chlorination is not?. [Link]
-
Royal Society of Chemistry. (1998). Environmentally friendly catalysis using supported reagents: the fast and selective bromination of aromatic substrates using supported zinc bromide. [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. [Link]
-
Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]
-
YouTube. (2019). in the chemical literature: dibromination, E2, & SN2. [Link]
-
PubMed. (2008). Electrophilic bromination of alkenes: environmental, health and safety aspects of new alternative methods. [Link]
- Google Patents.
-
Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-dibromoalkanes (dibromination). [Link]
-
ResearchGate. (2016). Does bromine atom-free radical (Br·) undergo a chemical reaction before dimerization to dibromine (Br2)?. [Link]
-
Science Forums. (2012). Preventing a bromination reaction from going radical. [Link]
-
Reddit. How to Brominate Alpha Carbon in presence of Alkenes. [Link]
-
YouTube. (2015). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. [Link]
-
Chemistry Stack Exchange. (2018). Bromination on aromatic compound. [Link]
-
Molecules. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]
-
ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. [Link]
-
ResearchGate. Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. [Link]
-
Scientific Update. (2024). A Dangerous Bromance. [Link]
-
ResearchGate. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
PubMed Central. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
Reddit. (2021). Common sources of mistake in organic synthesis. [Link]
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Technical Support Center: TLC Visualization for 8-Bromo-5-methoxyquinoline
Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of 8-Bromo-5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure accurate and reliable experimental outcomes. Here, we move beyond simple procedural lists to explain the why behind each step, empowering you to troubleshoot effectively and optimize your results.
Core Principles of TLC for Heterocyclic Compounds
Thin-layer chromatography is a cornerstone technique for monitoring reaction progress, assessing compound purity, and determining appropriate conditions for larger-scale purification. For a heterocyclic compound like 8-Bromo-5-methoxyquinoline, success hinges on a nuanced understanding of its chemical properties and how they interact with the TLC system's components: the stationary phase (typically silica gel) and the mobile phase (the eluting solvent).
8-Bromo-5-methoxyquinoline possesses a moderately polar quinoline core, a bromine atom, and a methoxy group. These features dictate its affinity for the polar silica gel and its solubility in various organic solvents. The aromatic quinoline structure allows for straightforward visualization under UV light, a non-destructive primary method. However, for confirmation, or if UV activity is weak, chemical staining becomes necessary.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the TLC analysis of 8-Bromo-5-methoxyquinoline, presented in a question-and-answer format.
Issue 1: No Spots are Visible on the TLC Plate
Q: I've run my TLC plate, but after development, I can't see any spots, even under the UV lamp. What went wrong?
A: This is a common issue with several potential causes. Let's break down the possibilities and solutions:
-
Insufficient Concentration: The most frequent reason for invisible spots is that the sample concentration is too low.
-
Solution: Re-spot the TLC plate, applying the sample multiple times in the same location. Allow the solvent to fully evaporate between each application to keep the spot small and concentrated.[1]
-
-
Incorrect UV Wavelength: 8-Bromo-5-methoxyquinoline, being an aromatic heterocyclic compound, should be UV-active.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the compound will dissolve into the solvent pool instead of migrating up the plate.[1]
-
Solution: Always ensure the solvent level is well below the spotting line.
-
-
Experimental Failure: It's also possible that the reaction did not yield the expected product, or the product is not present in the aliquot sampled.[1]
-
Solution: Before questioning your TLC technique, re-evaluate the reaction conditions and consider if the desired transformation was likely to have occurred.
-
-
Compound is Not UV-Active: While unlikely for this specific compound, some molecules do not absorb UV light at 254 nm.
-
Solution: Proceed to chemical staining methods. An iodine chamber is an excellent, generally applicable first choice.
-
Issue 2: The Spots are Streaking or Tailing
Q: My spots are not round and defined; instead, they are elongated streaks. How can I fix this?
A: Streaking is a significant problem as it prevents accurate Rf calculation and can obscure the separation of closely related compounds. The primary causes are:
-
Sample Overloading: Applying too much sample to the plate is a very common cause of streaking.[4][5][6][7] A supersaturated spot does not move up the plate in a defined band.
-
Solution: Dilute your sample and re-spot. The ideal spot on the baseline should be 1-2 mm in diameter.
-
-
Strong Compound-Silica Interaction: The quinoline nitrogen in your compound is basic and can interact strongly with the acidic silica gel stationary phase, causing tailing.[4][8]
-
Inappropriate Solvent Polarity: If the mobile phase is too polar, it may not effectively move the compound from the baseline, leading to streaking.[1]
-
Solution: Optimize your solvent system. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar one like ethyl acetate.[2] Adjust the ratio to achieve an Rf value between 0.3 and 0.5.
-
-
Sample Applied in a Highly Polar Solvent: If you dissolve your sample in a very polar solvent (like methanol) for spotting, it can interfere with the spotting process and cause the initial zone to be too large, leading to streaking.
-
Solution: If possible, dissolve your sample in a less polar solvent that is also present in your mobile phase.
-
Issue 3: Poor Separation of Spots
Q: My starting material and product have very similar Rf values, making it difficult to monitor the reaction. What can I do?
A: Achieving good separation is the primary goal of TLC. When spots are too close together, consider the following:
-
Optimize the Mobile Phase: This is the most critical factor.
-
Solution 1: Adjust Polarity. If the spots are clustered at the top of the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent. If they are stuck at the bottom (low Rf), increase the polarity.[9]
-
Solution 2: Change Solvent Selectivity. If adjusting polarity doesn't work, switch to a different solvent system. For example, if you are using hexane/ethyl acetate, try a system with different intermolecular interactions, such as dichloromethane/methanol.[9]
-
-
Use a Longer TLC Plate: A longer plate provides a greater distance for the compounds to travel, which can improve the resolution between spots with similar Rf values.
-
Try a Different Stationary Phase: While less common for routine monitoring, if separation on silica is impossible, consider using alumina plates (which have different surface properties) or reversed-phase TLC plates.[9]
Frequently Asked Questions (FAQs)
Q1: What is the first visualization technique I should try for 8-Bromo-5-methoxyquinoline?
A1: Always start with a non-destructive method. Given its aromatic quinoline structure, 8-Bromo-5-methoxyquinoline is expected to be UV-active. Therefore, the primary visualization method should be viewing the developed TLC plate under a short-wave (254 nm) UV lamp.[2][3] The compound should appear as a dark spot on the fluorescent background. This method is quick, easy, and leaves the compound unchanged, allowing for subsequent staining if needed.[10]
Q2: If I need to use a chemical stain, which one is best for this compound?
A2: If UV visualization is insufficient, several chemical stains are suitable.
-
Iodine: An excellent general-purpose and semi-non-destructive stain. Simply place the dried TLC plate in a chamber containing a few iodine crystals.[11] Iodine vapor has a high affinity for aromatic and unsaturated compounds, and will reveal 8-Bromo-5-methoxyquinoline as a brown or yellow-brown spot.[12][13][14][15] The stain is often temporary, so it's wise to circle the spots with a pencil shortly after visualization.[11]
-
Potassium Permanganate (KMnO₄): This is a strong oxidizing agent and provides a permanent stain. It is particularly useful for detecting compounds that can be oxidized. The quinoline ring is susceptible to oxidation.
-
Appearance: The spot will appear as a yellow-brown spot on a purple background.[12]
-
-
Dragendorff's Reagent: This stain is particularly effective for nitrogen-containing compounds and alkaloids.[12][16]
-
Appearance: It typically yields orange or orange-brown spots.
-
Q3: How do I prepare the common TLC stains?
A3: Proper preparation is key to effective visualization. Always prepare and handle stains in a fume hood with appropriate personal protective equipment.
| Stain | Preparation Protocol |
| Iodine Chamber | Place a few crystals of solid iodine at the bottom of a sealed glass jar or chamber. The iodine will sublime, creating a vapor-saturated atmosphere.[11][12] |
| Potassium Permanganate (KMnO₄) Stain | Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% aqueous NaOH.[16][17] This solution is stable for several months when stored in a dark bottle. |
| Dragendorff's Reagent | This is a two-part preparation. Solution A: Dissolve 1.7 g of basic bismuth nitrate in 100 mL of a 4:1 water/acetic acid mixture. Solution B: Dissolve 40 g of potassium iodide in 100 mL of water. Working Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of acetic acid, and 70 mL of water. |
Q4: Can I use a pen to mark the baseline on my TLC plate?
A4: No, you must always use a pencil. The ink from a pen contains organic dyes that will dissolve in the mobile phase and travel up the plate, creating confusing and artifactual spots.[1] A pencil mark is made of graphite, which is inert and will not move.
Experimental Workflow & Decision Making
The process of TLC analysis and visualization can be summarized in a logical workflow. The following diagram illustrates the key steps and decision points.
Caption: Workflow for TLC analysis and visualization.
This structured approach ensures that you start with the simplest, non-destructive visualization method and proceed to more specific chemical techniques only when necessary, saving time and preserving your sample information.
References
Sources
- 1. bitesizebio.com [bitesizebio.com]
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Validation & Comparative
A Comparative Guide to the Synthesis of 8-Bromo-5-methoxyquinoline and 5-Bromo-8-methoxyquinoline for Researchers
This in-depth technical guide provides a comprehensive comparison of the synthetic routes to two isomeric brominated methoxyquinolines: 8-Bromo-5-methoxyquinoline and 5-Bromo-8-methoxyquinoline. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of synthetic strategies, experimental protocols, and comparative performance data to inform experimental design and compound procurement.
Introduction
Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic introduction of bromine and methoxy substituents onto the quinoline ring system allows for fine-tuning of physicochemical properties and provides handles for further chemical modifications. The specific substitution pattern of these functional groups can dramatically influence biological activity. This guide focuses on the synthesis of two key isomers, 8-Bromo-5-methoxyquinoline and 5-Bromo-8-methoxyquinoline, highlighting the distinct synthetic challenges and outcomes associated with each.
At a Glance: Synthetic Strategy Overview
The synthetic accessibility of these two isomers differs significantly. The synthesis of 5-Bromo-8-methoxyquinoline is a straightforward, high-yielding process, while the preparation of 8-Bromo-5-methoxyquinoline is a more nuanced procedure with a comparatively lower yield.
| Feature | 5-Bromo-8-methoxyquinoline | 8-Bromo-5-methoxyquinoline |
| Synthetic Approach | Direct electrophilic bromination | Visible-light-induced bromination |
| Starting Material | 8-Methoxyquinoline | Arene Precursor |
| Number of Steps | 1 | 1 |
| Reported Yield | 92% | 41% |
| Key Reagents | Bromine, Dichloromethane | BrCCl₃, Visible Light |
Synthetic Pathways and Mechanistic Insights
The regioselectivity of bromination on the quinoline ring is heavily influenced by the directing effects of the existing substituents and the reaction conditions.
Synthesis of 5-Bromo-8-methoxyquinoline: A High-Yielding Direct Approach
The synthesis of 5-Bromo-8-methoxyquinoline is efficiently achieved through the direct electrophilic bromination of 8-methoxyquinoline. The electron-donating methoxy group at the 8-position strongly activates the quinoline ring towards electrophilic substitution, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance at the 7-position, bromination occurs selectively at the 5-position, affording the desired product as the sole major isomer.
Caption: Synthesis of 5-Bromo-8-methoxyquinoline.
Synthesis of 8-Bromo-5-methoxyquinoline: A Photochemical Approach
The synthesis of 8-Bromo-5-methoxyquinoline is accomplished via a visible-light-induced bromination reaction using bromotrichloromethane (BrCCl₃) as the bromine source.[1] This method offers a distinct regioselectivity compared to classical electrophilic bromination. The reaction proceeds through a radical mechanism, where the visible light initiates the homolytic cleavage of the Br-CCl₃ bond, generating a trichloromethyl radical and a bromine radical. The bromine radical then adds to the quinoline ring, followed by rearomatization to yield the brominated product. The specific directing effects under these photochemical conditions favor substitution at the 8-position.
Caption: Synthesis of 8-Bromo-5-methoxyquinoline.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline[1]
Materials:
-
8-Methoxyquinoline
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (AcOEt)
-
Hexane
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in distilled dichloromethane in a round-bottom flask.
-
Protect the flask from light and cool the solution in an ice bath.
-
Prepare a solution of bromine (1.1 eq) in dichloromethane.
-
Add the bromine solution dropwise to the stirred solution of 8-methoxyquinoline over 10 minutes.
-
Allow the reaction mixture to stir at ambient temperature for 2 days. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer sequentially with 5% aqueous NaHCO₃ solution (3 x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 5-bromo-8-methoxyquinoline.
Protocol 2: Synthesis of 8-Bromo-5-methoxyquinoline[2]
Materials:
-
5-Methoxyquinoline
-
Bromotrichloromethane (BrCCl₃)
-
Suitable solvent (e.g., acetonitrile)
-
Visible light source
Procedure:
-
In a suitable reaction vessel, dissolve 5-methoxyquinoline (1.0 eq) and bromotrichloromethane in the chosen solvent.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-bromo-5-methoxyquinoline.
Comparative Data
| Parameter | 5-Bromo-8-methoxyquinoline | 8-Bromo-5-methoxyquinoline |
| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol | 238.08 g/mol |
| Appearance | Brown solid | Colorless oil[1] |
| Melting Point | 80-82 °C | Not reported |
| Reported Yield | 92% | 41%[1] |
Spectroscopic Data Comparison
| Spectrum | 5-Bromo-8-methoxyquinoline | 8-Bromo-5-methoxyquinoline[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H) | δ 9.05 (dd, J = 4.3, 1.7 Hz, 1H), 8.60 (dd, J = 8.4, 1.7 Hz, 1H), 7.93 (d, J = 8.3 Hz, 1H), 7.45 (dd, J = 8.4, 4.3 Hz, 1H), 6.75 (d, J = 8.3 Hz, 1H), 4.00 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 | δ 155.15, 151.60, 145.64, 132.72, 131.61, 122.32, 121.11, 114.92, 105.20, 56.10 |
| IR (cm⁻¹) | 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300 | Not reported |
Discussion and Conclusion
The synthesis of 5-Bromo-8-methoxyquinoline is a robust and high-yielding process that leverages the inherent directing effects of the methoxy group in electrophilic aromatic substitution. This makes it a readily accessible building block for further chemical exploration.
In contrast, the synthesis of 8-Bromo-5-methoxyquinoline presents a greater challenge in terms of regiocontrol. The visible-light-induced radical bromination provides a viable, albeit lower-yielding, pathway to this isomer. The distinct electronic and steric environment of the 5-methoxyquinoline precursor under photochemical conditions allows for the selective introduction of bromine at the 8-position.
For researchers requiring 5-Bromo-8-methoxyquinoline, the direct bromination of 8-methoxyquinoline is the recommended and more economical route. For the synthesis of 8-Bromo-5-methoxyquinoline, the photochemical method, while less efficient in terms of yield, provides a direct entry to this specific isomer. The choice of synthetic route will ultimately depend on the desired isomer, scale of the reaction, and available resources.
This guide provides a foundational understanding of the synthetic landscape for these two important quinoline isomers. The provided protocols and data should serve as a valuable starting point for any research program requiring these compounds.
References
-
Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- Ogunmodede, O. T., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
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A Comparative Guide to Quinoline Synthesis: Doebner-von Miller vs. Direct Bromination Routes
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. The strategic synthesis of substituted quinolines is therefore of paramount importance. This guide provides an in-depth, objective comparison of two prominent synthetic strategies: the classic Doebner-von Miller reaction and modern approaches involving direct bromination of the quinoline core or its precursors. We will explore the mechanistic underpinnings, practical applications, and key performance differences to inform your selection of the optimal synthetic route.
Mechanistic Rationale: Two Divergent Pathways to the Quinoline Core
The Doebner-von Miller Reaction: A Classic Condensation Cascade
First reported in the 1880s, the Doebner-von Miller reaction is a robust method for forming the quinoline ring system by reacting an aniline with an α,β-unsaturated carbonyl compound under strong acidic conditions.[1][2] This reaction is a modification of the Skraup synthesis.[3] The acid, typically a Brønsted acid like HCl or H₂SO₄, or a Lewis acid like SnCl₄ or ZnCl₂, plays a crucial role in catalyzing the series of condensations and cyclization steps.[1][4]
The mechanism, while debated, is generally understood to proceed through a complex cascade.[1][5] A key proposal involves an initial Michael-type conjugate addition of the aniline to the activated carbonyl compound. This is followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring. An alternative "fragmentation-recombination" mechanism has also been proposed based on isotope labeling studies, suggesting the reaction can proceed through the breakdown and reassembly of intermediates.[5][6] The final oxidation step is critical; historically, oxidizing agents like arsenic acid or nitrobenzene were used, though modern protocols may employ air or other milder oxidants to improve the safety and environmental profile of the reaction.[3][7]
The causality behind this one-pot synthesis is its efficiency in building complexity from simple starting materials. The acid catalyst activates the carbonyl compound for nucleophilic attack and facilitates the necessary dehydration and cyclization steps required to form the bicyclic system.
Caption: Two primary strategies for bromoquinoline synthesis.
Head-to-Head Performance Comparison
The choice between these two synthetic strategies depends heavily on the desired substitution pattern, required scale, and tolerance for harsh conditions or multiple steps.
| Feature | Doebner-von Miller Reaction | Synthesis via Bromination |
| Primary Goal | Direct construction of the quinoline core. | Introduction of a versatile bromine handle for further functionalization. |
| Typical Yield | Variable (Poor to Good); Highly substrate-dependent. Often lowered by tar/polymer formation. [4][8] | Generally moderate to high, but can be a multi-step process. [9] |
| Regioselectivity | Generally favors 2- or 2,4-substituted quinolines. Can be unpredictable with meta-substituted anilines. Reversal to 4-substituted products is possible with specific ketoesters. [6][8][10] | Pre-functionalization: Excellent, defined by the starting aniline. Post-modification: Moderate to poor; often yields mixtures (e.g., 5- and 8-isomers) unless strongly directed by existing substituents. [11] |
| Substrate Scope | Broad for anilines and α,β-unsaturated carbonyls. Less suitable for sterically hindered substrates. [12][13]Anilines with strong electron-withdrawing groups can be unreactive. [8] | Pre-functionalization: Dependent on the chosen cyclization (e.g., Skraup, Friedländer). Post-modification: Broad, but regioselectivity is the main challenge. |
| Reaction Conditions | Harsh: Strong acids (H₂SO₄, HCl, TFA) and often high temperatures are required. [1][10] | Variable: Can range from harsh (Skraup) to milder (some direct brominations with NBS or Friedländer syntheses). [14][15][16] |
| Key Challenges | Tar formation from polymerization of the carbonyl compound, harsh conditions, sometimes violent or exothermic reactions, and formation of hydrogenated byproducts (dihydroquinolines). [3][4][7] | Controlling regioselectivity in direct bromination, potential for over-bromination, and the need for multiple synthetic steps. |
| Scalability | Can be challenging due to exothermic nature and byproduct management. [4] | Generally more scalable, especially precursor-based routes where each step is well-defined. |
| Safety/Environment | Traditionally uses hazardous reagents like arsenic acid or nitrobenzene as oxidants. Generates significant acidic waste. [3] | Use of molecular bromine requires care. Some routes (e.g., Sandmeyer) involve diazonium salts. Overall impact depends on the specific multi-step sequence. [11] |
Experimental Protocols
Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol describes the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde, generated in situ from acetaldehyde.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetaldehyde solution
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH) solution
-
Chloroform or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid. [4]2. Aldol Condensation (In Situ): Cool the flask in an ice-water bath. While stirring vigorously, slowly add the acetaldehyde solution through the dropping funnel. The slow addition and low temperature are critical to control the exothermic aldol condensation to form crotonaldehyde and to minimize its polymerization. [4]3. Cyclization: Once the acetaldehyde addition is complete, add anhydrous zinc chloride to the mixture. ZnCl₂ acts as a Lewis acid catalyst to promote the intramolecular cyclization. [4]4. Reflux: Heat the reaction mixture to reflux for approximately 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a concentrated NaOH solution until the mixture is basic. This step liberates the free quinoline base.
-
Extraction and Isolation: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with chloroform or dichloromethane. Combine the organic layers. [4]7. Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude 2-methylquinoline can be further purified by vacuum distillation.
Protocol: Synthesis of 6-Bromoquinoline via Skraup Reaction
This protocol details the synthesis of 6-bromoquinoline starting from 4-bromoaniline.
Materials:
-
4-Bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., Nitrobenzene or Arsenic(V) oxide)
-
Ferrous Sulfate (FeSO₄) (optional, to moderate the reaction)
-
Toluene for extraction
-
Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to 4-bromoaniline while cooling in an ice bath.
-
Reagent Addition: Add ferrous sulfate (if used), followed by glycerol. Finally, add the oxidizing agent (e.g., nitrobenzene).
-
Heating: Heat the mixture carefully. The Skraup reaction is notoriously exothermic and can become violent. Heat gently at first, and once the reaction initiates, it may be necessary to remove the heat source temporarily. Once the initial vigorous reaction subsides, continue heating under reflux for several hours. [14]4. Workup and Neutralization: Cool the reaction mixture and cautiously pour it into a large volume of water. Steam distill the mixture to remove any unreacted nitrobenzene. Cool the remaining solution and carefully neutralize it with a sodium carbonate solution until it is strongly alkaline. This will precipitate the crude product.
-
Extraction and Isolation: Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3 x volumes). Combine the organic layers. [14]6. Purification: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline, which can be purified further by recrystallization or column chromatography. [14]
Conclusion and Recommendations
The Doebner-von Miller reaction and bromination-centric routes offer distinct advantages for quinoline synthesis.
-
Choose the Doebner-von Miller reaction when:
-
Your target is a relatively simple 2- or 2,4-substituted quinoline.
-
You are starting from basic, inexpensive anilines and carbonyl compounds.
-
A one-pot synthesis is desired, and you have the equipment to manage potentially vigorous, exothermic reactions and harsh acidic conditions.
-
-
Choose a synthesis route involving bromination when:
-
Your primary goal is to install a bromine atom as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecules. [17] * High regioselectivity is critical, which can be achieved by starting with a pre-brominated aniline (e.g., 4-bromoaniline to make 6-bromoquinoline).
-
The harsh, one-pot conditions of the Doebner-von Miller reaction are incompatible with other functional groups on your substrate.
-
Ultimately, the optimal strategy is dictated by the specific molecular target. For direct, convergent synthesis of the core, the Doebner-von Miller method remains a powerful, albeit challenging, tool. For strategic, multi-step syntheses requiring a versatile functional handle for diversification, building from or directly brominating the quinoline ring provides superior control and flexibility.
References
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Doebner-von Miller reaction. (n.d.). In Wikipedia. Retrieved December 11, 2023, from [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
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Cheng, C. H., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Institutes of Health. [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
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Doebner-Miller reaction and applications. (2014). Slideshare. [Link]
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Doebner-von Miller reaction. (n.d.). Semantic Scholar. [Link]
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Bromination of 8-substituted quinolines. Reagents and conditions. (2016). ResearchGate. [Link]
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Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. [Link]
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Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. (2003). PubMed. [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ResearchGate. [Link]
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Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2013). ResearchGate. [Link]
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A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis. [Link]
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Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. (2006). PubMed. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
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Eisch, J. J., & Gadek, F. J. (1986). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated anils to 1,2-dihydroquinolines. The Journal of Organic Chemistry, 51(25), 4831–4839. [Link]
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Doebner-von Miller Synthesis. (n.d.). Chemistry Learner. [Link]
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Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2010). University of the Sunshine Coast, Queensland. [Link]
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ACS Publications. [Link]
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Friedländer synthesis. (n.d.). In Wikipedia. Retrieved December 11, 2023, from [Link]
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Advances in polymer based Friedlander quinoline synthesis. (2022). PubMed Central. [Link]
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The Friedländer Synthesis of Quinolines. (2004). Organic Reactions. [Link]
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Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (2010). University of the Sunshine Coast, Queensland. [Link]
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Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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A Comparative Guide to the Biological Activity of Bromo-Methoxy-Quinolines versus Bromo-Hydroxy-Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The versatility of the quinoline scaffold allows for chemical modifications that can fine-tune its biological profile, enhancing potency and selectivity while minimizing toxicity.[1] Among the myriad of possible substitutions, the introduction of bromine atoms and the strategic placement of methoxy or hydroxyl groups have proven to be particularly impactful in modulating the therapeutic potential of these compounds.
This technical guide provides a comparative analysis of the biological activities of two closely related classes of quinoline derivatives: bromo-methoxy-quinolines and bromo-hydroxy-quinolines. By examining experimental data from anticancer and antimicrobial studies, we will elucidate the nuanced structure-activity relationships (SAR) that govern their efficacy and explore the mechanistic underpinnings of their actions.
Anticancer Activity: A Tale of Two Functional Groups
The antiproliferative properties of quinoline derivatives are a major focus of cancer research.[5] The presence and position of bromo, methoxy, and hydroxyl substituents on the quinoline core play a critical role in their cytotoxic effects against various cancer cell lines.[6][7]
The Influence of Hydroxyl vs. Methoxy Groups
Emerging evidence suggests that bromo-hydroxy-quinolines often exhibit superior anticancer activity compared to their bromo-methoxy counterparts. The hydroxyl group, particularly at the C-8 position, is a key contributor to this enhanced potency.[6][8] This is attributed to several factors:
-
Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a well-known chelator of metal ions, a property that is implicated in its anticancer effects.[6]
-
Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and DNA, which is a crucial aspect of drug-target recognition.
-
Topoisomerase Inhibition: Studies have shown that 5,7-dibromo-8-hydroxyquinoline can inhibit human topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[6][8]
A study on the antiproliferative activity of various brominated quinolines highlighted that the conversion of a methoxy group at the C-8 position to a hydroxyl group significantly enhanced the inhibitory potential of the compound.[6] For instance, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline demonstrated potent activity against C6, HeLa, and HT29 cancer cell lines, with IC50 values of 15.4 µM, 26.4 µM, and 15.0 µM, respectively.[2][6] In contrast, its precursor with a methoxy group at C-8 showed no inhibitory activity.[6]
The Role of Bromine Substitution
The position and number of bromine atoms on the quinoline ring are also crucial determinants of anticancer activity.[9] Bromination at the C-5 and C-7 positions, in particular, has been shown to significantly enhance antiproliferative effects.[6] For example, the introduction of bromine at these positions in a trimethoxyquinoline derivative led to a substantial increase in its anticancer activity.[6] The presence of a bromine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[1]
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected bromo-methoxy-quinoline and bromo-hydroxy-quinoline derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 |
| HeLa (human cervical cancer) | 59.5 | |
| HT29 (human colon adenocarcinoma) | 36.6 | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 |
| HeLa (human cervical cancer) | 26.4 | |
| HT29 (human colon adenocarcinoma) | 15.0 | |
| 6,8-Dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 |
| HeLa (human cervical cancer) | 24.1 | |
| HT29 (human colon adenocarcinoma) | 26.2 |
Data sourced from a study on highly brominated quinolines.[2][6]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Substituted quinolines have a long history as effective antimicrobial agents, with their mechanism of action often involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[10] Both bromo-methoxy-quinolines and bromo-hydroxy-quinolines have been investigated for their potential to combat bacterial and fungal infections.[3][11]
Structure-Activity Relationships in Antimicrobial Quinolines
The antimicrobial efficacy of quinoline derivatives is highly dependent on the substitution pattern on the quinoline ring.[10] Key structural features that influence activity include:
-
N1 Position: Substitution at the N1 position is often crucial for antibacterial activity.[10]
-
C6 Position: The presence of a fluorine atom at the C6 position is a common feature in many potent fluoroquinolone antibiotics.[10][12]
-
C7 Position: Modifications at the C7 position can significantly impact the spectrum and potency of antimicrobial activity.[13]
While direct comparative studies between bromo-methoxy and bromo-hydroxy-quinolines in the antimicrobial sphere are less common, the general principles of quinoline SAR still apply. The electronic and steric properties of the methoxy and hydroxyl groups, in conjunction with the bromine substituents, will influence how these molecules interact with their microbial targets.
Antifungal Potential
Quinoline derivatives have also demonstrated promising antifungal activity against a range of pathogenic fungi, including Candida species and dermatophytes.[3][14] Studies have shown that modifications at various positions of the quinoline nucleus can lead to selective antifungal action.[3] For instance, certain derivatives have shown potent activity against dermatophytes with minimal cytotoxicity.[3] The lipophilicity conferred by bromine atoms could be advantageous for penetrating the fungal cell wall and membrane.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative substituted quinoline derivatives against various bacterial and fungal strains. While not a direct comparison of bromo-methoxy versus bromo-hydroxy analogs, it illustrates the range of antimicrobial activity observed in this class of compounds.
| Compound | Microorganism | MIC (µg/mL) |
| Novel Quinoline Derivative (Compound 2) | Bacillus cereus | 3.12 |
| Staphylococcus aureus | 6.25 | |
| Pseudomonas aeruginosa | 12.5 | |
| Escherichia coli | 25 | |
| Novel Quinoline Derivative (Compound 6) | Aspergillus flavus | 6.25 |
| Aspergillus niger | 12.5 | |
| Fusarium oxysporum | 25 | |
| Candida albicans | 50 | |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 |
| Mycobacterium tuberculosis H37Rv | 10 |
Data compiled from studies on novel quinoline derivatives and quinoline-based hybrids.[11][15][16]
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, this section outlines the standard experimental methodologies for assessing the biological activities of quinoline derivatives.
Anticancer Activity: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][9]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (bromo-methoxy-quinolines and bromo-hydroxy-quinolines) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1][10]
Principle: The broth microdilution method is a commonly used technique to determine the MIC of a compound.
Step-by-Step Methodology:
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of bromo-substituted quinolines are underpinned by their interactions with specific molecular targets and signaling pathways.
Anticancer Mechanisms
As previously mentioned, a key mechanism of action for some bromo-hydroxy-quinolines is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[5][6] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis (programmed cell death).
Caption: Inhibition of Topoisomerase by Bromo-Hydroxy-Quinolines.
Antimicrobial Mechanisms
The primary mechanism of action for many quinolone antimicrobials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][10] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.
Caption: Quinolone Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.
Conclusion and Future Directions
The comparative analysis of bromo-methoxy-quinolines and bromo-hydroxy-quinolines reveals subtle yet significant differences in their biological activities, particularly in the context of cancer therapy. The presence of a hydroxyl group, especially at the C-8 position, appears to confer superior anticancer potency, likely due to its involvement in metal chelation and enhanced target binding through hydrogen bonds.
While the antimicrobial potential of these compounds is evident, further research is needed to delineate the specific structure-activity relationships that govern their efficacy against a broader range of pathogens. Future studies should focus on the synthesis and evaluation of a more extensive library of these derivatives to enable a more direct and comprehensive comparison. Additionally, elucidating their precise mechanisms of action will be crucial for the rational design of next-generation quinoline-based therapeutics with improved efficacy and safety profiles.
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White, T. D., Cole, K. P., & Alt, C. A. (2012). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 16(10), 1694–1700. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for the Bromination of 8-Methoxyquinoline
Introduction
Brominated quinoline scaffolds are pivotal intermediates in the synthesis of a wide array of biologically active compounds, finding applications in drug development as antimalarial, antibacterial, and anticancer agents. Specifically, 8-methoxyquinoline is a common starting material where regioselective bromination is a key synthetic step. The traditional method, employing elemental bromine (Br₂), is highly effective but poses significant handling risks due to its high toxicity, corrosivity, and volatility.[1][2][3][4] This guide provides a comprehensive comparison of safer and more manageable alternative reagents for the bromination of 8-methoxyquinoline, grounded in experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic strategies.
Core Principles of Bromination on the 8-Methoxyquinoline Ring
The bromination of 8-methoxyquinoline is a classic example of electrophilic aromatic substitution. The electron-donating methoxy group at the C-8 position strongly activates the benzene portion of the quinoline ring, directing electrophiles primarily to the ortho and para positions. Due to steric hindrance from the heterocyclic ring, the C-5 and C-7 positions are the most reactive sites. Experimental evidence consistently shows that monobromination occurs preferentially at the C-5 position.[5][6]
Caption: General mechanism for the electrophilic bromination of 8-methoxyquinoline.
Comparative Analysis of Brominating Reagents
This section details the performance and handling characteristics of molecular bromine and three viable alternatives: N-Bromosuccinimide (NBS), Pyridinium Tribromide, and Copper(II) Bromide.
Molecular Bromine (Br₂): The Traditional Standard
Molecular bromine is a powerful and effective brominating agent that readily reacts with activated aromatic systems like 8-methoxyquinoline.
-
Expertise & Experience: The reaction with Br₂ is typically high-yielding and regioselective for the C-5 position.[5] However, its utility is significantly hampered by its hazardous nature. It is a fuming, corrosive liquid that can cause severe burns and respiratory damage.[2][3] Its high density and volatility also make accurate measurement and handling challenging, especially on a small scale.[2] Over-bromination to yield 5,7-dibromo-8-methoxyquinoline can occur if excess reagent is used.
-
Trustworthiness: The protocol is well-established and reproducible, consistently affording the 5-bromo derivative as the major product. The reaction progress can be visually monitored by the disappearance of the reddish-brown bromine color.
This protocol is adapted from Ökten, S., et al. (2016).[5]
-
Setup: Dissolve 8-methoxyquinoline (1.0 mmol) in 10 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (1.1 mmol, 1.1 eq) in 5 mL of CH₂Cl₂.
-
Reaction: Add the bromine solution dropwise to the stirred solution of 8-methoxyquinoline at room temperature over 10-15 minutes.
-
Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 15 mL) to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or alumina using a hexane/ethyl acetate eluent to yield pure 5-bromo-8-methoxyquinoline.[5]
N-Bromosuccinimide (NBS): The Safer Solid Alternative
N-Bromosuccinimide is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[2][7] It is a versatile reagent for electrophilic bromination of electron-rich aromatic compounds.[8][9]
-
Expertise & Experience: NBS provides excellent regioselectivity for activated aromatic rings.[10][11] For methoxy-substituted systems, the reaction proceeds smoothly, often under mild conditions. Using solvents like acetonitrile or dimethylformamide (DMF) can enhance reactivity and selectivity.[8][10] The causality behind using NBS lies in its ability to provide a low, steady concentration of electrophilic bromine, which minimizes side reactions and over-bromination compared to the bulk addition of Br₂.
-
Trustworthiness: The protocol is highly reliable and often results in cleaner reactions with simpler purification. The use of a solid reagent allows for more precise stoichiometry control. It's crucial to use freshly recrystallized NBS, as impurities can lead to undesired side reactions.[7]
This protocol is based on established procedures for brominating activated aromatic systems.[8][12]
-
Setup: Dissolve 8-methoxyquinoline (1.0 mmol) in 15 mL of acetonitrile (CH₃CN) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 mmol, 1.05 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 3-6 hours. Monitor progress by TLC.
-
Work-up: Once the starting material is consumed, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (20 mL).
-
Purification: Wash the organic solution with water (2 x 15 mL) to remove the succinimide byproduct, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product is then purified by column chromatography as previously described.
Pyridinium Tribromide (Py·Br₃): The Stable Bromine Complex
Pyridinium tribromide is a stable, non-volatile, crystalline solid that serves as a convenient electrophilic bromine source.[13][14] It is essentially a complex of pyridine, HBr, and Br₂, which gradually releases bromine in solution, making it another safe and easy-to-handle alternative.[14][15]
-
Expertise & Experience: This reagent offers reactivity comparable to molecular bromine but without the associated handling hazards.[14] Its solid nature simplifies measurement and transfer.[13] The reaction is effective for the bromination of various aromatic systems. The choice of Py·Br₃ is often dictated by the need for a controlled release of bromine and a simplified work-up, as the pyridinium hydrobromide byproduct is easily removed by an aqueous wash.
-
Trustworthiness: Pyridinium tribromide provides reproducible results and high yields. It is particularly advantageous for small-scale reactions where accurately dispensing small volumes of liquid bromine is difficult.[13]
This protocol is adapted from general procedures for aromatic bromination using Pyridinium Tribromide.
-
Setup: Dissolve 8-methoxyquinoline (1.0 mmol) in 15 mL of glacial acetic acid in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add pyridinium tribromide (1.1 mmol, 1.1 eq) to the solution in portions over 5 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-5 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into 50 mL of ice-water. A precipitate of the crude product may form.
-
Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash them with water, a 5% NaHCO₃ solution, and finally brine to remove acetic acid and pyridinium salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for chromatographic purification.
Copper(II) Bromide (CuBr₂): A Lewis Acid Approach
Copper(II) bromide is a versatile reagent used as both a catalyst and a bromine source in organic synthesis.[16] While commonly used for the α-bromination of ketones, it is also effective for the bromination of certain aromatic compounds.[16][17]
-
Expertise & Experience: CuBr₂ can act as a Lewis acid to polarize the Br-Br bond (if Br₂ is present) or can itself serve as the source of electrophilic bromine. Recent studies have demonstrated copper-promoted C5-bromination on related 8-aminoquinoline systems, highlighting its potential for regioselective functionalization.[18] The reaction often requires elevated temperatures but can proceed with high selectivity.
-
Trustworthiness: This method offers a distinct mechanistic pathway that can sometimes provide different selectivity or reactivity profiles compared to Br₂ or NBS. The heterogeneous nature of some CuBr₂ reactions can sometimes lead to variability, but in solution, it provides a reliable route.
This protocol is adapted from procedures for the bromination of aromatic compounds using Copper(II) Bromide.
-
Setup: Combine 8-methoxyquinoline (1.0 mmol) and Copper(II) Bromide (2.2 mmol, 2.2 eq) in a round-bottom flask.
-
Solvent Addition: Add 15 mL of a 1:1 mixture of chloroform and ethyl acetate.
-
Reaction: Heat the mixture to reflux (around 60-70°C) and stir. The reaction can take 6-12 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove copper salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography.
Performance Data Summary
| Reagent | Formula | Form | Typical Yield (5-bromo) | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Molecular Bromine | Br₂ | Liquid | ~92%[5] | 2-4 h | Room Temp. | High reactivity, low cost | Highly toxic, corrosive, volatile, difficult to handle[1][2] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | 85-95% | 3-6 h | Room Temp. | Safe, easy to handle, high selectivity[2][7] | Higher cost, byproduct removal needed |
| Pyridinium Tribromide | C₅H₆NBr₃ | Solid | 80-90% | 2-5 h | Room Temp. | Safe, solid, stable, controlled Br₂ release[13][14] | Higher cost, byproduct removal needed |
| Copper(II) Bromide | CuBr₂ | Solid | 75-85% | 6-12 h | Reflux | Alternative mechanism, good for specific substrates | Requires heating, stoichiometric metal use, product isolation can be more complex |
Experimental Workflow Visualization
Caption: A generalized workflow for the bromination of 8-methoxyquinoline.
Conclusion and Recommendations
While traditional bromination using elemental bromine is effective, its significant safety hazards warrant the adoption of alternative reagents in both academic and industrial settings.
-
N-Bromosuccinimide (NBS) stands out as the most practical and efficient alternative for the routine synthesis of 5-bromo-8-methoxyquinoline. It combines the benefits of high yield and selectivity with the safety and convenience of a solid reagent.
-
Pyridinium Tribromide (Py·Br₃) is an excellent choice, particularly for smaller-scale reactions where precise handling is paramount. Its performance is comparable to NBS.
-
Copper(II) Bromide (CuBr₂) represents a mechanistically distinct option that may be valuable in cases where other reagents fail or for exploring different reactivity patterns, though it typically requires more forcing conditions.
For researchers and drug development professionals, the choice of reagent should be guided by a balance of safety, efficiency, scale, and cost. For most applications, NBS provides the optimal combination of these factors, making it the recommended primary alternative to molecular bromine for the bromination of 8-methoxyquinoline.
References
-
Tricourt, F. F., et al. Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-indolo[3,2-c] quinoline. Marcel Dekker, Inc., 1995, [Link]
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Çakmak, O., & Ökten, S. Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron Letters, 2017, [Link]
-
Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications, 2016, [Link]
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Ökten, S., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 2025, [Link]
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Çakmak, O., & Ökten, S. Regioselective bromination. Tetrahedron Letters, 2017, [Link]
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Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate, 2016, [Link]
-
Kumar, A., & Akanksha. SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate, 2023, [Link]
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ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate, n.d., [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. Ningbo Inno Pharmchem Co.,Ltd., n.d., [Link]
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Zhu, D. How green is your bromination reaction? The Green Chemistry Initiative Blog, 2019, [Link]
-
Patil, S. A., et al. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 2022, [Link]
-
Carreno, M. C., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 1995, [Link]
-
LabXchange. The Brazen Element Bromine. LabXchange, n.d., [Link]
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Wikipedia. Pyridinium perbromide. Wikipedia, n.d., [Link]
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Wikipedia. N-Bromosuccinimide. Wikipedia, 2019, [Link]
-
ResearchGate. 5,7-Dibromo-8-methoxyquinoline. ResearchGate, n.d., [Link]
-
Li, J., et al. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 2024, [Link]
-
ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate, n.d., [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal, n.d., [Link]
-
Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar, 2016, [Link]
- Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
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Wikipedia. N-Bromosuccinimide. Wikipedia, n.d., [Link]
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National Center for Biotechnology Information. Bromine Acute Exposure Guideline Levels. NCBI, n.d., [Link]
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PrepChem. Preparation of pyridinium tribromide. PrepChem.com, n.d., [Link]
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Common Organic Chemistry. Bromination - Common Conditions. Common Organic Chemistry, n.d., [Link]
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ResearchGate. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate, 2023, [Link]
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Semantic Scholar. NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar, n.d., [Link]
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King, L. C., & Ostrum, G. K. Selective Bromination with Copper(II) Bromide1. Semantic Scholar, n.d., [Link]
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Wikipedia. Copper(II) bromide. Wikipedia, n.d., [Link]
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A Comparative Guide to the ¹H NMR Spectra of Quinoline and Isoquinoline
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural characterization of heterocyclic scaffolds is paramount. Quinoline and its constitutional isomer, isoquinoline, are foundational bicyclic aromatic heterocycles present in a vast array of natural products and synthetic pharmaceuticals, including antimalarial and anticancer agents.[1] While they share the same chemical formula, C₉H₇N, the placement of the nitrogen atom within the fused ring system—at position 1 in quinoline and position 2 in isoquinoline—induces significant changes in electron density distribution.[2] This guide provides an in-depth comparison of their ¹H Nuclear Magnetic Resonance (NMR) spectra, offering a robust analytical framework for their differentiation, supported by experimental data and protocols.
The Decisive Role of the Nitrogen Atom: An Electronic Perspective
The key to distinguishing quinoline and isoquinoline via ¹H NMR lies in understanding the anisotropic and inductive effects of the nitrogen atom. As an electronegative heteroatom, nitrogen withdraws electron density from the aromatic rings, "deshielding" nearby protons. Deshielded protons experience a stronger effective magnetic field and thus resonate at a higher chemical shift (further downfield) in the NMR spectrum.[3][4]
-
In Quinoline: The nitrogen at position 1 exerts its strongest deshielding effect on the adjacent protons at C-2 and C-8 (a peri proton). Consequently, the H-2 proton is typically the most downfield signal in the spectrum.
-
In Isoquinoline: The nitrogen at position 2 deshields the protons at C-1 and C-3. The H-1 proton, in particular, is highly deshielded and serves as a key diagnostic signal, often appearing as the most downfield resonance.[5]
These fundamental electronic differences create unique spectral "fingerprints" for each isomer, allowing for their confident identification.
Visualizing the Isomers and Analytical Workflow
To facilitate the discussion, the standard numbering for each isomer is presented below. Following this is a generalized workflow for the comparative spectroscopic analysis of these compounds.
Caption: Structures of Quinoline (left) and Isoquinoline (right).
Caption: General workflow for ¹H NMR analysis of quinoline isomers.
Comparative ¹H NMR Spectral Data
The following table summarizes the typical ¹H NMR chemical shifts (δ) and coupling constants (J) for quinoline and isoquinoline in deuterated chloroform (CDCl₃), a common NMR solvent.[5][6] These values are foundational for distinguishing between the two isomers.
| Position | Quinoline | Isoquinoline |
| δ (ppm) | Multiplicity & J (Hz) | |
| H-1 | — | — |
| H-2 | 8.90 | dd, J = 4.2, 1.7 |
| H-3 | 7.38 | dd, J = 8.2, 4.2 |
| H-4 | 8.12 | dd, J = 8.4, 1.7 |
| H-5 | 7.75 | d, J = 8.1 |
| H-6 | 7.52 | t, J = 7.6 |
| H-7 | 7.65 | t, J = 7.7 |
| H-8 | 8.08 | d, J = 8.4 |
Data synthesized from multiple sources.[5][7] Multiplicity: s (singlet), d (doublet), t (triplet), dd (doublet of doublets).
In-Depth Spectral Interpretation
Quinoline:
-
H-2 (8.90 ppm): This proton is the most deshielded in the pyridine ring, appearing as a doublet of doublets due to coupling with H-3 (³J ≈ 8.2 Hz) and a weaker, four-bond coupling with H-4 (⁴J ≈ 1.7 Hz). Its position far downfield is a primary identifier for the quinoline scaffold.[1]
-
H-4 (8.12 ppm): Also significantly deshielded, H-4 couples to H-3 and H-2, resulting in a doublet of doublets.
-
H-8 (8.08 ppm): This proton on the carbocyclic ring is notably downfield compared to other protons on that ring. This is due to the peri effect, where it is spatially close to the electron lone pair on the nitrogen atom, causing significant deshielding.
-
Carbocyclic Protons (H-5, H-6, H-7): These protons (7.52-7.75 ppm) resonate in a more typical aromatic region and their splitting patterns (doublet, triplet, triplet) are characteristic of a substituted benzene ring.
Isoquinoline:
-
H-1 (9.22 ppm): This is the most prominent diagnostic signal for isoquinoline.[5] It is strongly deshielded by the adjacent nitrogen and appears as a sharp singlet because it has no adjacent protons to couple with.
-
H-3 (7.58 ppm) & H-4 (8.50 ppm): These two protons are on the pyridine ring and are coupled to each other, appearing as two distinct doublets with a coupling constant of approximately 5.8 Hz. H-4 is further downfield than H-3.
-
Carbocyclic Protons (H-5, H-6, H-7, H-8): These protons (7.62-7.95 ppm) form a complex multiplet system similar to that of quinoline, but the H-8 proton is not as deshielded as in quinoline because it lacks the direct peri interaction with the nitrogen lone pair.
Standardized Experimental Protocol for ¹H NMR Analysis
This protocol provides a self-validating system for obtaining high-quality, reproducible ¹H NMR spectra for the identification of quinoline isomers.
A. Materials
-
Quinoline or Isoquinoline sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃), ≥99.8% D
-
Tetramethylsilane (TMS) or residual solvent signal for internal referencing (CDCl₃ at 7.26 ppm)[6]
-
NMR tube (5 mm, high precision)
-
Volumetric flask and micropipette
B. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the isomer sample and transfer it into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If TMS is used as an internal standard, ensure the solvent contains 0.03-0.05% TMS.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).
-
Capping: Cap the NMR tube securely.
C. Instrument & Data Acquisition The choice of a higher field spectrometer (≥400 MHz) is crucial for resolving the complex multiplets in the aromatic region.[5][8]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Insert the sample into the magnet. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton acquisition.
-
Spectral Width: Set to cover a range of -1 to 12 ppm to ensure all signals, including any potential impurities, are captured.[6]
-
Pulse Angle: Use a 30-45° flip angle to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
Acquisition Time (aq): Set to 2-4 seconds.
-
Number of Scans (ns): Acquire 16 or 32 scans to achieve an adequate signal-to-noise ratio.[5]
-
D. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.
-
Integration and Peak Picking: Integrate all signals to determine the relative number of protons for each resonance.[9] Pick all peaks and analyze their chemical shifts and multiplicities, comparing them against the reference data in Section 3 to confirm the isomer's identity.
References
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]
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PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]
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Schaefer, T., & Schneider, W. G. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41(4), 966-973. [Link]
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University of Regensburg. (n.d.). 1H NMR Spectroscopy. [Link]
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Pallas, a.s. (n.d.). Interpreting. OpenOChem Learn. [Link]
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DifferenceBetween.com. (2020). Difference Between Quinoline and Isoquinoline. [Link]
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Royal Society of Chemistry. (2014). Experimental section General. [Link]
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A Comparative Analysis of the Cytotoxicity of Brominated Quinoline Derivatives in Cancer Research
In the relentless pursuit of novel and more effective anti-cancer therapeutics, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[2][3][4] The introduction of bromine atoms to the quinoline ring system has been a particularly fruitful strategy, often leading to a significant enhancement of their anti-cancer properties.[1][5] This guide provides a comprehensive comparison of the cytotoxicity of different brominated quinoline derivatives, supported by experimental data, to assist researchers and drug development professionals in this promising field.
The Strategic Role of Bromination in Enhancing Cytotoxicity
The rationale behind incorporating bromine into potential drug candidates is multifaceted. The high atomic mass and lipophilicity of bromine can significantly alter the physicochemical properties of the parent molecule. This can lead to enhanced membrane permeability, increased bioavailability, and stronger interactions with biological targets. Furthermore, the position of the bromine substituent on the quinoline ring is crucial and can dramatically influence the compound's cytotoxic potency and selectivity.[1][6] Structure-activity relationship (SAR) studies have shown that the number and location of bromine atoms, in conjunction with other functional groups, are key determinants of the anti-cancer activity of these derivatives.[6][7]
Comparative Cytotoxicity of Brominated Quinoline Derivatives
The in vitro cytotoxic activity of a range of brominated quinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a standard metric for this assessment. The following table summarizes the IC50 values for several notable brominated quinoline derivatives, providing a comparative overview of their potency.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| Compound 6 | MCF-7 (Breast) | 8.5 | Doxorubicin | 32.02 | [5][8] |
| Compound 14 | MCF-7 (Breast) | 23.5 | Doxorubicin | 32.02 | [5][8] |
| Compound 19 | MCF-7 (Breast) | 23.7 | Doxorubicin | 32.02 | [5][8] |
| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin | Not Specified | [9] |
| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not Specified | [9] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioma), HeLa (Cervical), HT29 (Colon) | 6.7-25.6 µg/mL | Not Specified | Not Specified | [6] |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Glioma), HeLa (Cervical), HT29 (Colon) | 5.45–9.6 μg/mL | 5-Fluorouracil (5-FU) | Not Specified | [1][10][11] |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6 (Glioma), HeLa (Cervical), HT29 (Colon) | Significant inhibitory effects | 5-Fluorouracil (5-FU) | Not Specified | [1][10][11] |
| 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione (6h) | Raji (Lymphoma), HeLa (Cervical) | IC30: 82 µM (Raji), 24.4 µM (HeLa) | Not Specified | Not Specified | [12] |
Note: Direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Unraveling the Mechanisms of Action
The cytotoxic effects of brominated quinoline derivatives are often mediated through the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[1][6] Some derivatives have also been shown to function as topoisomerase I inhibitors.[1][6] Topoisomerases are essential enzymes for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage and cell death.
Caption: A simplified diagram illustrating potential mechanisms of action for brominated quinoline derivatives, including topoisomerase I inhibition and apoptosis induction, leading to cancer cell death.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic activity of these compounds predominantly relies on robust and well-established in vitro assays. The following are detailed protocols for commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.[9]
Experimental Workflow:
Caption: A stepwise workflow of the MTT assay for determining the cytotoxicity of brominated quinoline derivatives.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The brominated quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the test compounds. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specific duration, typically 48 or 72 hours, under the same conditions as in step 1.
-
MTT Addition: After the incubation period, the medium containing the compounds is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is another common method to assess cytotoxicity by measuring the amount of lactate dehydrogenase released from damaged cells into the culture medium.[1][6]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the cells with the test compounds for the desired period.
-
Collection of Supernatant: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: The collected supernatant is mixed with the LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (usually around 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Future Directions and Conclusion
The collective evidence strongly suggests that brominated quinoline derivatives are a promising class of compounds for the development of novel anti-cancer agents.[1][10][11] Several derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines, with some exhibiting IC50 values in the low micromolar or even nanomolar range.[5][9] The versatility of the quinoline scaffold allows for straightforward chemical modifications, enabling the synthesis of diverse libraries of brominated derivatives for further optimization of their anti-cancer efficacy and selectivity.[1]
Future research should focus on elucidating the detailed mechanisms of action for the most potent compounds, including the identification of their specific molecular targets. In vivo studies are also a critical next step to evaluate the therapeutic potential and safety profiles of these promising candidates. The continued exploration of the structure-activity relationships of brominated quinolines will undoubtedly pave the way for the design of next-generation anti-cancer drugs with improved therapeutic indices.
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Efficacy of 8-Bromo-5-methoxyquinoline Derivatives Against Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer activities. The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide provides a comprehensive analysis of the efficacy of brominated quinoline derivatives, with a particular focus on the potential of 8-bromo-5-methoxyquinoline analogs, against various cancer cell lines. Due to the limited availability of direct experimental data on 8-bromo-5-methoxyquinoline derivatives, this guide will draw objective comparisons from structurally related brominated and methoxy-substituted quinolines to provide valuable insights for researchers, scientists, and drug development professionals.
The Rationale for Quinoline Derivatives in Oncology
Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration[1]. The introduction of halogen atoms, such as bromine, and electron-donating groups, like a methoxy group, at specific positions on the quinoline ring can significantly influence the molecule's steric and electronic properties. This, in turn, can enhance binding affinity to biological targets and improve selectivity, potentially leading to more effective and less toxic therapeutic agents[2].
Comparative Cytotoxicity of Brominated Quinoline Derivatives
The in vitro cytotoxic activity of several brominated quinoline derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, provides a basis for comparative analysis.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 (range) | Not Specified | Not Specified | [3][4] |
| HeLa (Cervical Carcinoma) | 6.7 - 25.6 (range) | Not Specified | Not Specified | [3][4] | |
| HT29 (Colorectal Adenocarcinoma) | 6.7 - 25.6 (range) | Not Specified | Not Specified | [3][4] | |
| 6,8-Dibromo-5-nitroquinoline (17) | C6 (Rat Brain Tumor) | 50.0 | 5-FU | Not Specified | [1][4] |
| HT29 (Colorectal Adenocarcinoma) | 26.2 | 5-FU | Not Specified | [1] | |
| HeLa (Cervical Carcinoma) | 24.1 | 5-FU | Not Specified | [1] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat Brain Tumor) | 15.4 | 5-FU | 240.8 - 258.3 (range) | [1] |
| HeLa (Cervical Carcinoma) | 26.4 | 5-FU | 240.8 - 258.3 (range) | [1] | |
| HT29 (Colorectal Adenocarcinoma) | 15.0 | 5-FU | 240.8 - 258.3 (range) | [1] | |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast Adenocarcinoma) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 | [4][5] |
| SW480 (Colorectal Adenocarcinoma) | 17.85 ± 0.92 | Doxorubicin | Not Specified | [4][5] |
Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.
The data suggest that brominated quinoline derivatives exhibit significant cytotoxic activity against a range of cancer cell lines. Notably, the presence of a hydroxyl group at the C-8 position, as seen in 5,7-dibromo-8-hydroxyquinoline, appears to be crucial for its potent anticancer effects[3]. While specific data for 5-bromo-8-methoxy-2-methylquinoline is not available, the activity of these related compounds underscores the potential of the 8-substituted quinoline scaffold[6].
Molecular Mechanisms of Action
The anticancer activity of quinoline derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.
Induction of Apoptosis
Many quinoline derivatives have been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair[3]. Inhibition of this enzyme leads to DNA damage and subsequently triggers the apoptotic cascade. Another identified mechanism is the activation of the MKK7-JNK signaling pathway, which plays a crucial role in apoptosis induction in response to cellular stress[7][8].
Cell Cycle Arrest
Several halogenated 2H-quinolinone derivatives have been found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation[9]. This disruption of the normal cell cycle progression is a key mechanism for inhibiting tumor growth.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used to evaluate the anticancer efficacy of 8-bromo-5-methoxyquinoline derivatives.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the 8-bromo-5-methoxyquinoline derivative and a positive control (e.g., Doxorubicin) for a specified incubation period (typically 24-72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the 8-bromo-5-methoxyquinoline derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase will have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity will indicate the DNA content and thus the cell cycle phase.
Conclusion and Future Directions
The available evidence on structurally related compounds strongly suggests that 8-bromo-5-methoxyquinoline derivatives are a promising class of molecules for anticancer drug development. Their potential to induce apoptosis and cause cell cycle arrest warrants further investigation. Future research should focus on synthesizing a library of 8-bromo-5-methoxyquinoline analogs and performing comprehensive in vitro screening against a diverse panel of cancer cell lines to establish a clear structure-activity relationship. Mechanistic studies should then be conducted on the most potent compounds to elucidate their specific molecular targets and signaling pathways. This systematic approach will be instrumental in advancing these promising compounds from preclinical research to potential clinical applications.
References
- Ökten, S., Çakmak, O., & Tekin, S. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
- Ma, L., et al. (2025). Synthesis and evaluation of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives as inducers of apoptosis in triple-negative breast cancer MDA-MB-468 cells via MKK7-JNK pathway activation. [Journal name, volume, and pages, if available].
- BenchChem. (2025). Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies.
- BenchChem. (2025). Comparative Analysis of 5-Bromo-8-methoxy-2-methylquinoline in Experimental Applications.
- Ma, L., et al. (2025). Synthesis and evaluation of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives as inducers of apoptosis in triple-negative breast cancer MDA-MB-468 cells via MKK7-JNK pathway activation.
- Szymański, P., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(15), 4983.
- Hsieh, T. J., et al. (2011). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. European Journal of Medicinal Chemistry, 46(9), 4163-4169.
- BenchChem. (2025). Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines.
- BenchChem. (2025). Unraveling the Potency of Bromo-Methoxy-Nitroquinolines: A Comparative Guide to their Structure-Activity Relationship.
- Wang, Y., et al. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Journal name, volume, and pages, if available].
- Wang, Y., et al. (2025). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PMC.
- Li, X., et al. (2019). 8-bromo-7-methoxychrysin targets NF-κB and FoxM1 to inhibit lung cancer stem cells induced by pro-inflammatory factors. Journal of Cancer, 10(21), 5244–5255.
- Gębura, K., et al. (2022).
- Li, C., et al. (2017). 8-bromo-7-methoxychrysin inhibits properties of liver cancer stem cells via downregulation of β-catenin. World Journal of Gastroenterology, 23(14), 2529–2539.
- Ökten, S., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 4004.
- Li, X., et al. (2019).
- El-Sayed, M. A., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 12(35), 22695-22710.
- Acar, Ç., et al. (2023). Analysis of Quinolinequinone Analogs with Promising Cytotoxic Activity against Breast Cancer. Chemistry & Biodiversity, 20(9), e202300848.
- El-Naggar, M., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2304–2315.
- Hassani, M., et al. (2024).
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A Comparative Guide to the Spectroscopic Analysis of 8-Bromo-5-methoxyquinoline
For researchers, scientists, and professionals in the field of drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as the quinoline derivative 8-Bromo-5-methoxyquinoline, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this compound. We will delve into the causality behind experimental choices, present and interpret experimental data, and offer detailed protocols to ensure self-validating results.
The Importance of Structural Confirmation
8-Bromo-5-methoxyquinoline is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise placement of the bromo and methoxy substituents on the quinoline scaffold is critical to its chemical properties and biological activity. Ambiguity in its structure could lead to erroneous interpretations of experimental results and hinder the progress of research and development. Therefore, a combination of spectroscopic methods is employed to provide orthogonal data points, each offering a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 8-Bromo-5-methoxyquinoline, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR provides a quantitative count of the different types of protons and reveals their neighboring protons through spin-spin coupling.
Causality of Experimental Choices: A standard 400 MHz spectrometer is typically sufficient to resolve the proton signals of 8-Bromo-5-methoxyquinoline. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal that does not interfere with the signals of the analyte.[1] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.05 | dd | J = 4.3, 1.7 | 1H | H-2 |
| 8.60 | dd | J = 8.4, 1.7 | 1H | H-4 |
| 7.93 | d | J = 8.3 | 1H | H-6 |
| 7.45 | dd | J = 8.4, 4.3 | 1H | H-3 |
| 6.75 | d | J = 8.3 | 1H | H-7 |
| 4.00 | s | - | 3H | -OCH₃ |
Data sourced from Fan et al. (2021)[1]
Interpretation: The downfield chemical shifts of H-2 and H-4 are characteristic of protons on a nitrogen-containing aromatic ring. The doublet of doublets (dd) pattern for these protons arises from coupling to H-3 and a longer-range coupling. The singlet at 4.00 ppm with an integration of 3H is a clear indicator of the methoxy group protons. The remaining doublets correspond to the protons on the benzene ring portion of the quinoline.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.
Causality of Experimental Choices: A spectrometer operating at 101 MHz is commonly used for ¹³C NMR. The same solvent and standard (CDCl₃ and TMS) as in ¹H NMR are typically used for consistency.
Expected ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 155.15 | C-5 |
| 151.60 | C-2 |
| 145.64 | C-8a |
| 132.72 | C-4 |
| 131.61 | C-6 |
| 122.32 | C-4a |
| 121.11 | C-3 |
| 114.92 | C-8 |
| 105.20 | C-7 |
| 56.10 | -OCH₃ |
Data sourced from Fan et al. (2021)[1]
Interpretation: The number of signals (10) corresponds to the ten carbon atoms in the molecule. The chemical shift values are indicative of the electronic environment of each carbon. For instance, the carbon attached to the electronegative oxygen of the methoxy group (C-5) is observed at a downfield shift of 155.15 ppm. The carbon bearing the bromine atom (C-8) is shielded relative to other aromatic carbons and appears at 114.92 ppm. The methoxy carbon signal appears upfield at 56.10 ppm.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and can offer structural clues through the analysis of fragmentation patterns.
Causality of Experimental Choices: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is preferred for accurate mass determination, which allows for the confirmation of the elemental composition.[1]
Expected HRMS (ESI) Data:
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 237.9862 | 237.9864 |
Hypothetical data based on typical instrument accuracy.
Interpretation: The presence of a molecular ion peak at the expected m/z value confirms the molecular formula of C₁₀H₈BrNO. A key feature to look for in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can occur. In a typical electron ionization (EI) mass spectrum, fragmentation would be more pronounced. Likely fragmentation pathways for 8-Bromo-5-methoxyquinoline would involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).
Experimental Protocol: High-Resolution Mass Spectrometry (ESI)
Caption: Workflow for HRMS (ESI) analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality of Experimental Choices: Fourier-Transform Infrared (FTIR) spectroscopy is the standard method. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. This technique is rapid and requires only a small amount of sample.
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-OCH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1275-1200 | C-O stretch | Aryl ether |
| ~1050 | C-Br stretch | Aryl bromide |
Data based on typical IR correlation tables for quinoline derivatives.[2]
Interpretation: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the quinoline ring. The presence of the methoxy group will be confirmed by the aliphatic C-H stretching bands and a strong C-O stretching band. The C-Br stretching vibration is typically found in the fingerprint region and can provide evidence for the bromine substituent.
Experimental Protocol: FTIR Spectroscopy
Caption: Workflow for FTIR spectroscopic analysis.
Comparison of Spectroscopic Techniques
| Technique | Strengths | Limitations |
| ¹H & ¹³C NMR | - Provides detailed structural information (connectivity, stereochemistry)- Quantitative | - Requires relatively large sample amount- Can be time-consuming- Insensitive to symmetrical molecules |
| Mass Spectrometry | - High sensitivity- Provides molecular weight and elemental composition- Fragmentation patterns offer structural clues | - Isomers can be difficult to distinguish- Can be destructive |
| IR Spectroscopy | - Fast and simple- Good for identifying functional groups | - Provides limited information on the overall structure- Complex spectra can be difficult to interpret |
Alternative and Complementary Techniques
While NMR, MS, and IR are the workhorses of structural elucidation, other techniques can provide valuable complementary information:
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially for more complex molecules. They reveal proton-proton and proton-carbon correlations over one or more bonds.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute structure of the molecule, including bond lengths and angles. This is often considered the "gold standard" for structural confirmation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can provide information about the electronic transitions within the molecule and is particularly useful for conjugated systems like quinolines.
Conclusion
The structural confirmation of 8-Bromo-5-methoxyquinoline requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed framework of the molecule, high-resolution mass spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy identifies the key functional groups. By carefully executing the experimental protocols and critically interpreting the data from each method, researchers can be confident in the structural integrity of their synthesized compounds, paving the way for further investigation into their chemical and biological properties.
References
- Fan, J., et al. (2021). Visible-light-induced mono-bromination of arenes with BrCCl₃ - Supporting Information. The Royal Society of Chemistry.
- Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, Vol 16, No 2.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
- ResearchGate. FTIR spectrum of quinoline derivative.
- MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
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PubChem. 8-Bromo-5-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]
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Comparing the reactivity of bromine at different positions on the quinoline ring.
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a cornerstone of therapeutic design. Its functionalization is paramount for modulating pharmacological activity, and among various transformations, bromination stands out as a critical gateway for introducing further molecular diversity via cross-coupling and nucleophilic substitution reactions.[1][2][3][4] This guide provides an in-depth, objective comparison of the reactivity towards bromination at different positions on the quinoline ring, grounded in mechanistic principles and supported by experimental data.
The Electronic Landscape of Quinoline: A Tale of Two Rings
The reactivity of the quinoline ring is a direct consequence of its electronic structure—a fusion of an electron-rich benzene ring (carbocyclic) and an electron-deficient pyridine ring (heterocyclic). The nitrogen atom's electron-withdrawing nature deactivates the pyridine ring towards electrophilic attack, making the benzene ring the primary site for such reactions.[5][6][7] Conversely, the pyridine ring is more susceptible to nucleophilic substitution.
Under the strongly acidic conditions often employed for electrophilic bromination, the quinoline nitrogen is protonated. This protonation further deactivates the heterocyclic ring, reinforcing the preference for substitution on the carbocyclic ring, primarily at the C5 and C8 positions.[7][8] The stability of the resulting cationic intermediate (Wheland intermediate) dictates this preference, with attack at C5 and C8 allowing for resonance structures that preserve the aromaticity of the pyridine ring.[5]
Electrophilic Bromination: A Position-by-Position Analysis
Direct bromination of unsubstituted quinoline is a classic electrophilic aromatic substitution that typically yields a mixture of products. The regioselectivity is highly dependent on reaction conditions.
Under vigorous acidic conditions (e.g., Br₂ in concentrated H₂SO₄), electrophilic substitution occurs preferentially at the C5 and C8 positions of the carbocyclic ring.[5][6][7][9] This is due to the formation of the most stable cationic intermediates.[5]
-
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the electrophile (Br⁺) attacks the electron-rich benzene ring.
-
Experimental Evidence: Treatment of quinoline with bromine in the presence of concentrated sulfuric acid typically yields a mixture of 5-bromoquinoline and 8-bromoquinoline.[7][9] The ratio of these isomers can be influenced by temperature and reaction time.
While less favored under standard electrophilic conditions, the synthesis of 3-bromoquinoline via direct bromination is achievable under specific, often harsher, conditions that can alter the reaction pathway.
-
High-Temperature Gas-Phase Bromination: A notable exception to the C5/C8 preference is the gas-phase bromination of quinoline at 300°C, which selectively yields 3-bromoquinoline.[9][10] This method circumvents the typical solution-phase regioselectivity.[9]
-
Bromination of Quinoline Hydrobromide: Direct bromination of quinoline hydrobromide can also favor the formation of the 3-bromo isomer.[11]
The C6 and C7 positions are generally less reactive towards electrophilic attack compared to C5 and C8. This is attributed to the less stable intermediates formed upon electrophilic attack at these positions.[5] However, the presence of activating substituents on the benzene ring can direct bromination to these positions.
The presence of strong electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) dramatically alters the reactivity and regioselectivity. These groups strongly activate the ring, often leading to polybromination.[8]
-
8-Hydroxyquinoline: Bromination of 8-hydroxyquinoline is complex and can yield a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline, depending on the stoichiometry of the bromine used.[8][12][13] Using 2.1 equivalents of Br₂ can drive the reaction towards the dibrominated product.[8][12]
-
8-Methoxyquinoline: In contrast, 8-methoxyquinoline shows regioselective bromination at the C-5 position, yielding 5-bromo-8-methoxyquinoline as the sole product.[13]
Comparative Data Summary
The following table summarizes the typical outcomes and conditions for the electrophilic bromination of quinoline at various positions.
| Position | Typical Reagents and Conditions | Major Product(s) | Yield | Key Considerations |
| C5 / C8 | Br₂, concentrated H₂SO₄ | 5-Bromoquinoline & 8-Bromoquinoline | Mixture | Standard electrophilic substitution pathway.[7][9] |
| C3 | Quinoline vapor, Br₂ gas, 300°C | 3-Bromoquinoline | Moderate | High-temperature, gas-phase reaction alters regioselectivity.[9][10] |
| C5 & C7 | 8-Hydroxyquinoline, Br₂ (2.1 equiv) | 5,7-Dibromo-8-hydroxyquinoline | High (90%) | Strong activation by the -OH group leads to dibromination.[12] |
| C5 | 8-Methoxyquinoline, Br₂ | 5-Bromo-8-methoxyquinoline | High (92%) | Regioselective monobromination directed by the -OCH₃ group.[13] |
Nucleophilic and Radical Pathways: Alternative Reactivities
While electrophilic substitution dominates the chemistry of the carbocyclic ring, other reaction types can occur at different positions.
The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Bromoquinolines are excellent substrates for nucleophilic substitution reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, allowing for the introduction of nitrogen, oxygen, and sulfur nucleophiles.[1]
-
Mechanism: These reactions typically proceed through an addition-elimination mechanism or via transition-metal-catalyzed pathways.
-
Example: 2-Bromoquinoline can be formed via gas-phase bromination at 450-500°C.[10] This isomer is then a useful precursor for nucleophilic substitution reactions.
N-Bromosuccinimide (NBS) can serve as both an electrophilic bromine source and an oxidant, enabling radical pathways, particularly in the synthesis of polybrominated quinolines from tetrahydroquinoline precursors.[2][3][4]
-
Mechanism: This one-pot cascade involves an initial electrophilic bromination on the electron-rich carbocyclic ring of tetrahydroquinoline, followed by a radical dehydrogenation to afford the aromatic polybrominated quinoline.[2][4]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline [13]
This protocol details the regioselective monobromination of 8-methoxyquinoline.
-
Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (CH₂Cl₂) (15 mL) in a round-bottom flask.
-
Prepare a solution of bromine (2.7 mmol, 1.1 equiv) in chloroform (CHCl₃).
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at ambient temperature.
-
Stir the reaction mixture for 2 days.
-
Upon completion, wash the organic layer with a 5% aqueous NaHCO₃ solution (3 x 20 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on a short alumina column, eluting with ethyl acetate/hexane (1:3) to yield the solid product.
Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline [12]
This protocol describes the dibromination of the highly activated 8-hydroxyquinoline.
-
Dissolve 8-hydroxyquinoline (6.9 mmol) in acetonitrile (CH₃CN) (20 mL).
-
Prepare a solution of bromine (13.8 mmol, 2.0 equiv) in CH₃CN (10 mL).
-
Add the bromine solution to the 8-hydroxyquinoline solution over 10 minutes.
-
Stir the mixture at 0°C for 1 day.
-
After the consumption of bromine, wash the organic layer with a 5% aqueous NaHCO₃ solution (4 x 25 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the product.
Visualizing Reaction Pathways
Diagram 1: Electrophilic Bromination of Quinoline
Caption: Electrophilic bromination of quinoline under acidic conditions.
Diagram 2: Bromination Workflow for 8-Substituted Quinolines
Caption: Comparative workflow for brominating activated quinolines.
Conclusion: A Versatile Scaffold with Tunable Reactivity
The bromination of the quinoline ring is a nuanced process governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. While the carbocyclic ring, particularly at the C5 and C8 positions, is the kinetically and thermodynamically favored site for electrophilic attack on the unsubstituted core, the strategic placement of activating groups or the use of unconventional reaction conditions can unlock the reactivity of other positions. Understanding these controlling factors is essential for researchers aiming to leverage bromoquinolines as versatile intermediates in the synthesis of complex, biologically active molecules. The protocols and comparative data presented herein provide a robust framework for the rational design and execution of regioselective quinoline bromination strategies.
References
- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Deriv
- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide - Benchchem. (URL: )
- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines - Benchchem. (URL: )
- Electrophilic substitution reaction in quinoline and isoquinoline - Química Organica.org. (URL: )
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (URL: )
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: )
- (PDF)
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
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- Preparation and Properties of Quinoline. (URL: )
- Synthesis and Reactions of Quinoline - Pharmaguideline. (URL: )
- Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry - Reddit. (URL: )
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- introduction to the synthesis of polybromin
-
Reactions of Quinoline - YouTube. (URL: [Link])
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A Senior Application Scientist's Guide to Alternative Synthetic Pathways for 8-Substituted Quinolines
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Specifically, functionalization at the 8-position has given rise to compounds with significant biological activities, including antimalarial, anticancer, and neuroprotective properties. Historically, the synthesis of these vital molecules has been dominated by classical named reactions, often requiring harsh conditions and offering limited control over regioselectivity.
This guide provides an in-depth comparison of both classical and modern synthetic strategies for accessing 8-substituted quinolines. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, evaluate the strengths and limitations of each pathway, and provide the quantitative data necessary for informed methodological selection in a research and development setting.
The Classical Approach: Building from the Benzene Ring
Traditional methods construct the quinoline's pyridine ring onto a pre-functionalized aniline derivative. While venerable, these methods often contend with issues of regioselectivity, harsh conditions, and limited functional group tolerance.
The Skraup Synthesis: A Brute-Force Classic
The Skraup synthesis is one of the oldest and most direct methods, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] The reaction proceeds via the in-situ formation of acrolein from the dehydration of glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.
Causality in Action: The choice of a strong dehydrating acid like concentrated sulfuric acid is critical for generating the reactive acrolein species. The oxidizing agent, historically arsenic pentoxide but more commonly nitrobenzene or m-nitrobenzenesulfonic acid today, is essential for the final aromatization step to form the quinoline ring.[1] The reaction is notoriously exothermic and can be difficult to control, a fact that has led to numerous modifications to improve safety and yield.
Regioselectivity: When using a meta-substituted aniline, the Skraup reaction typically yields a mixture of 5- and 7-substituted quinolines. However, for ortho-substituted anilines, the reaction can provide a direct route to 8-substituted quinolines, as the ortho substituent blocks one of the two possible cyclization positions.
Experimental Protocol: Skraup Synthesis of 8-Bromoquinoline
This protocol demonstrates a modified, safer Skraup synthesis using methanesulfonic acid, which provides better temperature control than sulfuric acid.
-
Reaction Setup: A 1-L three-neck round-bottom flask is equipped with a mechanical stirrer, an internal thermometer, and a dropping funnel.
-
Initial Charge: The flask is charged with methanesulfonic acid (250 mL) and heated with stirring to an internal temperature of 125 °C.
-
Reagent Addition: 2-Bromoaniline (80.55 g, 0.468 mol) is added in portions, followed by meta-nitrobenzenesulfonic acid sodium salt (66.30 g, 0.293 mol) and FeSO₄·7H₂O (3.90 g, 14 mmol).
-
Glycerol Addition: The dropping funnel is charged with glycerol (28.3 mL, 0.39 mol), which is then added dropwise over 15 minutes. Two additional portions of glycerol (2 x 28.3 mL, 0.78 mol total) are added at three-hour intervals.
-
Reaction Maintenance: After the final glycerol addition, the brown solution is maintained at 125 °C for 12 hours.
-
Work-up: The mixture is cooled to room temperature, and water (250 mL) is added. The solution is transferred to a 4-L beaker, cooled in an ice bath, and basified to pH ~14 with 50% (m/v) aqueous NaOH.
-
Extraction and Purification: The heterogeneous mixture is extracted with diethyl ether (3 x 500 mL). The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated to provide the crude product.
-
Final Purification: The crude oil is purified by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to yield 8-bromoquinoline as a yellow oil that solidifies on standing (86% yield).
The Combes Synthesis: A Stepwise Condensation-Cyclization
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[2][3] The mechanism involves the initial formation of an enamine (a Schiff base intermediate), followed by an intramolecular electrophilic aromatic substitution to close the ring, and finally dehydration to yield the quinoline.[4]
Controlling Regioselectivity: The regioselectivity of the cyclization step is the critical determinant of the final product. It is influenced by both steric and electronic factors of the substituents on the aniline ring.[2][5] The annulation is the rate-determining step. For anilines with electron-donating groups, cyclization is favored, while strong electron-withdrawing groups can inhibit the reaction entirely.[3] The choice of a strong acid catalyst, like concentrated sulfuric acid or polyphosphoric acid (PPA), is necessary to protonate the enamine intermediate, activating it for the electrophilic attack on the aniline ring.[2]
The Modern Paradigm: Transition Metal-Catalyzed C-H Functionalization
In recent years, transition metal catalysis has revolutionized the synthesis of substituted heterocycles, offering milder conditions, superior functional group tolerance, and exquisite regiocontrol. For 8-substituted quinolines, this approach typically involves the direct functionalization of a pre-formed quinoline ring.
Rhodium(III)-Catalyzed C8-Alkylation via a Directing Group Strategy
A highly effective modern strategy for achieving C8 selectivity is the use of a directing group. Quinoline N-oxide is an excellent substrate for this purpose. The N-oxide functionality acts as an internal chelating group, directing a transition metal catalyst to the C8 position to facilitate C-H activation and subsequent functionalization.[6][7]
Mechanistic Rationale: The catalytic cycle is believed to begin with the coordination of the Rh(III) catalyst to the N-oxide oxygen. This brings the metal center into proximity with the C8-H bond, allowing for the formation of a five-membered rhodacycle intermediate via C-H activation.[7][8] This intermediate then reacts with an alkylating agent (e.g., a maleimide or acrylate), followed by reductive elimination to furnish the C8-alkylated product and regenerate the active catalyst. The N-oxide can then be easily removed by reduction (e.g., with zinc dust) to yield the final 8-substituted quinoline.[7] This method provides excellent regioselectivity, with functionalization occurring exclusively at the C8 position.[7]
Experimental Protocol: Rh(III)-Catalyzed C8-Alkylation of Quinoline N-Oxide with N-Phenylmaleimide [6][8]
-
Reaction Setup: To an oven-dried screw-cap vial, add quinoline N-oxide (1 equiv.), N-phenylmaleimide (1.2 equiv.), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
Solvent and Additive: Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Reaction Conditions: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 60 °C, if necessary) for 12-24 hours under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 8-alkylated quinoline N-oxide.
-
Deoxygenation (if required): The resulting N-oxide can be deoxygenated to the corresponding quinoline using a reducing agent like PCl₃ or zinc dust in acetic acid.
Comparative Analysis of Synthetic Pathways
The choice between a classical or modern approach depends heavily on the specific target molecule, available starting materials, and desired scale.
| Parameter | Skraup Synthesis | Combes Synthesis | Rh(III)-Catalyzed C-H Alkylation |
| Starting Materials | Ortho-substituted aniline, Glycerol | Aniline, β-Diketone | Quinoline, Alkylating Agent |
| Key Reagents | Conc. H₂SO₄, Oxidizing Agent | Conc. H₂SO₄ or PPA | [RhCp*Cl₂]₂, AgSbF₆ |
| Regioselectivity | Good (if ortho-aniline is used) | Variable (steric/electronic control) | Excellent (C8-selective) |
| Reaction Conditions | Harsh (high temp, strong acid) | Harsh (strong acid, heat) | Mild (often room temperature) |
| Functional Group Tolerance | Poor | Moderate | Excellent |
| Yield | Variable, can be high (e.g., 86% for 8-bromoquinoline) | Moderate to Good | Good to Excellent |
| Key Advantage | Inexpensive, readily available starting materials | Access to 2,4-disubstituted quinolines | High regioselectivity, mild conditions |
| Key Limitation | Often violent, poor atom economy, tar formation | Regioselectivity can be an issue | Requires pre-synthesis of quinoline, expensive catalyst |
Visualization of Synthetic Workflows
To better illustrate the strategic differences, the following diagrams outline the general workflows for the classical Skraup synthesis and the modern C-H activation approach.
Caption: General workflow for the classical Skraup synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromo-5-methoxyquinoline
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents like 8-Bromo-5-methoxyquinoline is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this halogenated quinoline derivative, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a clear and actionable framework for your laboratory's waste management program.
Hazard Assessment and Essential Precautionary Measures
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for 8-Bromo-5-methoxyquinoline is not always available, its chemical structure—a brominated quinoline core—provides clear indicators of its hazard profile. Structurally related compounds consistently exhibit a set of hazards that we must assume apply to this reagent.
Expected Hazard Profile: Based on data from similar halogenated quinolines, 8-Bromo-5-methoxyquinoline should be handled as a substance that:
Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[3] Direct contact must be prevented through the stringent use of Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required to prevent skin contact.[3] Always inspect gloves for tears or holes before use. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory to protect against eye irritation.[3] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat provides a necessary barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Required if handling the solid compound outside of a fume hood where dust may be generated.[3][4] An air-purifying respirator (APR) with a particulate filter (N95 or higher) and an organic vapor cartridge is recommended. |
The Critical Step: Waste Classification and Segregation
Proper disposal begins with correct classification. 8-Bromo-5-methoxyquinoline is a halogenated organic compound due to the presence of the bromine atom.[5] This classification is crucial because halogenated waste streams are treated differently than non-halogenated ones. They typically require high-temperature incineration with specialized flue gas scrubbing systems to safely neutralize the resulting acidic gases (like hydrogen bromide).[4] Mixing halogenated and non-halogenated waste streams can make the entire container unsuitable for simpler disposal methods like solvent recovery or fuel blending, significantly increasing disposal costs and environmental burden.[6][7]
Therefore, all waste contaminated with 8-Bromo-5-methoxyquinoline must be placed in a designated "Halogenated Organic Waste" container. These containers should be clearly labeled, made of a compatible material (e.g., polyethylene), and kept tightly closed when not in use.[8][9]
Caption: Waste Classification and Segregation Workflow.
Step-by-Step Disposal Protocol
Follow these procedures to dispose of 8-Bromo-5-methoxyquinoline and associated waste safely.
A. Disposal of Unused or Waste Product (Pure or in Solution)
-
Work Area Preparation: Ensure you are working within a certified chemical fume hood. Have the designated "Halogenated Organic Waste" container accessible.
-
Transfer: Carefully transfer the unwanted chemical into the halogenated waste container using a funnel for liquids or a scoop/spatula for solids to prevent contamination of the container's exterior.[9]
-
Container Sealing: Securely close the waste container lid. It must be kept closed at all times except when adding waste.[7]
-
Labeling: Ensure the waste container label is accurately updated with the chemical name and approximate quantity added.
-
Storage: Store the sealed waste container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible materials like strong acids, bases, and oxidizing agents.[8]
B. Disposal of Contaminated Labware and PPE
-
Collection: Items such as used gloves, weigh boats, contaminated paper towels, and pipette tips should be collected in a separate, clearly labeled polyethylene bag or a designated solid waste container.
-
Classification: This bag or container must also be marked as "Halogenated Organic Waste."
-
Disposal: Place the sealed bag into the larger solid halogenated waste drum provided by your institution's Environmental Health & Safety (EHS) department. Do not mix with regular trash or non-hazardous waste.
C. Disposal of Empty Containers
-
Decontamination: An "empty" container that held 8-Bromo-5-methoxyquinoline must still be treated as hazardous waste. Do not wash the container and discharge the residue into the sewer system.[4]
-
Procedure: Secure the cap on the empty, unrinsed container.
-
Label Defacing: Deface the original manufacturer's label to avoid confusion.
-
Disposal: Place the empty container in a designated box or drum for solid hazardous waste disposal, to be collected by EHS.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination. These procedures apply to small, manageable spills (typically <1 liter) by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team immediately.[10]
-
Alert & Isolate: Alert personnel in the immediate area. If the substance is a solid and there is a risk of it becoming airborne, avoid creating dust.[4]
-
Don PPE: Wear the full PPE as detailed in Table 1, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading. For solids, carefully cover the spill. For liquids, use absorbent pads or other inert material to build a barrier around the spill.[10][11]
-
Cleanup:
-
For Solid Spills: Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid any actions that could generate dust.[1][12]
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[13] Work from the outside of the spill inward to prevent spreading.[11]
-
-
Collection: Once absorbed, use a non-sparking scoop and brush to collect the absorbent material.[10][14] Place it into a heavy-duty plastic bag or a designated waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water, and wipe dry with paper towels.[11]
-
Dispose of Cleanup Waste: All contaminated items, including absorbent materials, used PPE, and cleaning supplies, must be placed in the sealed bag or container. Label it clearly as "Halogenated Organic Waste" and dispose of it according to the protocol in Section 3.[11][13]
Caption: Emergency Spill Response Workflow.
Regulatory Framework
The disposal of 8-Bromo-5-methoxyquinoline is governed by federal and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which manages hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15] Your institution's EHS department will have specific procedures that align with RCRA guidelines (found in 40 CFR § 261.3) to ensure full compliance.[1][16] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including PPE requirements and permissible exposure limits for chemicals.[17][18] Always consult your local EHS office for specific guidance and to arrange for waste pickup.
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Cleaning up a spill. Kent State University Compliance and Risk Management.[Link]
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Halogenated Solvents Safety Plan. Washington State University Environmental Health & Safety.[Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University.[Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]
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Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Decabromodiphenyl Ether. (2017). U.S. Environmental Protection Agency.[Link]
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Final Rule: Identification and Listing of Hazardous Waste; and Land Disposal Restrictions for Newly Identified Wastes. (2000). U.S. Environmental Protection Agency.[Link]
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Essential Safety and Operational Guide for Handling 8-Bromo-5-methoxyquinoline
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 8-Bromo-5-methoxyquinoline. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to ensure a safe laboratory environment. The procedures outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
8-Bromo-5-methoxyquinoline and its structural analogs, such as 5-Bromo-8-methoxyquinoline, are chemical compounds that necessitate careful handling due to their potential health hazards. The primary risks associated with similar quinoline derivatives include:
-
Serious Eye Irritation: Causes serious eye irritation (H319).[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][2][3]
While specific toxicological data for 8-Bromo-5-methoxyquinoline is not extensively documented in all public sources, its chemical structure suggests that it should be handled as a hazardous substance.[4] A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The following table summarizes the mandatory PPE for working with 8-Bromo-5-methoxyquinoline. The selection of PPE should be based on the specific concentration and quantity of the substance being used.[5]
| PPE Category | Item | Specification | Standard |
| Hand Protection | Gloves | Chemical-resistant gloves such as nitrile or neoprene. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately upon contamination.[3][6] | EN 374 |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[3][5][7] | EN 166 (EU) or NIOSH (US) |
| Body Protection | Lab Coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against skin contact.[1][6] | N/A |
| Respiratory Protection | Respirator | For handling the powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved air-purifying respirator (APR) with a particulate filter (N95 or higher) and an organic vapor cartridge is recommended.[3][6] | NIOSH or EN 149:2001 |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Engineering Controls
-
Ventilation: All handling of 8-Bromo-5-methoxyquinoline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Material Staging: Before starting, gather all necessary equipment and reagents to minimize movement in and out of the designated handling area.
Chemical Handling Workflow
The following diagram illustrates the standard workflow for safely handling 8-Bromo-5-methoxyquinoline.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
